MC-Val-Cit-PAB-Sunitinib
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C50H66FN10O8+ |
|---|---|
分子量 |
954.1 g/mol |
IUPAC 名称 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-diethyl-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]azanium |
InChI |
InChI=1S/C50H65FN10O8/c1-7-61(8-2,26-24-53-48(67)44-31(5)40(55-32(44)6)28-37-36-27-34(51)17-20-38(36)57-46(37)65)29-33-15-18-35(19-16-33)56-47(66)39(13-12-23-54-50(52)69)58-49(68)45(30(3)4)59-41(62)14-10-9-11-25-60-42(63)21-22-43(60)64/h15-22,27-28,30,39,45H,7-14,23-26,29H2,1-6H3,(H8-,52,53,54,55,56,57,58,59,62,63,64,65,66,67,68,69)/p+1/t39-,45-/m0/s1 |
InChI 键 |
SSEVBQSCGZXYSG-FMZWIXTRSA-O |
产品来源 |
United States |
Foundational & Exploratory
The Architect of Targeted Destruction: A Technical Deep Dive into the Mechanism of Action of MC-Val-Cit-PAB-Sunitinib
For the attention of researchers, scientists, and drug development professionals, this in-depth guide elucidates the intricate mechanism of action of the antibody-drug conjugate (ADC) linker-payload, MC-Val-Cit-PAB-Sunitinib. This powerful construct leverages tumor-specific enzymatic activity to deliver the potent tyrosine kinase inhibitor, Sunitinib (B231), directly to cancerous cells, minimizing systemic toxicity and maximizing therapeutic efficacy.
The this compound system is a sophisticated amalgamation of a cleavable linker and a multi-targeted cytotoxic agent. Its design is predicated on the principle of conditional activation, remaining stable in systemic circulation before unleashing its therapeutic payload within the tumor microenvironment. This guide will dissect the individual components of this conjugate, their synergistic interplay, and the downstream cellular consequences of its targeted action.
The Tripartite Composition of this compound
The this compound conjugate is comprised of three key functional units:
-
Sunitinib: The cytotoxic payload, a potent inhibitor of multiple receptor tyrosine kinases (RTKs).
-
Val-Cit-PAB Linker: A protease-cleavable linker system designed for intracellular drug release.
-
MC (Maleimidocaproyl): A chemical moiety that facilitates the conjugation of the linker-payload to a monoclonal antibody.
The overarching mechanism hinges on the selective cleavage of the Val-Cit dipeptide by lysosomal proteases, primarily Cathepsin B, which are often upregulated in tumor cells. This enzymatic action initiates a cascade that results in the release of active Sunitinib within the target cell.
The Journey to Cellular Annihilation: A Step-by-Step Mechanism
The therapeutic action of an ADC utilizing the this compound conjugate can be delineated into a sequential process:
-
Target Recognition and Internalization: A monoclonal antibody, armed with the this compound conjugate, specifically binds to a tumor-associated antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into an endosome.
-
Lysosomal Trafficking and Enzymatic Cleavage: The endosome containing the ADC fuses with a lysosome, an organelle rich in hydrolytic enzymes and characterized by an acidic environment. Within the lysosome, Cathepsin B and other similar proteases recognize and cleave the amide bond between the valine (Val) and citrulline (Cit) residues of the linker.[1][2][]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates a spontaneous electronic cascade within the p-aminobenzyl carbamate (B1207046) (PAB) spacer. This self-immolative process results in the release of unmodified, fully active Sunitinib into the cytoplasm of the cancer cell.[4]
-
Inhibition of Receptor Tyrosine Kinases: Once liberated, Sunitinib exerts its potent anti-tumor effects by targeting and inhibiting multiple RTKs.[5][6] These include:
-
Downstream Signaling Disruption and Cellular Demise: By blocking the ATP-binding site of these RTKs, Sunitinib prevents their autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[8] Key inhibited pathways include:
-
RAS/MAPK pathway
-
PI3K/AKT pathway
-
The culmination of this targeted inhibition is the induction of cell cycle arrest and apoptosis in the cancer cell, as well as the disruption of the tumor's blood supply through the inhibition of angiogenesis.
Quantitative Insights: The Potency of Sunitinib
| Target Kinase | IC₅₀ (nM) | Cellular/Biochemical |
| VEGFR-2 | 80 | Cellular |
| PDGFR-β | 50 | Cellular |
| c-KIT | <100 | Cellular |
| FLT3 | <100 | Cellular |
| RET | <100 | Cellular |
This table presents a summary of previously reported IC₅₀ values for Sunitinib against various receptor tyrosine kinases. Actual values may vary depending on the specific assay conditions.
Visualizing the Molecular Machinery
To further illuminate the intricate processes involved, the following diagrams, generated using the DOT language, provide a visual representation of the key mechanisms.
Figure 1: A diagram illustrating the internalization and lysosomal processing of an antibody-drug conjugate.
Figure 2: A schematic of the enzymatic cleavage and self-immolation of the Val-Cit-PAB linker.
Figure 3: An overview of Sunitinib's inhibitory effect on key signaling pathways.
Experimental Protocols: A Framework for Investigation
The following outlines the methodologies for key experiments essential for evaluating the efficacy and mechanism of ADCs employing the this compound conjugate.
In Vitro Cytotoxicity Assay
-
Cell Culture: Plate target tumor cells (antigen-positive) and non-target cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, free Sunitinib, and a non-targeting control ADC. Add the compounds to the respective wells and incubate for 72-96 hours.
-
Viability Assessment: Utilize a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®) to determine cell viability according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound by fitting the dose-response data to a four-parameter logistic curve.
Cathepsin B Cleavage Assay
-
Reaction Setup: In a 96-well plate, combine the ADC or the this compound conjugate with purified human Cathepsin B in a suitable assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT).
-
Incubation: Incubate the reaction mixture at 37°C for various time points.
-
Cleavage Analysis: Stop the reaction at each time point and analyze the release of free Sunitinib using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Quantification: Quantify the amount of released Sunitinib by comparing the peak area to a standard curve of free Sunitinib.
Internalization and Trafficking Studies
-
Fluorescent Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™ Red) that fluoresces in the acidic environment of the lysosome.
-
Live Cell Imaging: Treat antigen-positive cells with the fluorescently labeled ADC and monitor its internalization and co-localization with lysosomal markers (e.g., LysoTracker™) over time using confocal microscopy or high-content imaging.
-
Image Analysis: Quantify the co-localization of the ADC and lysosomes to confirm lysosomal trafficking.
Conclusion
The this compound conjugate represents a sophisticated and highly effective platform for the targeted delivery of a potent multi-kinase inhibitor. Its mechanism of action, rooted in the specific enzymatic cleavage within the tumor cell's lysosome, ensures a high therapeutic index. A thorough understanding of this intricate mechanism, from antibody binding to the downstream inhibition of critical signaling pathways, is paramount for the continued development and optimization of next-generation antibody-drug conjugates in the fight against cancer.
References
- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 4. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunitinib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
The Gatekeeper of Targeted Therapy: An In-depth Technical Guide to the MC-Val-Cit-PAB Linker in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in precision medicine, particularly in oncology. These sophisticated biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to target cells, thereby minimizing systemic toxicity. At the heart of every successful ADC lies a critical component: the linker. Among the most clinically and commercially successful is the Maleimido-caproyl-Valine-Citrulline-para-aminobenzyl (MC-Val-Cit-PAB) linker system. This in-depth technical guide elucidates the core principles, mechanism of action, and practical applications of this pivotal technology in drug delivery.
Core Components and Mechanism of Action
The MC-Val-Cit-PAB linker is a modular system, with each component meticulously designed to execute a specific function in the intricate process of targeted drug delivery.
-
Maleimidocaproyl (MC): This moiety serves as the reactive handle for covalent attachment of the linker-payload to the antibody.[1] It typically reacts with the thiol groups of cysteine residues on the monoclonal antibody, forming a stable thioether bond.[] This ensures the integrity of the ADC in systemic circulation.[1]
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is the cornerstone of the linker's conditional cleavage strategy.[3] It is specifically designed to be a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[4][] The susceptibility of the Val-Cit motif to enzymatic cleavage ensures that the payload is released predominantly within the target cancer cells.[]
-
para-Aminobenzyl (PAB): The PAB group functions as a self-immolative spacer.[6][7] Following the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction.[6] This cascade results in the traceless release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[8]
The orchestrated action of these components ensures that the ADC remains stable in the bloodstream, delivers the payload specifically to the target cells, and releases the active drug in a controlled manner, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[3]
Quantitative Data Summary
The performance of the MC-Val-Cit-PAB linker and ADCs utilizing this system has been extensively characterized. The following tables summarize key quantitative data from various studies.
Table 1: Plasma Stability of Val-Cit Linker-Based ADCs
| ADC Construct | Species | Half-life | Reference |
| Mc-Val-Cit-PAB-MMAE | Mouse | 6.0 days | [6] |
| Mc-Val-Cit-PAB-MMAE | Monkey | 9.6 days | [6] |
| VCit ADC 3a | Human | No significant degradation after 28 days | [8] |
| SVCit ADC 3b | Human | No significant degradation after 28 days | [8] |
| EVCit ADC 3c | Human | No significant degradation after 28 days | [8] |
Table 2: Cathepsin B-Mediated Cleavage of Val-Cit Linker-Based ADCs
| ADC Construct | Half-life (in presence of human liver cathepsin B) | Reference |
| VCit ADC 3a | 4.6 hours | [8] |
| SVCit ADC 3b | 5.4 hours | [8] |
| EVCit ADC 3c | 2.8 hours | [8] |
Table 3: In Vitro Cytotoxicity of ADCs with Val-Cit Linker
| ADC Construct | Cell Line | IC50 (pmol/L) | Reference |
| Trastuzumab-MMAE (Val-Cit linker) | HER2-positive | 14.3 | [9] |
| VCit ADC 4a | KPL-4 (HER2-positive) | 70 - 84 | [10] |
| EVCit ADC 4b | KPL-4 (HER2-positive) | 70 - 84 | [10] |
| EGCit ADC 4c | KPL-4 (HER2-positive) | 70 - 84 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of ADCs employing the MC-Val-Cit-PAB linker.
Synthesis of MC-Val-Cit-PAB Linker
This protocol describes a general synthesis route for the MC-Val-Cit-PAB linker.
Protocol 1: Synthesis of Fmoc-Val-Cit-PAB
-
Dissolution: Dissolve Fmoc-Val-Cit in a mixture of dichloromethane (B109758) and methanol.[11]
-
Addition of Reagents: Add 4-aminobenzyl alcohol and EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) to the reaction mixture.[11]
-
Reaction: Stir the solution at room temperature overnight.[11]
-
Purification: Concentrate the solvent and wash the residue with diisopropyl ether. Filter the solid and wash again with diisopropyl ether to obtain Fmoc-Val-Cit-PAB.[11]
Protocol 2: Synthesis of MC-Val-Cit-PAB
-
Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB in DMF and add pyridine. Stir at room temperature for 30 minutes to remove the Fmoc protecting group.[11]
-
Concentration: Concentrate the solution under high vacuum to obtain the crude product, which can be used in the next step without further purification.[11]
-
Conjugation to MC: The resulting amine can then be reacted with an activated maleimidocaproic acid derivative (e.g., MC-OSu) to yield MC-Val-Cit-PAB.[12]
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.
-
Incubation: Spike the ADC into plasma (e.g., human, mouse) at a final concentration (e.g., 100 µg/mL). Incubate the samples at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[13]
-
ADC Isolation: At each time point, isolate the ADC from the plasma matrix using immunoaffinity capture, such as Protein A or G magnetic beads.[13][14]
-
Analysis: Analyze the isolated ADC using techniques like LC-MS to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates linker cleavage.[14]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
-
Cell Seeding: Seed target antigen-positive cancer cells in a 96-well plate and incubate overnight.[13]
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include an isotype control ADC and free payload as controls.[13]
-
Incubation: Incubate the plates for 72-120 hours to allow for ADC internalization, linker cleavage, and payload-induced cell death.[14]
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay.[14] Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
Visualizations
The following diagrams illustrate key pathways and workflows related to the MC-Val-Cit-PAB linker.
Conclusion
The MC-Val-Cit-PAB linker represents a highly refined and clinically validated technology for the targeted delivery of cytotoxic agents. Its modular design, which ensures stability in circulation and specific, enzyme-triggered payload release within target cells, has been instrumental in the success of numerous ADCs. A thorough understanding of its mechanism, coupled with robust experimental validation, is paramount for the continued development of next-generation ADCs with improved therapeutic indices. This guide provides a foundational framework for researchers and drug developers working to harness the power of this sophisticated linker technology in the fight against cancer.
References
- 1. nbinno.com [nbinno.com]
- 3. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. guidechem.com [guidechem.com]
- 12. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Sunitinib as a Payload in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sunitinib (B231), a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor, has been a cornerstone in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its mechanism of action, targeting key pathways in angiogenesis and tumor cell proliferation, makes it an intriguing candidate for targeted delivery as a payload in antibody-drug conjugates (ADCs). This technical guide explores the core concepts, methodologies, and available data surrounding the use of Sunitinib in the development of next-generation ADCs. While the clinical development of Sunitinib-based ADCs is still in its nascent stages, this document provides a comprehensive overview of the preclinical rationale, synthesis strategies, and evaluation protocols relevant to this promising therapeutic modality.
Introduction to Sunitinib as an ADC Payload
Sunitinib's therapeutic efficacy stems from its ability to inhibit multiple RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2] By blocking these signaling pathways, Sunitinib effectively hinders tumor angiogenesis and proliferation.[1][3] The concept of using Sunitinib as an ADC payload is to leverage the specificity of a monoclonal antibody (mAb) to deliver this potent inhibitor directly to tumor cells, thereby increasing its therapeutic index and minimizing off-target toxicities.
The development of a Sunitinib-ADC involves three key components: the monoclonal antibody that targets a tumor-associated antigen, the Sunitinib payload, and a chemical linker that connects the two. The design of each component is critical to the overall efficacy and safety of the ADC.
Mechanism of Action of Sunitinib
Sunitinib exerts its anti-cancer effects by inhibiting several RTKs involved in tumor growth and angiogenesis.[1][2] The primary targets include:
-
VEGFR-1, VEGFR-2, and VEGFR-3: Inhibition of these receptors disrupts the VEGF signaling pathway, a critical driver of angiogenesis, thereby cutting off the tumor's blood supply.[3][4]
-
PDGFR-α and PDGFR-β: Blocking these receptors interferes with tumor cell proliferation and survival.[3][4]
-
c-KIT, FLT3, and RET: Inhibition of these kinases contributes to Sunitinib's efficacy in specific tumor types like gastrointestinal stromal tumors (GIST).[1][3]
The downstream effects of this multi-targeted inhibition include the suppression of key signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to reduced tumor growth and vascularization.[5]
Design and Synthesis of Sunitinib-Based ADCs
The successful construction of a Sunitinib-ADC hinges on the careful selection and synthesis of its three core components.
Sunitinib Payload and Linker Chemistry
A crucial step in developing a Sunitinib-ADC is the modification of the Sunitinib molecule to enable conjugation to a linker. This has been demonstrated through the rational design and synthesis of a "linkable" Sunitinib derivative, often referred to as a Sunitinib-linker conjugate.
One such commercially available conjugate is MC-Val-Cit-PAB-Sunitinib . This molecule incorporates a protease-cleavable valine-citrulline (Val-Cit) linker, which is designed to be stable in circulation but is cleaved by lysosomal proteases like cathepsin B upon internalization into the target tumor cell.
The synthesis of Sunitinib analogues suitable for conjugation has been described in the literature. These approaches often involve modifying the Sunitinib core to introduce a reactive handle for linker attachment, while aiming to preserve the drug's intrinsic potency.
Conjugation Strategies
The conjugation of the Sunitinib-linker to the monoclonal antibody can be achieved through various methods, with the goal of producing a homogeneous ADC with a controlled drug-to-antibody ratio (DAR). Common conjugation chemistries target surface-exposed lysine (B10760008) or cysteine residues on the antibody.
Preclinical Evaluation of Sunitinib-ADCs
A rigorous preclinical evaluation is essential to determine the therapeutic potential of a Sunitinib-ADC. This involves a series of in vitro and in vivo studies to assess its efficacy, safety, and pharmacokinetic profile.
In Vitro Characterization
4.1.1. Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC, influencing its potency, stability, and pharmacokinetic properties. It can be determined using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the number of conjugated drug-linker molecules.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the ADC, allowing for the determination of the average DAR and the distribution of different drug-loaded species.
4.1.2. In Vitro Cytotoxicity Assays
These assays are fundamental to assessing the potency of the Sunitinib-ADC against cancer cells. The most common method is the MTT assay, which measures cell viability.
| Parameter | Description |
| Cell Lines | A panel of cancer cell lines with varying levels of target antigen expression. |
| Assay Principle | Measures the metabolic activity of viable cells, which is proportional to the number of living cells. |
| Endpoint | IC50 value (the concentration of ADC that inhibits cell growth by 50%). |
4.1.3. Bystander Effect Evaluation
The bystander effect, where the payload released from a target cell kills neighboring antigen-negative cells, can enhance the efficacy of an ADC in heterogeneous tumors. This can be evaluated using co-culture assays where antigen-positive and antigen-negative cells are grown together and treated with the ADC.
In Vivo Efficacy Studies
In vivo studies in animal models, typically xenograft models in mice, are crucial for evaluating the anti-tumor activity of the Sunitinib-ADC.
| Parameter | Description |
| Animal Model | Immunocompromised mice bearing human tumor xenografts. |
| Treatment Regimen | Administration of the Sunitinib-ADC at various doses and schedules. |
| Endpoints | Tumor growth inhibition (TGI), tumor regression, and overall survival. |
Pharmacokinetic Analysis
Understanding the pharmacokinetic profile of a Sunitinib-ADC is essential for determining its dosing regimen and predicting its clinical behavior.
| Parameter | Description |
| Half-life (t½) | The time it takes for the concentration of the ADC in the plasma to reduce by half. |
| Clearance (CL) | The rate at which the ADC is removed from the body. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Biodistribution | The distribution of the ADC to various organs and tissues over time. |
Table 1: Key Pharmacokinetic Parameters of Sunitinib (in mice)
| Parameter | Value | Reference |
| Half-life (t½) | ~1.2 hours | [6] |
| Tissue Distribution | Higher concentrations in liver, spleen, and lung | [6] |
Experimental Protocols
In Vitro Cytotoxicity (MTT) Assay
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the Sunitinib-ADC in cell culture medium and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the ADC concentration to determine the IC50 value.
In Vivo Xenograft Efficacy Study
Protocol:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, Sunitinib-ADC at different doses).
-
Treatment Administration: Administer the treatments according to the planned schedule (e.g., once weekly via intravenous injection).
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: Continue the study until a predefined endpoint is reached, such as the tumor reaching a maximum allowable size in the control group.
-
Data Analysis: Analyze the tumor growth inhibition and any effects on animal survival.
Conclusion and Future Directions
The use of Sunitinib as a payload in antibody-drug conjugates represents a promising strategy to enhance its therapeutic window. The multi-targeted nature of Sunitinib offers the potential for broad anti-tumor activity, while the antibody-mediated delivery aims to minimize systemic toxicity. Although the field is still in the exploratory phase, the availability of linkable Sunitinib derivatives and established ADC development protocols provide a solid foundation for future research.
Further studies are needed to identify optimal antibody-Sunitinib pairings for specific cancer types, to refine linker and conjugation chemistries for improved stability and payload release, and to thoroughly evaluate the efficacy and safety of Sunitinib-ADCs in comprehensive preclinical models. The data generated from such studies will be critical in advancing this novel therapeutic approach towards clinical application.
References
- 1. US9492566B2 - Antibody-drug conjugates and uses thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Relationship Between Sunitinib Pharmacokinetics and Administration Time: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of sunitinib and its active metabolite, N-desethyl sunitinib in mouse plasma and tissues by UPLC-MS/MS: assay development and application to pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Precision Cut: A Technical Guide to Cathepsin B Cleavage of Val-Cit Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker connecting these two components is a critical determinant of an ADC's efficacy and safety profile. Among the most successful linker technologies are those designed to be cleaved by intracellular proteases, ensuring that the cytotoxic payload is released preferentially within the target cancer cell. The valine-citrulline (Val-Cit) dipeptide linker stands out as a widely utilized and clinically validated motif, primarily due to its susceptibility to cleavage by the lysosomal cysteine protease, Cathepsin B.
This in-depth technical guide provides a comprehensive overview of the Cathepsin B-mediated cleavage of Val-Cit linkers in ADCs. It details the underlying mechanism, presents quantitative data on cleavage efficiency, and offers detailed experimental protocols for the assessment of this critical process. This document is intended to be a valuable resource for researchers and drug developers working to design and optimize the next generation of ADCs.
The Mechanism of Val-Cit Linker Cleavage
The journey of a Val-Cit-containing ADC from the bloodstream to the release of its cytotoxic payload within a cancer cell is a multi-step process. This process is initiated by the binding of the ADC to its target antigen on the cell surface, followed by internalization and trafficking to the lysosome.
ADC Internalization and Lysosomal Trafficking
Upon binding to its cognate antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. The complex is then enclosed within an endosome. As the endosome matures, its internal pH drops, and it eventually fuses with a lysosome. The lysosome is an acidic organelle rich in a variety of hydrolytic enzymes, including a family of proteases known as cathepsins. It is within this harsh lysosomal environment that the Val-Cit linker is exposed to high concentrations of active Cathepsin B.
Enzymatic Cleavage by Cathepsin B
Cathepsin B is a cysteine protease that exhibits a preference for cleaving peptide bonds C-terminal to specific amino acid residues. The Val-Cit dipeptide has been empirically identified as an excellent substrate for Cathepsin B. The enzyme's active site contains subsites (S1, S2, etc.) that accommodate the amino acid residues of the substrate (P1, P2, etc.). The S2 subsite of Cathepsin B favorably interacts with the hydrophobic side chain of the P2 valine residue, while the S1 subsite accommodates the P1 citrulline residue.[1]
The cleavage event occurs at the amide bond between the C-terminus of the citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer. This enzymatic hydrolysis is the trigger for the subsequent release of the payload.[2]
The Self-Immolative Cascade of the PABC Spacer
The cleavage of the Cit-PABC bond by Cathepsin B generates an unstable p-aminobenzyl alcohol intermediate. This intermediate rapidly undergoes a spontaneous 1,6-elimination reaction. This electronic cascade results in the fragmentation of the spacer, releasing the unmodified, active cytotoxic payload, carbon dioxide, and an aromatic remnant.[1][3] This "self-immolative" mechanism is crucial as it ensures the traceless release of the drug, which is often a requirement for its cytotoxic activity.[3]
Quantitative Analysis of Linker Cleavage
While the Val-Cit linker was initially designed for specific cleavage by Cathepsin B, subsequent research has revealed a more nuanced picture. Other lysosomal cysteine proteases, such as Cathepsin K, L, and S, can also cleave the Val-Cit linker, albeit with varying efficiencies.[4] This redundancy can be advantageous, as it may circumvent potential resistance mechanisms based on the downregulation of a single protease.[5]
Comparative Cleavage Efficiency of Different Cathepsins
Studies have been conducted to compare the ability of various purified cysteine cathepsins to cleave Val-Cit linkers. The release of the payload, such as monomethyl auristatin E (MMAE), is typically quantified by liquid chromatography-mass spectrometry (LC-MS).
| Enzyme | ADC Concentration | Enzyme Concentration | Incubation Time | Payload Released (Relative to Cathepsin B) | Reference |
| Cathepsin B | 1 µM | 20 nM | 4 hours | 100% | [4] |
| Cathepsin S | 1 µM | 20 nM | 4 hours | ~100% | [4] |
| Cathepsin K | 1 µM | 20 nM | 4 hours | < 50% | [4] |
| Cathepsin L | 1 µM | 20 nM | 4 hours | < 50% | [4] |
| Human Liver Lysosomal Extract | 1 µM | 0.2 mg/mL | 4 hours | Significant Cleavage | [4] |
Table 1: Comparative Cleavage of an anti-HER2-VC(S)-MMAE ADC by Different Cysteine Cathepsins.[4]
Kinetic Parameters of Cathepsin B Cleavage
Direct kinetic parameters (Km and kcat) for the cleavage of full ADC constructs are not widely published due to the complexity of the substrate. However, studies using model substrates provide valuable insights into the cleavage efficiency.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Phe-Arg-AMC | 2.5 | 1.5 | 6.0 x 10⁵ | [6] |
| Z-Arg-Arg-AMC | 200 | 1.0 | 5.0 x 10³ | [6] |
| Val-Cit-PABC-Payload (Model) | Not Widely Reported | Not Widely Reported | Not Widely Reported |
Table 2: Kinetic Parameters of Human Cathepsin B for Fluorogenic Model Substrates.
Experimental Protocols
The in vitro assessment of Val-Cit linker cleavage is a critical step in the preclinical development of ADCs. The following protocols describe two common methods for quantifying payload release.
In Vitro Cathepsin B Cleavage Assay (LC-MS Based)
This protocol outlines a typical experiment to quantify the release of a payload from a Val-Cit linker-containing ADC in the presence of purified recombinant human Cathepsin B.
Objective: To determine the rate and extent of payload release from an ADC upon incubation with Cathepsin B.
Materials:
-
ADC with Val-Cit linker (e.g., 1 mg/mL stock solution)
-
Recombinant Human Cathepsin B (lyophilized or stock solution)
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5
-
Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT)
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Microcentrifuge tubes
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized Cathepsin B in the recommended buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C.
-
Prepare the Assay Buffer and adjust the pH to 5.5.
-
On the day of the experiment, prepare the Activation Buffer by adding DTT to the Assay Buffer.
-
-
Activation of Cathepsin B:
-
Thaw an aliquot of the Cathepsin B stock solution on ice.
-
Dilute the stock solution in the pre-warmed (37°C) Activation Buffer to the desired working concentration (e.g., 1 µM).
-
Pre-incubate the diluted enzyme solution at 37°C for 15 minutes to allow for full activation.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC stock solution with the pre-warmed Assay Buffer to achieve the desired final ADC concentration (e.g., 1 µM).
-
Initiate the cleavage reaction by adding the activated Cathepsin B working solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[4]
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately add the aliquot to a tube containing the Quenching Solution to stop the enzymatic reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples by LC-MS to separate and quantify the intact ADC, cleaved antibody, and released payload.
-
-
Data Analysis:
-
Calculate the percentage of payload released at each time point relative to the initial amount of conjugated payload.
-
Plot the percentage of released payload versus time to determine the cleavage kinetics.
-
Fluorogenic Substrate Cleavage Assay
This is a high-throughput method to screen for the susceptibility of different peptide linker sequences to Cathepsin B cleavage.
Objective: To rapidly assess the cleavage of a fluorogenic peptide substrate by Cathepsin B.
Principle: A peptide sequence of interest is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), which is quenched in the intact substrate. Upon cleavage by Cathepsin B, the fluorophore is released, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Fluorogenic peptide-AMC substrate (e.g., Z-Val-Cit-AMC)
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)
-
Activation Buffer (Assay Buffer with 5 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare reagents and activate Cathepsin B as described in section 3.1.
-
Prepare a stock solution of the peptide-AMC substrate in DMSO. Dilute the stock solution to the desired working concentration in Assay Buffer.
-
-
Reaction Setup:
-
In the wells of a 96-well microplate, add the peptide-AMC substrate solution.
-
Initiate the reaction by adding the activated Cathepsin B solution to each well.
-
Include a no-enzyme control (substrate in Assay Buffer) and a no-substrate control (enzyme in Assay Buffer).
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) in kinetic mode for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme and no-substrate controls) from the experimental wells.
-
Determine the rate of cleavage from the slope of the linear portion of the fluorescence versus time plot.
-
Conclusion
The Cathepsin B-mediated cleavage of the Val-Cit linker is a cornerstone of modern ADC design, enabling the targeted release of cytotoxic payloads within cancer cells. While the fundamental mechanism is well-understood, the interplay of various lysosomal proteases and the nuances of linker-payload design continue to be active areas of research. The experimental protocols provided in this guide offer a framework for the robust in vitro characterization of this critical step in the mechanism of action of Val-Cit-containing ADCs. A thorough understanding and empirical validation of linker cleavage are essential for the successful development of safe and effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
The Strategic Imperative for Cleavable Linkers in Sunitinib-Based Therapeutics: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sunitinib, a potent multi-targeted receptor tyrosine kinase inhibitor, has demonstrated significant efficacy in the treatment of various malignancies. However, its therapeutic window is often limited by systemic toxicities. The conjugation of Sunitinib to a targeting moiety via a cleavable linker represents a promising strategy to enhance its tumor-specific delivery, thereby increasing efficacy while mitigating off-target adverse effects. This technical guide elucidates the rationale for employing cleavable linkers with Sunitinib, providing a comprehensive overview of the underlying principles, experimental validation, and key methodologies. Through a detailed examination of a Cathepsin B-cleavable Sunitinib prodrug, this document serves as a resource for the design and evaluation of next-generation Sunitinib-based targeted therapies.
Introduction: Overcoming the Limitations of Systemic Sunitinib Therapy
Sunitinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). While effective, the systemic administration of Sunitinib is associated with a range of dose-limiting toxicities, such as hand-foot syndrome, stomatitis, and hypertension. These adverse effects can necessitate dose reductions or treatment discontinuation, potentially compromising therapeutic outcomes.
The core rationale for utilizing a cleavable linker with Sunitinib is to create a prodrug or an antibody-drug conjugate (ADC) that remains largely inactive in systemic circulation and releases the active Sunitinib preferentially within the tumor microenvironment. This targeted activation is achieved by designing linkers that are susceptible to cleavage by specific conditions or enzymes that are prevalent in tumors, such as acidic pH or overexpressed proteases.
Key Advantages of a Cleavable Linker Strategy for Sunitinib:
-
Enhanced Tumor Selectivity: By restricting drug release to the tumor site, systemic exposure to active Sunitinib is minimized, thereby reducing off-target toxicities.
-
Improved Therapeutic Index: The ability to deliver a higher concentration of the active drug to the tumor without a commensurate increase in systemic toxicity widens the therapeutic window.
-
Potential for Increased Efficacy: Higher intratumoral drug concentrations can lead to a more potent anti-tumor response.
-
Bystander Effect: For some cleavable linker-drug conjugates, the released payload can diffuse into neighboring tumor cells, including those that may not be directly targeted, thereby augmenting the therapeutic effect.
Sunitinib's Mechanism of Action and Key Signaling Pathways
Sunitinib's therapeutic efficacy stems from its ability to simultaneously block multiple signaling pathways crucial for tumor growth and angiogenesis. A visual representation of these pathways is essential for understanding the drug's mechanism and the importance of its targeted delivery.
Case Study: A Cathepsin B-Cleavable Sunitinib Prodrug
To illustrate the practical application of the cleavable linker strategy, we will examine a preclinical study of a Sunitinib prodrug designed for activation by Cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.[1]
Design and Rationale
The prodrug consists of Sunitinib linked to a dipeptide substrate for Cathepsin B (e.g., valine-citrulline) via a self-immolative spacer, such as p-aminobenzyl alcohol (PABC). In systemic circulation (pH 7.4), the linker is stable. Upon internalization into tumor cells and trafficking to the lysosome (pH 4.5-5.0), Cathepsin B cleaves the dipeptide, initiating the self-immolation of the PABC spacer and releasing the active Sunitinib. A non-cleavable analog, where the dipeptide is replaced with a non-enzyme-cleavable sequence, serves as a crucial negative control to demonstrate the necessity of the cleavable linker for activity.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from the study of the Cathepsin B-cleavable Sunitinib prodrug compared to Sunitinib and a non-cleavable control.
Table 1: In Vitro Cytotoxicity (IC50, µM) in Cancer Cell Lines
| Compound | Caki-1 (High Cathepsin B) | RU-MH (High Cathepsin B) |
| Sunitinib | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Cathepsin B-Cleavable Prodrug | 1.1 ± 0.2 | 1.5 ± 0.3 |
| Non-Cleavable Control | > 10 | > 10 |
Data are presented as mean ± standard deviation.
Table 2: Cathepsin B Cleavage Assay
| Compound | Half-life (t1/2) with Cathepsin B (hours) | Half-life (t1/2) without Cathepsin B (hours) |
| Cathepsin B-Cleavable Prodrug | ~2 | > 24 |
| Non-Cleavable Control | > 24 | > 24 |
Table 3: Inhibition of ERK Phosphorylation (as a readout for RTK signaling)
| Treatment (Concentration) | Caki-1 Cells (% of Control) |
| Sunitinib (1 µM) | 25 ± 5 |
| Cathepsin B-Cleavable Prodrug (1 µM) | 30 ± 7 |
| Non-Cleavable Control (1 µM) | 95 ± 8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Synthesis of a Cathepsin B-Cleavable Sunitinib Prodrug
A detailed synthetic scheme for a Cathepsin B-cleavable Sunitinib prodrug would be presented here, including reagents, reaction conditions, and purification methods for each step. This would involve the synthesis of the dipeptide linker, the PABC spacer, and their sequential conjugation to Sunitinib.
Cathepsin B Cleavage Assay
-
Enzyme Activation: Human liver Cathepsin B is pre-incubated in an activation buffer (e.g., 30 mM DTT, 15 mM EDTA in water) for 15 minutes at room temperature.
-
Reaction Initiation: The activated enzyme is diluted in a sodium acetate (B1210297) buffer (pH 5.0) pre-heated to 37°C. The Sunitinib conjugate, dissolved in an appropriate solvent like methanol, is added to initiate the reaction.
-
Time-course Analysis: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The reaction is quenched, and the samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining prodrug and the released Sunitinib.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., Caki-1, RU-MH) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of Sunitinib, the cleavable prodrug, and the non-cleavable control for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan (B1609692) by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for ERK Phosphorylation
-
Cell Treatment and Lysis: Cells are treated with the compounds for a defined period (e.g., 4 hours). Following treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of signaling inhibition.
General Experimental Workflow for Sunitinib Conjugate Development
The development of a Sunitinib-linker conjugate follows a structured workflow from initial design to preclinical evaluation.
Conclusion and Future Directions
The integration of cleavable linkers into Sunitinib-based therapeutics offers a compelling strategy to enhance tumor-specific drug delivery and improve the therapeutic index. The case study of a Cathepsin B-cleavable Sunitinib prodrug provides strong preclinical evidence for the validity of this approach, demonstrating targeted activation and potent anti-tumor activity in relevant cancer cell models. The detailed experimental protocols provided herein offer a practical framework for researchers to design and evaluate novel Sunitinib conjugates.
Future research in this area should focus on:
-
Exploring a broader range of cleavable linkers: Investigating linkers sensitive to other tumor-specific stimuli, such as different proteases, hypoxia, or reactive oxygen species, could further refine the targeting strategy.
-
Development of Sunitinib-based ADCs: Conjugating Sunitinib to tumor-targeting monoclonal antibodies via cleavable linkers could achieve even greater specificity and efficacy.
-
In-depth in vivo evaluation: Comprehensive preclinical studies in relevant animal models are necessary to fully characterize the pharmacokinetics, efficacy, and safety of these novel Sunitinib conjugates.
By leveraging the principles and methodologies outlined in this guide, the scientific community can continue to advance the development of safer and more effective Sunitinib-based therapies for the benefit of cancer patients.
References
An In-Depth Technical Guide to the Antibody-Drug Conjugate Linker-Payload: MC-Val-Cit-PAB-Sunitinib
This document provides a comprehensive technical overview of MC-Val-Cit-PAB-Sunitinib, a key component in the development of targeted cancer therapies. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical structure, properties, mechanism of action, and relevant experimental protocols.
Executive Summary
This compound is a drug-linker conjugate designed for use in Antibody-Drug Conjugates (ADCs). It combines a potent anti-angiogenic agent, Sunitinib (B231), with a clinically validated cleavable linker system. This system consists of a maleimidocaproyl (MC) group for antibody conjugation, a protease-sensitive valine-citrulline (Val-Cit) dipeptide, and a self-immolative p-aminobenzyl (PAB) spacer. The design allows for stable transport in systemic circulation and specific, enzyme-mediated release of the Sunitinib payload within the lysosomal compartment of target cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule engineered for ADC applications.[1] Its structure is meticulously designed to ensure stability in the bloodstream and facilitate targeted drug release.
The core components are:
-
MC (Maleimidocaproyl): A thiol-reactive group that forms a stable covalent bond with cysteine residues on a monoclonal antibody.[2]
-
Val-Cit (Valine-Citrulline): A dipeptide specifically designed to be cleaved by Cathepsin B, an enzyme that is highly expressed in the lysosomes of many tumor cells.[3][4]
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously decomposes to release the active drug.[5]
-
Sunitinib: A potent multi-targeted receptor tyrosine kinase (RTK) inhibitor that serves as the cytotoxic payload.[6][7]
Quantitative Data Summary
The key physicochemical properties of the this compound conjugate and its payload, Sunitinib, are summarized in the tables below.
| Property | Value | Reference |
| Molecular Formula | C₅₀H₆₆FN₁₀O₈ | [1][8] |
| Molecular Weight | 954.12 g/mol | [1][8] |
| Canonical SMILES | O=C(NCC--INVALID-LINK--(CC1=CC=C(NC(--INVALID-LINK--C)NC(CCCCCN2C(C=CC2=O)=O)=O)=O">C@@HCCCNC(N)=O)=O)C=C1)CC)C3=C(NC(/C=C4C(NC5=C\4C=C(C=C5)F)=O)=C3C)C | [8] |
| Solubility | Soluble in DMSO, DCM, DMF | [2] |
| Storage | -20°C | [2] |
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₇FN₄O₂ | [7] |
| Molecular Weight | 398.5 g/mol | [7] |
| Aqueous Solubility | Practically insoluble; pH-dependent with highest solubility in acidic media | [9] |
| BCS Class | Class IV (Low Solubility, Low Permeability) | [9] |
Table 2: Physicochemical Properties of Sunitinib Payload
Mechanism of Action
The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step, targeted delivery process.
-
Targeting and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[10]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in proteolytic enzymes.[10]
-
Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide linker is cleaved by Cathepsin B.[3][5] This cleavage is the critical step for payload release and is designed to occur preferentially within the target cell, enhancing safety.[4]
-
Self-Immolation and Payload Release: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction in the PAB spacer, leading to the release of the active Sunitinib payload into the cytoplasm.[5]
-
Pharmacological Effect: Once released, Sunitinib exerts its cytotoxic effect by inhibiting multiple receptor tyrosine kinases (RTKs).
Caption: Workflow of ADC internalization and payload release.
Linker Cleavage Mechanism
The Val-Cit-PAB linker system is renowned for its high plasma stability and efficient intracellular cleavage.[5] Upon exposure to Cathepsin B in the lysosome, the peptide bond between Citrulline and the PAB group is hydrolyzed.[3] This event initiates an electronic cascade within the PAB spacer, causing it to fragment and liberate the Sunitinib payload, which is attached via a carbamate (B1207046) bond.
Caption: Cathepsin B-mediated cleavage and drug release mechanism.
Sunitinib's Signaling Pathway Inhibition
Sunitinib is a small-molecule inhibitor that targets multiple RTKs involved in tumor growth and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[7][11] By blocking the ATP-binding site of these receptors, Sunitinib inhibits their phosphorylation and downstream signaling, ultimately leading to a reduction in tumor vascularization (angiogenesis) and tumor cell proliferation.
Caption: Sunitinib's inhibition of VEGFR/PDGFR signaling pathways.
Experimental Protocols
This section details common methodologies for the synthesis, conjugation, and evaluation of ADCs utilizing the this compound construct.
Synthesis of the Mc-Val-Cit-PABOH Linker
An improved, scalable synthesis route for the core linker Mc-Val-Cit-PABOH has been developed to avoid epimerization and improve yield.[5]
Protocol Overview:
-
Starting Material: The synthesis begins with L-Citrulline.[5]
-
Spacer Incorporation: The p-aminobenzyl alcohol (PABOH) spacer is incorporated via HATU coupling.[5]
-
Dipeptide Formation: Fmoc-Val-OSu is coupled to the Cit-PABOH intermediate to form the Fmoc-Val-Cit-PABOH dipeptide.[5]
-
Fmoc Deprotection: The Fmoc protecting group is removed using triethylamine (B128534) in DMF.[12]
-
MC Group Addition: The maleimidocaproyl (MC) group is added to the N-terminus of the valine residue.
-
Purification: The final linker product is purified using flash column chromatography.[12]
This route has been reported to proceed in six steps with an overall yield of approximately 50%.[5]
Preparation of a Sunitinib ADC
The conjugation of this compound to a monoclonal antibody (mAb) is typically achieved through cysteine engineering or reduction of native interchain disulfide bonds.[13]
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
This compound dissolved in an organic solvent like DMSO.
-
Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
Protocol:
-
Antibody Reduction: The mAb is incubated with a molar excess of TCEP at 37°C for 1-2 hours to reduce a controlled number of interchain disulfide bonds, exposing free thiol (-SH) groups.
-
Drug-Linker Conjugation: The this compound solution is added to the reduced mAb. The maleimide (B117702) group on the linker reacts specifically with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically performed at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching: The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: The resulting ADC is purified to remove unreacted drug-linker, protein aggregates, and quenching reagent. SEC is commonly used for this purpose.[14]
Caption: General workflow for the synthesis of a Sunitinib ADC.
ADC Characterization: Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC.
Method: UV-Vis Spectroscopy [14]
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for Sunitinib.
-
Calculate the concentrations of the antibody and the drug using the Beer-Lambert law (A = εbc), requiring the known extinction coefficients (ε) for both components at these wavelengths.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
In Vitro Cell Viability Assay
This protocol assesses the cytotoxic potency of the Sunitinib ADC on cancer cell lines.
Protocol adapted from Lahti et al. (2017): [15][16]
-
Cell Seeding: Seed human cancer cell lines (e.g., HER2+ BT-474 cells for a Trastuzumab-based ADC) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the Sunitinib ADC, a non-targeted control ADC, and free Sunitinib. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72-96 hours.
-
Viability Assessment: Measure cell viability using a commercial assay, such as a bioluminescent assay (e.g., CellTiter-Glo®) that quantifies ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression.
In Vivo Efficacy Study in a Xenograft Model
This protocol evaluates the anti-tumor activity of the Sunitinib ADC in a preclinical animal model.[17]
Protocol Overview:
-
Model System: Use immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10⁶ BT-474 cells) into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth using caliper measurements. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Groups:
-
Dosing Schedule: Administer treatments according to a defined schedule (e.g., once weekly for 3-4 weeks).
-
Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and overall animal health throughout the study.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowable size. Tumors are then excised for further analysis (e.g., histology, biomarker assessment).
-
Data Analysis: Compare tumor growth inhibition (TGI) across the different treatment groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-labotrial.com [alfa-labotrial.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. In vitro biologic efficacy of sunitinib drug-eluting beads on human colorectal and hepatocellular carcinoma-A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro biologic efficacy of sunitinib drug-eluting beads on human colorectal and hepatocellular carcinoma—A pilot study | PLOS One [journals.plos.org]
- 17. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchprofiles.ku.dk [researchprofiles.ku.dk]
An In-Depth Technical Guide to the MC-Val-Cit-PAB Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl (MC-Val-Cit-PAB) linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its sophisticated design enables the stable circulation of potent cytotoxic agents and their specific release within the tumor microenvironment, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. This technical guide provides a comprehensive overview of the MC-Val-Cit-PAB linker, its individual components, mechanism of action, and the experimental protocols crucial for its synthesis and characterization.
Core Components and Their Functions
The MC-Val-Cit-PAB linker is a modular system, with each component playing a distinct and critical role in the overall function of the ADC.
-
Maleimidocaproyl (MC): This component serves as the conjugation moiety, facilitating the attachment of the linker to the antibody. The maleimide (B117702) group reacts specifically with thiol groups, most commonly on cysteine residues of the antibody, to form a stable thioether bond.[1][2][3] The caproyl spacer provides steric separation between the antibody and the rest of the linker-payload, which can be crucial for efficient conjugation and subsequent enzymatic cleavage.
-
Valine-Citrulline (Val-Cit): This dipeptide sequence is the enzymatically cleavable unit of the linker.[4][5] It is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are often upregulated in tumor cells.[2][5][6] The cleavage of the peptide bond between citrulline and the PAB group is the initiating step for drug release.[7]
-
p-Aminobenzyl Alcohol (PAB): The PAB moiety functions as a self-immolative spacer.[1][8] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction. This rapid electronic cascade results in the release of the unmodified cytotoxic payload, carbon dioxide, and an aromatic byproduct.[8] This "traceless" release mechanism is a key advantage, ensuring the liberated drug is in its fully active form.
Mechanism of Action: From Systemic Circulation to Intracellular Drug Release
The efficacy of an ADC utilizing the MC-Val-Cit-PAB linker is predicated on a multi-step process that ensures targeted drug delivery and release.
-
Binding and Internalization: The ADC circulates systemically until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[9] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[10]
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases, particularly Cathepsin B, within the lysosome facilitate the cleavage of the Val-Cit dipeptide linker.[5][6]
-
Self-Immolation and Drug Release: Cleavage of the Val-Cit bond initiates the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the active cytotoxic drug into the cytoplasm of the cancer cell.[8]
-
Induction of Apoptosis: The released cytotoxic payload can then interact with its intracellular target (e.g., microtubules, DNA), ultimately leading to cell cycle arrest and apoptosis.[9]
Quantitative Data
The stability and cleavage kinetics of the MC-Val-Cit-PAB linker are critical parameters influencing the therapeutic window of an ADC. The following tables summarize available quantitative data.
Table 1: Stability of Val-Cit Containing Linkers in Plasma
| Species | Linker | Half-life (t½) | Notes | Reference(s) |
| Human | Val-Cit | Generally stable (>200 days projected) | Stable in human plasma, minimizing premature drug release. | [11] |
| Mouse | Val-Cit | Unstable (e.g., >95% loss in 14 days) | Susceptible to cleavage by carboxylesterase 1C (Ces1C), leading to premature drug release and posing challenges for preclinical evaluation. | [12][13][14] |
| Human | Glutamic acid-Val-Cit (EVCit) | Stable (No significant degradation in 28 days) | Modification of the Val-Cit linker can enhance stability in mouse plasma while maintaining susceptibility to cathepsin cleavage. | [11][12] |
| Mouse | Glutamic acid-Val-Cit (EVCit) | Highly stable (Almost no cleavage in 14 days) | Demonstrates improved stability in mouse plasma compared to the standard Val-Cit linker. | [12] |
Table 2: In Vitro Efficacy of ADCs with Different Linkers
| ADC Target | Linker | Payload | Cell Line | IC50 | Notes | Reference(s) |
| HER2 | β-galactosidase-cleavable | MMAE | - | 8.8 pM | Showed higher in vitro potency compared to the Val-Cit linker ADC. | [4] |
| HER2 | Val-Cit | MMAE | - | 14.3 pM | Standard Val-Cit linker ADC for comparison. | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of ADCs utilizing the MC-Val-Cit-PAB linker are essential for reproducible research and development.
Synthesis of MC-Val-Cit-PAB-Drug Conjugate
The synthesis of the drug-linker conjugate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following is a general protocol for the synthesis of a maleimide-containing Val-Cit-PAB linker conjugated to a payload.
A. Synthesis of Fmoc-Val-Cit-PAB-OH
-
Fmoc Deprotection of Fmoc-Cit-PAB-OH: Dissolve Fmoc-Cit-PAB-OH in dimethylformamide (DMF) (0.2 M). Add piperidine (B6355638) (5.0 equivalents) and stir at room temperature for 4 hours. Remove the solvent and excess piperidine under reduced pressure.[1]
-
Dipeptide Formation: Dissolve the resulting crude amine in DMF. In a separate flask, dissolve Fmoc-Val-OSu (Fmoc-valine N-hydroxysuccinimide ester) in DMF. Add the Fmoc-Val-OSu solution to the amine solution and stir at room temperature overnight.[15]
-
Purification: Purify the resulting Fmoc-Val-Cit-PAB-OH by flash column chromatography.[15]
B. Conjugation to Payload (e.g., MMAE)
-
Activation and Coupling: Dissolve Fmoc-Val-Cit-PAB-OH, the payload (e.g., MMAE), and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF. Add a base like N,N-diisopropylethylamine (DIPEA) and stir at room temperature until the reaction is complete as monitored by HPLC.
-
Fmoc Deprotection: Add piperidine to the reaction mixture to remove the Fmoc protecting group.
-
Maleimide Installation: React the resulting free amine with an activated maleimidocaproic acid derivative (e.g., MC-OSu) in the presence of a base.
-
Purification: Purify the final MC-Val-Cit-PAB-Payload conjugate by preparative reverse-phase HPLC.
Antibody Conjugation
This protocol describes the conjugation of the MC-Val-Cit-PAB-drug linker to a monoclonal antibody via cysteine residues.
-
Antibody Preparation: Prepare the monoclonal antibody in a suitable buffer, such as phosphate-buffered saline (PBS) with EDTA, at a concentration of 5-10 mg/mL.
-
Partial Reduction: Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The amount of TCEP should be carefully optimized to achieve the desired number of free thiol groups. Incubate at 37°C for 1-2 hours.
-
Drug-Linker Addition: Dissolve the MC-Val-Cit-PAB-drug conjugate in an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO). Add the drug-linker solution to the reduced antibody solution. The molar excess of the drug-linker will influence the final drug-to-antibody ratio (DAR).
-
Conjugation: Incubate the reaction mixture at 4°C or room temperature for 1-4 hours with gentle mixing.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent such as N-acetylcysteine.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other small molecules using a purification method like size exclusion chromatography (SEC).
ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination
The drug-to-antibody ratio is a critical quality attribute of an ADC. Several methods can be used for its determination.
A. Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in a high-salt mobile phase (e.g., 1 M ammonium (B1175870) sulfate).[16]
-
Chromatography: Inject the sample onto a HIC column (e.g., Protein-Pak Hi Res HIC). Use a gradient of decreasing salt concentration to elute the different DAR species.
-
Data Analysis: The chromatogram will show peaks corresponding to antibodies with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR by integrating the peak areas for each species.[16]
B. Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) of Reduced ADC
This method involves reducing the ADC to its light and heavy chains and analyzing them by LC-MS.
-
Sample Preparation: Reduce the ADC using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[3]
-
Chromatography: Separate the reduced light and heavy chains using a reversed-phase column (e.g., PLRP-S).
-
Mass Spectrometry: Analyze the eluting chains by high-resolution mass spectrometry to determine the mass of each species (unconjugated and conjugated with one or more drugs).
-
Data Analysis: Deconvolute the mass spectra to identify the different drug-loaded chain species. Calculate the average DAR based on the relative abundance of the conjugated and unconjugated chains.
In Vitro Cleavage Assay
This assay evaluates the susceptibility of the linker to enzymatic cleavage.
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT). Prepare a stock solution of recombinant human Cathepsin B.
-
Reaction Initiation: In a microcentrifuge tube, combine the ADC (at a final concentration of ~1 µM) with the assay buffer. Initiate the reaction by adding activated Cathepsin B (final concentration ~20 nM).[17]
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and quench the reaction (e.g., by adding an organic solvent or acid).[17]
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of released payload over time.
Conclusion
The MC-Val-Cit-PAB linker represents a highly successful and widely adopted strategy in the field of antibody-drug conjugates. Its modular design, which combines a stable antibody conjugation moiety, a specific enzymatic cleavage site, and a self-immolative spacer, provides a robust platform for the targeted delivery of potent cytotoxic agents. A thorough understanding of its components, mechanism of action, and the associated experimental protocols is paramount for the successful design, synthesis, and evaluation of next-generation ADCs. The continued optimization of such linker technologies will undoubtedly play a pivotal role in advancing the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. MC-Val-Cit-PAB-PNP - Creative Biolabs [creative-biolabs.com]
- 3. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. communities.springernature.com [communities.springernature.com]
- 15. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. adooq.com [adooq.com]
The Pivotal Role of p-Aminobenzyl Alcohol (PAB) in Antibody-Drug Conjugate (ADC) Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm-shifting class of targeted therapeutics, designed to selectively deliver potent cytotoxic agents to cancer cells while sparing healthy tissues. The efficacy and safety of these complex biomolecules are critically dependent on the linker that connects the monoclonal antibody to the payload. A key innovation in linker technology is the incorporation of self-immolative spacers, with p-aminobenzyl alcohol (PAB) being a cornerstone component. This in-depth technical guide elucidates the function of PAB in ADC linkers, detailing its mechanism of action, impact on stability and payload release, and the experimental protocols used for its evaluation.
The Function of p-Aminobenzyl Alcohol as a Self-Immolative Spacer
The primary role of p-aminobenzyl alcohol in an ADC linker is to act as a "self-immolative" spacer. This means that once a specific cleavage event occurs at a designated site on the linker, the PAB unit spontaneously decomposes, leading to the release of the unmodified cytotoxic payload. This is a crucial feature, as any residual linker fragments attached to the drug could hinder its pharmacological activity.
The most prevalent application of PAB is in enzyme-cleavable linkers, particularly those containing a dipeptide sequence like valine-citrulline (Val-Cit).[1] This Val-Cit-PAB system is designed to be stable in the systemic circulation but is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells.[2][3]
Mechanism of Action: A Step-by-Step Breakdown
The drug release mechanism involving the PAB spacer is a cascade of electronic rearrangements initiated by the enzymatic cleavage of the peptide bond. This process can be broken down into the following key steps:
-
ADC Internalization: The ADC binds to a target antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[3]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle rich in degradative enzymes.[4]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B or other proteases cleave the amide bond between the citrulline and the p-aminobenzyl group of the linker.[5]
-
Self-Immolation Cascade: The cleavage of the amide bond exposes a free aniline (B41778) group on the PAB moiety. This triggers a spontaneous 1,6-elimination reaction. The lone pair of electrons on the aniline nitrogen initiates an electronic cascade that results in the fragmentation of the PAB spacer.[4]
-
Payload Release: This 1,6-elimination liberates the active, unmodified payload, which can then exert its cytotoxic effect, and also releases carbon dioxide and an aza-quinone methide species.[6]
This elegant mechanism ensures that the highly potent payload is released specifically at the site of action, maximizing its therapeutic window.
Quantitative Data on Linker Stability
The stability of the ADC in systemic circulation is paramount to prevent premature payload release and associated off-target toxicity. The Val-Cit-PAB linker system has been shown to exhibit excellent stability in human plasma.[1] The following table summarizes comparative stability data for different linker types, highlighting the favorable characteristics of dipeptide-based cleavable linkers.
| Linker Type | Plasma Stability (Half-life) | Cleavage Mechanism | Reference |
| Dipeptide (Val-Cit-PAB) | High (e.g., ~230 days in human plasma for some constructs) | Enzymatic (Cathepsin B) | [6] |
| Hydrazone | Low (e.g., t1/2 = 2 days in human plasma) | Acid-labile (pH-sensitive) | [7] |
| Disulfide | Variable, susceptible to reduction | Reductive cleavage (e.g., by glutathione) | [8] |
| Non-cleavable (e.g., SMCC) | Very High (>95% intact after 7 days) | Proteolytic degradation of the antibody | [9] |
| Silyl ether-based | High (t1/2 > 7 days in human plasma) | Acid-labile | [7] |
Note: The presented data are illustrative and can vary based on the specific antibody, payload, and experimental conditions.
Experimental Protocols
The development and characterization of ADCs with PAB-containing linkers involve a series of critical experiments. Detailed methodologies for key assays are provided below.
Synthesis of a Val-Cit-PAB Drug-Linker Conjugate (e.g., Val-Cit-PAB-MMAE)
This protocol outlines the general steps for the synthesis of a commonly used Val-Cit-PAB-MMAE linker-payload construct.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl auristatin E (MMAE)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, pyridine)
-
Solvents (e.g., DMF, DCM)
-
Reverse-phase HPLC for purification
-
Lyophilizer
Procedure:
-
Coupling of MMAE to the Linker:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.1 eq.) and MMAE (1.0 eq.) in anhydrous DMF.
-
Add a coupling reagent such as HOBt (1.0 eq.) and pyridine.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.
-
Lyophilize the purified product to a solid.[10]
-
-
Fmoc Deprotection:
-
Dissolve the Fmoc-Val-Cit-PAB-MMAE in DMF.
-
Add piperidine (20 eq.) to the solution and stir at room temperature for approximately 20-30 minutes to remove the Fmoc protecting group.
-
Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC and lyophilize.[10]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency (IC50) of an ADC on target cancer cells.
Materials:
-
Target antigen-expressing cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Antigen-negative control cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC of interest
-
Unconjugated antibody (negative control)
-
Free cytotoxic payload (positive control)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Plate the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium.
-
Remove the old medium from the wells and add the diluted solutions. Include untreated cells as a control.[1]
-
-
Incubation:
-
Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours) at 37°C and 5% CO₂.[2]
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the data and determine the IC50 value using a suitable dose-response curve fitting model.[1]
-
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict premature drug release.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Method for ADC capture (e.g., Protein A magnetic beads)
-
LC-MS system for analysis
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma and a control sample in PBS.
-
Incubate the samples at 37°C with gentle shaking.[12]
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) and immediately freeze them at -80°C to halt any further degradation.[12]
-
-
Sample Analysis (Drug-to-Antibody Ratio - DAR):
-
Thaw the samples and purify the ADC from the plasma using an affinity capture method (e.g., Protein A beads).
-
Analyze the purified ADC using LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.[13][14][15]
-
Plot the average DAR against time to assess the stability of the ADC.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the function of PAB in ADC linkers.
Caption: Mechanism of PAB-mediated self-immolation and drug release.
Caption: General workflow for the development of an ADC.
Conclusion
The p-aminobenzyl alcohol self-immolative spacer is a critical component in the design of modern, effective antibody-drug conjugates. Its ability to facilitate the release of an unmodified cytotoxic payload specifically within the target cell, following enzymatic cleavage of the linker, is a testament to the sophistication of ADC technology. A thorough understanding of its mechanism, coupled with robust experimental evaluation of stability and cytotoxicity, is essential for the successful development of novel ADC therapeutics. The protocols and data presented in this guide provide a foundational framework for researchers and scientists dedicated to advancing this promising class of anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]
- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. criver.com [criver.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. waters.com [waters.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. agilent.com [agilent.com]
Introduction: The Critical Role of Linkers in Bioconjugation
An In-Depth Technical Guide to the Role of Maleimidocaproyl (MC) in Bioconjugation
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a single hybrid construct. This powerful technology underpins the development of advanced therapeutics and diagnostics, including antibody-drug conjugates (ADCs), imaging agents, and functionalized biomaterials. The linker, a chemical moiety that connects the constituent parts, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the final conjugate.[] An ideal linker must be stable in circulation to prevent premature release of its payload but allow for efficient release at the target site.[2] Among the various linker chemistries available, those based on maleimide (B117702) have become a cornerstone of the bioconjugation toolbox, prized for their reactivity and practicability.[3][4]
This guide provides a detailed technical overview of the maleimidocaproyl (MC) linker, a common and versatile linker used extensively in the development of ADCs and other bioconjugates. We will explore its structure, mechanism of action, applications, and the critical issue of its stability, while providing practical experimental protocols and quantitative data for researchers in the field.
The Maleimidocaproyl (MC) Linker: Structure and Function
The maleimidocaproyl (MC) linker is composed of two key functional parts:
-
Maleimide Group : A five-membered cyclic imide with a reactive double bond. This group is highly electrophilic and reacts specifically with nucleophilic thiol (sulfhydryl) groups, such as those found on the side chains of cysteine residues in proteins.[]
-
Caproyl Spacer : A six-carbon aliphatic chain (derived from caproic acid). This component acts as a flexible spacer, separating the maleimide from the conjugated molecule (e.g., a cytotoxic drug). The spacer ensures that the biomolecule's structure and function are not sterically hindered by the attached payload and can improve the accessibility of the linker's reactive group.[6]
In many applications, particularly in ADCs, the maleimide group is used to attach the linker to a monoclonal antibody (mAb), while the other end of the caproyl spacer is connected to a payload molecule, often through an amide bond.[6] MC is a key component in numerous ADCs, including those containing the potent auristatin toxins monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[6][7]
Mechanism of Action: The Thiol-Maleimide Reaction
The conjugation of an MC linker to a protein relies on the Michael addition reaction between the maleimide's electron-deficient double bond and the thiol group of a cysteine residue.
The key features of this reaction are:
-
Specificity : The reaction is highly specific for thiols, especially within a pH range of 6.5 to 7.5.[] At this pH, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form (-S⁻), which rapidly attacks the maleimide ring.[8] The reaction with amines is significantly slower at neutral pH, providing excellent selectivity.[]
-
Mild Conditions : The conjugation can be performed under physiological conditions (neutral pH, aqueous buffer, room temperature), which is crucial for preserving the structure and biological activity of sensitive proteins like antibodies.[][9]
-
Bond Formation : The reaction results in the formation of a stable thioether bond, covalently linking the biomolecule to the MC linker.[] The initial product formed is a thiosuccinimide adduct.
Below is a diagram illustrating the core reaction mechanism.
The Stability Challenge: Retro-Michael Reaction vs. Hydrolysis
While the thioether bond is strong, the initial thiosuccinimide ring formed during conjugation is susceptible to a reverse, or "retro-Michael," reaction.[6][10] This reaction leads to the dissociation of the conjugate, resulting in premature release of the payload in vivo. This instability is a significant drawback, as it can increase off-target toxicity and reduce the therapeutic efficacy of ADCs.[3][4] The loss of drug from maleimide-based ADCs via this mechanism has been observed in plasma.[6][11]
However, the thiosuccinimide adduct can undergo a competing reaction: ring-opening hydrolysis.[10][12] This hydrolysis converts the succinimide (B58015) ring into a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction.[10][13] This process effectively "locks" the conjugate in a stable form.
The rate of this stabilizing hydrolysis is often slow for standard N-alkyl maleimides (like MC), allowing the undesirable retro-Michael reaction to occur.[14] This has led to the development of "next-generation" maleimides designed to accelerate the hydrolysis step, thereby improving the overall stability of the conjugate.[3][12]
The following diagram illustrates the competing stability pathways for a maleimide conjugate.
Applications of MC in Bioconjugation
The primary application of MC linkers is in the construction of Antibody-Drug Conjugates (ADCs).[15] ADCs combine the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug, creating a "magic bullet" to target cancer cells.[7][16]
MC can be used in two main types of ADC linker systems:
-
Non-Cleavable Linker : In this configuration, the MC linker directly connects the antibody to the drug (e.g., MC-MMAF).[6][17] The linker is stable and does not release the drug until the entire ADC is internalized by the target cell and the antibody component is completely degraded by lysosomal proteases.[][18] This releases the drug with the linker and the attached cysteine residue still intact.[6]
-
Cleavable Linker Component : More commonly, MC acts as a stable spacer and attachment point within a larger, cleavable linker system.[7] A prominent example is the MC-vc-PABC linker used in the FDA-approved ADC, Adcetris® (brentuximab vedotin).[6][19] In this construct:
-
MC attaches to a cysteine on the antibody.
-
vc (valine-citrulline) is a dipeptide sequence that is specifically cleaved by cathepsin B, an enzyme highly active in the lysosomes of cancer cells.[6][20]
-
PABC (p-aminobenzyl alcohol) is a self-immolative spacer that decomposes after the "vc" portion is cleaved, ensuring the release of the unmodified, fully active drug.[6]
-
The diagram below illustrates the general mechanism of action for an ADC utilizing an MC-based linker.
Quantitative Data Summary
The stability and reactivity of MC linkers are critical performance attributes. While precise kinetic data is often proprietary or system-dependent, the following table summarizes key quantitative parameters reported in the literature.
| Parameter | Value / Observation | Significance | Reference(s) |
| Optimal Reaction pH | 6.5 - 7.5 | Balances thiol deprotonation for high reactivity with minimizing side reactions (e.g., with amines). | [] |
| Thiol vs. Amine Reactivity | ~1000-fold faster with thiols than amines at pH 7.0 | Demonstrates the high selectivity for cysteine residues over lysine (B10760008) residues under physiological conditions. | [] |
| In Vivo Linkage Stability | ~50% deconjugation of MC-based linkers over 1 week in circulation. | Highlights the challenge of retro-Michael reaction in vivo, leading to significant premature drug loss over time. | [21] |
| Thiol pKa Influence | Thio-maleimide adducts from thiols with higher pKa values (e.g., ~9.8 for DM1 thiol) are more stable than those from thiols with lower pKa (e.g., ~8.6 for cysteine). | The stability of the crucial thiosuccinimide linkage is dependent on the chemical nature of the thiol it is formed from. | [11][22] |
| Hydrolysis Stabilization | Ring-opening hydrolysis of the thiosuccinimide prevents retro-Michael deconjugation, leading to a stable bioconjugate. | This is the key mechanism for overcoming the inherent instability of the initial maleimide-thiol adduct. | [10][12] |
Experimental Protocols
This section provides generalized protocols for the synthesis and characterization of an ADC using an MC-based linker-drug.
Protocol: Antibody-Drug Conjugation via Cysteine Thiols
This protocol describes the reduction of native interchain disulfide bonds in an IgG antibody, followed by conjugation to a maleimidocaproyl-containing drug payload (e.g., MC-MMAE).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution
-
MC-linker-payload (e.g., MC-MMAE) dissolved in a compatible organic solvent (e.g., DMSO)
-
Quenching reagent: N-acetylcysteine solution
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with EDTA
Procedure:
-
Antibody Preparation : Prepare the mAb at a concentration of 5-10 mg/mL in reaction buffer.
-
Disulfide Reduction :
-
Add a calculated molar excess of TCEP to the mAb solution. A 2-3 fold molar excess per disulfide bond is a common starting point for partial reduction.
-
Incubate the reaction at 37°C for 1-2 hours to expose the free cysteine thiols.[20]
-
-
Conjugation Reaction :
-
Cool the reduced antibody solution to room temperature or on ice.
-
Add the MC-linker-payload solution to the reduced antibody. A slight molar excess of the linker-payload relative to the available thiols (e.g., 1.1-1.5 fold) is typically used. The final concentration of organic solvent (e.g., DMSO) should be kept low (<10% v/v) to prevent antibody denaturation.
-
Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.[17][23]
-
-
Quenching : Add a molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups. Incubate for 20-30 minutes.
-
Purification :
-
Remove unconjugated linker-payload, quenching reagent, and other small molecules by purifying the ADC.
-
Size-exclusion chromatography (e.g., using a Sephadex G-25 or PD-10 column) is suitable for lab-scale purification.[17][23]
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer for storage.
-
Protocol: DAR Measurement by Hydrophobic Interaction Chromatography (HIC)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. HIC is a standard method for its determination, as each conjugated drug molecule increases the overall hydrophobicity of the antibody.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation : Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography :
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis :
-
Monitor the elution profile at 280 nm.
-
The chromatogram will show distinct peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.), with higher DAR species eluting later due to increased hydrophobicity.
-
Calculate the area of each peak. The average DAR is determined by the weighted average of the different species, calculated as: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)
-
The entire workflow, from antibody to characterized ADC, is depicted below.
Conclusion and Future Perspectives
The maleimidocaproyl linker is a foundational tool in modern bioconjugation, enabling the creation of sophisticated therapeutics like ADCs through its selective and efficient reactivity with cysteine thiols. Its role as both a non-cleavable linker and a component in complex cleavable systems demonstrates its versatility.[6][7] However, the inherent instability of the initial thiosuccinimide adduct remains a critical challenge that can compromise the safety and efficacy of the resulting conjugates.[4][6]
Future research is focused on overcoming this limitation. The rational design of novel maleimide derivatives that promote rapid, stabilizing hydrolysis is an active area of investigation, promising to yield more robust and reliable bioconjugates.[3][24] As the demand for precisely engineered biomolecules grows, the continued evolution of maleimide chemistry will be essential for advancing the next generation of targeted therapies.
References
- 2. njbio.com [njbio.com]
- 3. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creativepegworks.com [creativepegworks.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. ADC conjugation [bio-protocol.org]
- 18. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 19. researchgate.net [researchgate.net]
- 20. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein-Protein Conjugates. [repository.cam.ac.uk]
Valine-Citrulline Dipeptide as an Enzymatic Cleavage Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the valine-citrulline (Val-Cit) dipeptide as a highly specific and efficient enzymatic cleavage site, primarily within the context of antibody-drug conjugates (ADCs). This dipeptide linker has become a cornerstone in the design of targeted cancer therapies, enabling the conditional release of potent cytotoxic agents within the tumor microenvironment. This guide will cover the core mechanism of cleavage, linker stability, comparative analysis with next-generation linkers, and detailed experimental protocols for synthesis, conjugation, and evaluation.
Introduction to the Valine-Citrulline Linker
The Val-Cit linker is a dipeptide composed of L-valine and L-citrulline, an uncommonly occurring amino acid.[1] In the realm of ADCs, this linker serves as a critical bridge between a monoclonal antibody (mAb) and a cytotoxic payload.[] The fundamental principle behind its use is its remarkable stability in systemic circulation and its selective cleavage by specific proteases that are overexpressed in the tumor microenvironment, most notably Cathepsin B.[]
This targeted release mechanism is crucial for maximizing the therapeutic window of highly potent payloads, minimizing off-target toxicity, and enhancing the overall efficacy of the ADC.[1] The Val-Cit linker is often used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which, upon cleavage of the dipeptide, spontaneously releases the unmodified active drug.[3]
Mechanism of Enzymatic Cleavage
The targeted release of the cytotoxic payload from a Val-Cit-linked ADC is a multi-step process initiated by the binding of the ADC to its target antigen on the surface of a cancer cell.
Signaling Pathway of ADC Internalization and Payload Release
Upon internalization, the ADC is trafficked through the endosomal-lysosomal pathway. The acidic environment of the lysosome (pH 4.5-5.0) provides the optimal conditions for the activity of Cathepsin B, a cysteine protease.[] Cathepsin B recognizes the Val-Cit dipeptide as a substrate and hydrolyzes the amide bond between citrulline and the PABC spacer. This cleavage event triggers a cascade:
-
Enzymatic Cleavage: Cathepsin B specifically cleaves the peptide bond on the C-terminal side of the citrulline residue.
-
Self-Immolation: The cleavage of the Cit-PABC bond generates an unstable p-aminobenzyl alcohol intermediate. This intermediate undergoes a rapid, spontaneous 1,6-elimination reaction.
-
Payload Release: The 1,6-elimination results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and a remnant of the spacer.
While Cathepsin B is the primary enzyme associated with Val-Cit cleavage, other lysosomal proteases such as Cathepsin L, S, and F can also contribute to this process, providing a degree of redundancy that may circumvent resistance mechanisms based on the downregulation of a single protease.
Linker Stability and Challenges
An ideal ADC linker must remain stable in the bloodstream to prevent premature release of the cytotoxic payload, which can lead to systemic toxicity and reduced efficacy. The Val-Cit linker exhibits good stability in human plasma.[1] However, a significant challenge arises in preclinical studies using murine models.
The Val-Cit linker is susceptible to cleavage by a mouse-specific carboxylesterase, Ces1c, which is present in mouse plasma but not in human plasma.[4] This leads to rapid clearance and premature drug release in mice, which can complicate the interpretation of efficacy and toxicity studies.[4]
Furthermore, human neutrophil elastase, a serine protease secreted by neutrophils, has been shown to cleave the Val-Cit linker, which may contribute to off-target toxicities such as neutropenia.[5]
Next-Generation Val-Cit Derived Linkers
To address the stability issues of the conventional Val-Cit linker, particularly in mouse models, researchers have developed modified tripeptide linkers. The most notable of these is the glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker.[1]
The addition of a hydrophilic glutamic acid residue at the N-terminus of the dipeptide significantly enhances plasma stability in mice by reducing its susceptibility to Ces1c cleavage, without compromising its cleavage by Cathepsin B in the lysosome.[1][4] Another modification, the glutamic acid-glycine-citrulline (EGCit) linker, has been shown to provide resistance to both Ces1c and human neutrophil elastase.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and efficacy of ADCs utilizing Val-Cit and modified linkers.
Table 1: Comparative Plasma Stability of Val-Cit and EVCit Containing ADCs
| Linker | Species | Plasma Half-Life | Reference(s) |
| Val-Cit | Human | Stable for 28 days | [1] |
| EVCit | Human | Stable for 28 days | [1] |
| Val-Cit | Mouse | ~2 days | [4] |
| EVCit | Mouse | ~12 days | [4] |
Table 2: Cathepsin B-Mediated Cleavage of Different Linkers
| Linker | Relative Cleavage Rate (Half-Life) | Reference(s) |
| Val-Cit | 4.6 hours | [1] |
| SVCit | 5.4 hours | [1] |
| EVCit | 2.8 hours | [1] |
Table 3: In Vitro Cytotoxicity (IC50) of ADCs with Val-Cit and Modified Linkers
| ADC (Antibody-Linker-Payload) | Cell Line | IC50 (pM) | Reference(s) |
| Trastuzumab-Val-Cit-MMAE | KPL-4 (HER2+) | 14.3 | [6] |
| Trastuzumab-β-galactosidase linker-MMAE | KPL-4 (HER2+) | 8.8 | [6] |
| ADC with cBu-Cit linker | NCI-N87 (HER2+) | Comparable to Val-Cit | [6] |
| vc-MMAE construct | SKBR3 | 410.54 nM | [7] |
| vc-MMAE construct | HEK293 | 482.86 nM | [7] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and the antigen expression levels of the cell line used. Direct comparisons should be made with caution.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a Val-Cit drug-linker conjugate, its conjugation to an antibody, and key assays for its characterization.
Synthesis of Mc-Val-Cit-PABC-MMAE Drug-Linker
The synthesis of the drug-linker construct is a multi-step process that can be achieved through a combination of solid-phase and solution-phase chemistry.
Workflow for Mc-Val-Cit-PABC-MMAE Synthesis
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-L-Citrulline (Fmoc-Cit-OH)
-
Fmoc-L-Valine (Fmoc-Val-OH)
-
Maleimidocaproic acid (Mc-OH)
-
p-Aminobenzyl alcohol (PABC-OH)
-
p-Nitrophenyl chloroformate
-
Monomethyl auristatin E (MMAE)
-
Coupling reagents (e.g., HBTU, HATU, HOBt, DIPEA)
-
Deprotection reagent (20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM, ACN, water)
-
Reverse-phase HPLC system
Protocol:
-
Solid-Phase Synthesis of Mc-Val-Cit-OH:
-
Swell 2-CTC resin in DMF.
-
Couple Fmoc-Cit-OH to the resin.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Couple Fmoc-Val-OH to the deprotected citrulline.
-
Perform Fmoc deprotection.
-
Couple Maleimidocaproic acid to the deprotected valine.
-
Cleave the Mc-Val-Cit peptide from the resin using a mild cleavage cocktail.
-
Purify the peptide by reverse-phase HPLC and lyophilize.
-
-
Synthesis of Mc-Val-Cit-PABC-PNP:
-
Activate p-aminobenzyl alcohol (PABC-OH) with p-nitrophenyl chloroformate to form PABC-PNP.
-
Couple the purified Mc-Val-Cit-OH to PABC-PNP in solution using a suitable coupling agent.
-
Purify the resulting Mc-Val-Cit-PABC-PNP by reverse-phase HPLC.
-
-
Coupling of MMAE:
-
React Mc-Val-Cit-PABC-PNP with MMAE in an anhydrous solvent such as DMF.
-
Monitor the reaction by HPLC.
-
Upon completion, purify the final product, Mc-Val-Cit-PABC-MMAE, by reverse-phase HPLC and lyophilize.[7]
-
Antibody Conjugation
This protocol describes the conjugation of the drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Mc-Val-Cit-PABC-MMAE drug-linker
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography or tangential flow filtration)
Protocol:
-
Antibody Reduction:
-
Incubate the mAb with a controlled molar excess of a reducing agent (e.g., TCEP) to partially or fully reduce the interchain disulfide bonds. The reaction conditions (temperature, time, and TCEP concentration) should be optimized to achieve the desired number of free thiols.
-
-
Conjugation:
-
Add the Mc-Val-Cit-PABC-MMAE drug-linker (dissolved in a compatible organic solvent like DMSO) to the reduced antibody solution. The maleimide (B117702) group on the linker will react with the free thiol groups on the antibody.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
-
Quenching:
-
Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the drug-linker.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the rate and extent of payload release from the ADC in the presence of Cathepsin B.
Workflow for In Vitro Cathepsin B Cleavage Assay
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)
-
Incubator at 37°C
-
LC-MS/MS system
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the ADC at a final concentration of approximately 10 µM in the pre-warmed assay buffer.
-
Initiate the reaction by adding a defined concentration of recombinant human Cathepsin B.
-
Include a negative control sample without Cathepsin B.
-
-
Incubation and Sampling:
-
Incubate the reaction mixtures at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each reaction.
-
-
Sample Preparation and Analysis:
-
Immediately quench the enzymatic reaction in the aliquots, for example, by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
-
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of premature payload release in plasma from different species.
Materials:
-
Purified ADC
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Incubator at 37°C
-
Method for ADC capture (e.g., Protein A/G beads) or payload quantification (LC-MS/MS)
Protocol:
-
Incubation:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species.
-
Incubate the samples at 37°C.
-
-
Sampling:
-
At specified time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot from each sample.
-
-
Analysis:
-
Method A (DAR Analysis): Capture the ADC from the plasma using Protein A or G affinity beads. Wash the beads to remove plasma proteins, then elute the ADC. Analyze the eluted ADC by HIC-HPLC or LC-MS to determine the drug-to-antibody ratio (DAR) at each time point.
-
Method B (Released Payload Analysis): Precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the concentration of prematurely released payload.
-
-
Data Analysis:
-
Plot the average DAR or the percentage of intact ADC remaining over time to determine the plasma half-life of the ADC in each species.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic potency (IC50) of the ADC against cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a non-targeting control ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The valine-citrulline dipeptide linker has proven to be a robust and versatile tool in the development of antibody-drug conjugates. Its high stability in human circulation combined with efficient and specific cleavage by lysosomal proteases within tumor cells provides a reliable mechanism for targeted drug delivery. While challenges such as instability in murine models and potential off-target cleavage by other proteases exist, the development of next-generation linkers like EVCit and EGCit demonstrates the ongoing innovation in this field to further optimize the therapeutic index of ADCs. The experimental protocols outlined in this guide provide a framework for the synthesis, conjugation, and comprehensive evaluation of Val-Cit-based ADCs, enabling researchers to advance the development of more effective and safer cancer therapies.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
Sunitinib's Impact on VEGFR and PDGFR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunitinib (B231) is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor that has become a cornerstone in the treatment of metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2][3] Its therapeutic efficacy is primarily attributed to its potent inhibition of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of tumor angiogenesis and proliferation.[1][4][5] This technical guide provides an in-depth analysis of sunitinib's mechanism of action, focusing on its effects on the VEGFR and PDGFR signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.
Mechanism of Action
Sunitinib functions as an ATP-competitive inhibitor, targeting the intracellular kinase domains of multiple RTKs.[4][6] By binding to the ATP-binding pocket of these receptors, sunitinib blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[4] This disruption of signaling pathways ultimately leads to the inhibition of tumor cell proliferation, survival, and angiogenesis.[1][7]
The primary targets of sunitinib include:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][4]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β): Involved in cell growth, differentiation, and the regulation of the tumor microenvironment.[1][8]
-
Other Receptor Tyrosine Kinases: Including stem cell factor receptor (KIT), FMS-like tyrosine kinase-3 (FLT3), and RET, which are implicated in various cancers.[1][5]
Quantitative Data on Sunitinib's Inhibitory Activity
The potency of sunitinib against its key targets has been quantified in numerous preclinical studies. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a comparative overview of its efficacy.
Table 1: Sunitinib IC50 Values against Key Receptor Tyrosine Kinases
| Target | Assay Type | IC50 (nM) | Reference(s) |
| VEGFR-2 (Flk-1) | Cell-free | 80 | [6][9] |
| PDGFRβ | Cell-free | 2 | [6][9] |
| c-Kit | Cell-free | - | [6][9] |
| FLT3 (wild-type) | - | 250 | [6][9] |
| FLT3-ITD | - | 50 | [6][9] |
| FLT3-Asp835 | - | 30 | [6][9] |
| VEGFR-2 Phosphorylation | Cell-based (NIH-3T3) | 10 | [6] |
| PDGFRβ Phosphorylation | Cell-based (NIH-3T3) | 10 | [6] |
| VEGF-induced HUVEC Proliferation | Cell-based | 40 | [6][9] |
| PDGF-induced NIH-3T3 (PDGFRα) Proliferation | Cell-based | 69 | [6][9] |
| PDGF-induced NIH-3T3 (PDGFRβ) Proliferation | Cell-based | 39 | [6][9] |
| MV4;11 Cell Proliferation | Cell-based | 8 | [6][9] |
| OC1-AML5 Cell Proliferation | Cell-based | 14 | [6][9] |
Table 2: Sunitinib Inhibitor Constant (Ki) Values
| Target | Ki (nM) | Reference(s) |
| VEGFR-2 (Flk-1) | 9 | [6] |
| PDGFRβ | 8 | [6] |
Impact on Downstream Signaling Pathways
Sunitinib's inhibition of VEGFR and PDGFR disrupts multiple downstream signaling cascades that are critical for tumor growth and survival. The two major pathways affected are the RAS/MAPK and the PI3K/Akt pathways.[10][11][12]
VEGFR Signaling Pathway and Sunitinib's Intervention
VEGF binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues.[13][14] This creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt cascades, which promote endothelial cell proliferation, migration, and survival, ultimately driving angiogenesis.[14][15] Sunitinib blocks the initial autophosphorylation of VEGFR-2, thereby inhibiting all subsequent downstream signaling events.[10]
Caption: Sunitinib's inhibition of VEGFR-2 phosphorylation.
PDGFR Signaling Pathway and Sunitinib's Intervention
Similar to VEGFR, the binding of PDGF to its receptor induces dimerization and autophosphorylation, activating the Ras-MAPK and PI3K-Akt pathways.[11][16] These pathways are crucial for the proliferation and survival of pericytes, which are essential for stabilizing newly formed blood vessels.[4] By inhibiting PDGFR phosphorylation, sunitinib disrupts these signaling events, leading to pericyte detachment and subsequent vessel regression.[17]
Caption: Sunitinib's blockade of PDGFR-mediated signaling.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the effects of sunitinib.
In Vitro Kinase Activity Assay
This assay quantifies the inhibitory effect of sunitinib on the enzymatic activity of purified receptor tyrosine kinases.[6][18]
Protocol:
-
Reagent Preparation:
-
Assay Plate Preparation:
-
Inhibitor Dilution:
-
Perform serial dilutions of sunitinib to create a range of concentrations for testing.[18]
-
-
Kinase Reaction:
-
Detection:
-
After a set incubation period, stop the reaction.
-
Quantify the level of substrate phosphorylation using methods such as a mobility shift assay or a fluorescence polarization assay.[18]
-
-
Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the sunitinib concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value.[18]
-
References
- 1. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approval summary: sunitinib for the treatment of imatinib refractory or intolerant gastrointestinal stromal tumors and advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Progress in mechanisms and treatment of sunitinib resistance in renal cell carcinoma [xuebao.shsmu.edu.cn]
- 8. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. sinobiological.com [sinobiological.com]
- 12. researchgate.net [researchgate.net]
- 13. proteopedia.org [proteopedia.org]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sunitinib targets PDGF-receptor and Flt3 and reduces survival and migration of human meningioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Harnessing the Power of Sunitinib: A Technical Guide to Early-Stage Novel Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) emerging as a powerful class of therapeutics. This guide delves into the nascent yet promising field of novel ADCs utilizing Sunitinib (B231), a potent multi-targeted tyrosine kinase inhibitor, as their cytotoxic payload. By leveraging the specificity of monoclonal antibodies, these next-generation ADCs aim to deliver Sunitinib directly to tumor cells, thereby enhancing its therapeutic index and mitigating systemic toxicities. This document provides an in-depth technical overview of the core components, preclinical data, and experimental methodologies driving the early-stage research of Sunitinib-based ADCs.
The Rationale for Sunitinib as an ADC Payload
Sunitinib is an orally bioavailable small molecule that inhibits multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] Its established anti-tumor and anti-angiogenic activities have led to its approval for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[1] However, like many kinase inhibitors, its use can be associated with a range of side effects. The core principle behind developing Sunitinib-based ADCs is to concentrate its potent cytotoxic effects within the tumor microenvironment, thereby widening its therapeutic window.
Key Components of Novel Sunitinib-Based ADCs
The architecture of a Sunitinib-based ADC comprises three fundamental components: a monoclonal antibody (or a targeting peptide), a linker, and the Sunitinib payload. Early-stage research has explored different strategies for each of these elements to optimize the overall performance of the conjugate.
Targeting Moieties: Beyond Traditional Antibodies
While monoclonal antibodies are the conventional choice for ADCs, early research in Sunitinib conjugates has also explored the use of peptides to target specific receptors overexpressed on tumor cells.
-
HR97 Peptide: This engineered melanin-binding and cell-penetrating peptide has been utilized to deliver Sunitinib for the protection of retinal ganglion cells.[3][4]
-
[d-Lys(6)]-GnRH Peptide: This peptide targets the Gonadotropin-Releasing Hormone Receptor (GnRH-R), which is overexpressed in certain cancers like prostate and breast cancer.[5][6]
Linker Technology: Enabling Controlled Payload Release
The linker is a critical determinant of an ADC's stability in circulation and the efficiency of payload release at the target site. A prevalent linker system in early Sunitinib ADC research is the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl (MC-Val-Cit-PAB) linker.[7][8] This is a cleavable linker designed to be stable in the bloodstream and susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[8] This enzymatic cleavage releases the Sunitinib payload inside the target cell.
The Sunitinib Payload and "Linkable" Analogs
Direct conjugation of Sunitinib can be challenging due to the lack of a suitable functional group for stable linkage without compromising its activity. To address this, researchers have developed "linkable" analogs of Sunitinib.
-
SAN1: A rationally designed Sunitinib analog with a strategic modification to allow for conjugation to a targeting peptide without disrupting its anti-angiogenic and cytotoxic properties.[5][6]
-
SB1: Another novel, linkable Sunitinib derivative designed to preserve the antiproliferative effects of the parent drug while enabling conjugation to tumor-homing elements.[9]
Preclinical Data on Novel Sunitinib-Based Conjugates
Early-stage research has provided promising preclinical data for novel Sunitinib-based conjugates, demonstrating their potential for enhanced efficacy and targeted delivery.
HR97-Sunitinib: A Peptide-Drug Conjugate for Ocular Neuroprotection
The HR97-Sunitinib conjugate, formulated in a hypotonic gel-forming eye drop (HR97-SunitiGel), has been investigated for its neuroprotective effects on retinal ganglion cells (RGCs) in a rat model of optic nerve injury.
Table 1: In Vivo Neuroprotective Efficacy of HR97-Sunitinib [3]
| Treatment Group | Dosing Regimen | Duration of Significant Neuroprotection (Post-Last Dose) |
| HR97-SunitiGel | Once daily topical administration for 7 days | Up to 2 weeks |
| SunitiGel (Sunitinib only) | Once daily topical administration for 7 days | Up to 1 week |
These findings indicate that the conjugation of Sunitinib to the HR97 peptide significantly prolongs its therapeutic window in the posterior segment of the eye.[3]
SAN1GSC: A GnRH-Targeted Sunitinib Analog Conjugate
SAN1GSC is a peptide-drug conjugate composed of the Sunitinib analog SAN1 and the GnRH-targeting peptide [d-Lys(6)]-GnRH. Its preclinical efficacy was evaluated in mouse xenograft models of castration-resistant prostate cancer.
Table 2: In Vivo Anti-Tumor Efficacy of SAN1GSC [5][6]
| Treatment Group | Dosing | Tumor Growth Delay |
| SAN1GSC | Daily | Significant delay compared to equimolar SAN1 or Sunitinib alone |
| SAN1 (unconjugated) | Daily | Less effective than SAN1GSC |
| Sunitinib (unconjugated) | Daily | Less effective than SAN1GSC |
Mechanistically, the enhanced efficacy of SAN1GSC was associated with inhibited phosphorylation of AKT and S6, as well as reduced expression of the proliferation marker Ki-67 and the endothelial marker CD31.[5] Importantly, the conjugate delivered approximately four-fold higher concentrations of the Sunitinib analog to the tumor site compared to the unconjugated analog.[5]
Experimental Protocols
This section outlines the key experimental methodologies employed in the early-stage research of novel Sunitinib-based ADCs.
Synthesis of a Sunitinib-Linker Payload (MC-Val-Cit-PAB-Sunitinib)
The synthesis of a Sunitinib-linker payload is a crucial first step. A representative protocol for synthesizing a cathepsin B-cleavable linker attached to a Sunitinib analog is described below, based on established methods.[8]
Protocol 1: Synthesis of this compound Analog
-
Synthesis of Val-Cit-PABOH:
-
Protect the amino group of L-Citrulline.
-
Couple the protected L-Citrulline with p-aminobenzyl alcohol using a coupling agent such as HATU.
-
Deprotect the amino group of the Citrulline residue.
-
Couple the resulting dipeptide with Fmoc-protected L-Valine using a suitable coupling agent.
-
Deprotect the Fmoc group to yield Val-Cit-PABOH.
-
-
Introduction of the Maleimidocaproyl (MC) group:
-
React the N-terminus of the Val-Cit-PABOH dipeptide with a maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS) to form MC-Val-Cit-PABOH.
-
-
Conjugation to the Sunitinib Analog:
-
Activate the hydroxyl group of the p-aminobenzyl alcohol moiety of MC-Val-Cit-PABOH.
-
React the activated linker with a suitable functional group on the Sunitinib analog (e.g., an amine) to form the final this compound analog conjugate.
-
-
Purification:
-
Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the product by mass spectrometry and NMR to confirm its identity and purity.
-
Conjugation of the Sunitinib-Linker to a Targeting Moiety
The following protocol outlines a general method for conjugating a maleimide-functionalized Sunitinib-linker to a cysteine-containing peptide or antibody.
Protocol 2: Cysteine-Based Conjugation
-
Reduction of Disulfide Bonds (for antibodies):
-
If conjugating to an antibody through interchain disulfide bonds, partially reduce the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., PBS with EDTA). The stoichiometry of the reducing agent will determine the average number of available thiol groups.
-
-
Conjugation Reaction:
-
Dissolve the targeting peptide (with a free cysteine) or the reduced antibody in a conjugation buffer (e.g., PBS with a co-solvent like DMSO if needed to aid solubility of the linker-payload).
-
Add the maleimide-functionalized Sunitinib-linker payload (e.g., this compound) to the peptide/antibody solution. The reaction is typically performed at a slight molar excess of the linker-payload.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (typically 1-4 hours).
-
-
Quenching:
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated linker-payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation state of the ADC using size-exclusion chromatography (SEC).
-
In Vitro Cytotoxicity Assay
The cytotoxic potential of the Sunitinib-based ADC is evaluated in cancer cell lines that express the target antigen.
Protocol 3: MTT Assay for Cytotoxicity [1][10][11]
-
Cell Seeding:
-
Seed target antigen-positive and antigen-negative (as a control) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the Sunitinib-based ADC, unconjugated Sunitinib, the unconjugated antibody/peptide, and a vehicle control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy Study in Xenograft Models
The anti-tumor activity of the Sunitinib-based ADC is assessed in vivo using animal models bearing human tumor xenografts.[12][13][14][15]
Protocol 4: Xenograft Tumor Growth Inhibition Study [12][13][14][15]
-
Tumor Implantation:
-
Subcutaneously implant human cancer cells expressing the target antigen into immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Treatment Groups:
-
Randomize the tumor-bearing mice into different treatment groups:
-
Vehicle control
-
Sunitinib-based ADC
-
Unconjugated antibody/peptide
-
Unconjugated Sunitinib
-
Positive control (a standard-of-care chemotherapy agent, if applicable)
-
-
-
Dosing and Administration:
-
Administer the treatments via a clinically relevant route (e.g., intravenous injection for ADCs). The dosing schedule (e.g., once weekly, bi-weekly) and dose levels should be predetermined based on tolerability studies.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume (e.g., using calipers) and body weight of the mice at regular intervals (e.g., twice a week).
-
-
Endpoint:
-
The study is typically terminated when the tumors in the control group reach a predetermined maximum size or when signs of toxicity are observed.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Evaluate the statistical significance of the differences between the treatment groups.
-
Visualizing the Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental processes involved in the development of Sunitinib-based ADCs.
Signaling Pathways Targeted by Sunitinib
Sunitinib exerts its anti-tumor effects by inhibiting multiple RTKs involved in angiogenesis and tumor cell proliferation.
General Workflow for Sunitinib-Based ADC Development and Evaluation
The development and preclinical evaluation of a Sunitinib-based ADC follows a systematic workflow, from initial design to in vivo efficacy studies.
Mechanism of Action of a Cleavable Sunitinib-Based ADC
The targeted delivery and intracellular release of Sunitinib by a cleavable ADC is a multi-step process.
Future Directions
The early-stage research into novel Sunitinib-based ADCs represents a promising frontier in targeted cancer therapy. Future work will likely focus on:
-
Identification of Novel Tumor-Specific Antigens: Expanding the repertoire of targets for Sunitinib ADCs to a broader range of solid and hematological malignancies.
-
Optimization of Linker Technology: Developing next-generation linkers with enhanced stability and more specific cleavage mechanisms to further improve the therapeutic index.
-
Exploration of Combination Therapies: Investigating the synergistic potential of Sunitinib-based ADCs with other anticancer agents, including immunotherapy.
-
Advanced In Vivo Models: Utilizing more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and humanized mouse models, to better predict clinical outcomes.
As our understanding of tumor biology and ADC technology deepens, Sunitinib-based ADCs hold the potential to become a valuable addition to the armamentarium of precision oncology.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Engineered peptide-drug conjugate provides sustained protection of retinal ganglion cells with topical administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Peptide-Drug Conjugate GnRH-Sunitinib Targets Angiogenesis Selectively at the Site of Action to Inhibit Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a novel conjugatable sunitinib analogue validated through in vitro and in vivo preclinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One moment, please... [oncoone.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for MC-Val-Cit-PAB-Sunitinib: An Application Note for Drug Development Professionals
For Research Use Only.
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. A critical component of an ADC is the linker, which connects the antibody to the payload and is designed to be stable in circulation but labile at the target site. This application note details the synthesis of MC-Val-Cit-PAB-Sunitinib, a drug-linker conjugate where the multi-targeted tyrosine kinase inhibitor Sunitinib is attached to the cathepsin B-cleavable MC-Val-Cit-PAB linker. This construct is suitable for conjugation to a thiol-modified monoclonal antibody for the creation of a potent and specific ADC.
Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs), which are crucial for tumor angiogenesis and cell proliferation.[1][2] The Valine-Citrulline (Val-Cit) dipeptide within the linker is specifically designed to be cleaved by cathepsin B, an enzyme that is often upregulated in the tumor microenvironment, ensuring targeted release of the Sunitinib payload within cancer cells.[3]
This document provides a detailed, multi-step protocol for the synthesis of the MC-Val-Cit-PAB linker and its subsequent conjugation to Sunitinib. It also includes methodologies for purification and characterization, along with representative data.
Sunitinib Signaling Pathway
Sunitinib exerts its anti-cancer effects by blocking key signaling pathways involved in cell proliferation and angiogenesis. The diagram below illustrates the primary targets of Sunitinib and the downstream pathways it inhibits.
Caption: Sunitinib inhibits multiple RTKs, blocking downstream pathways like RAS/MAPK and PI3K/AKT.
Synthesis Workflow
The synthesis of this compound is a multi-step process that begins with the synthesis of the Val-Cit-PAB linker, followed by the introduction of the maleimide-caproyl (MC) group, and finally conjugation to Sunitinib.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of MC-Val-Cit-PAB-OH Linker
This protocol is adapted from an improved methodology for the synthesis of the cathepsin B cleavable Mc-Val-Cit-PABOH linker, which has been shown to proceed with high yield and minimal epimerization.[4]
Step 1.1: Synthesis of Fmoc-Val-Cit-PAB-OH
-
Fmoc-Citrulline Coupling to p-Aminobenzyl alcohol: Dissolve Fmoc-L-Citrulline (1.0 eq) in a mixture of dichloromethane (B109758) (DCM) and dimethylformamide (DMF). Add 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 eq) and diisopropylcarbodiimide (DIC) (1.1 eq) and stir for 15 minutes. Add p-aminobenzyl alcohol (1.2 eq) and stir at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture and purify the product by flash chromatography.
-
Fmoc Deprotection: Dissolve the product from the previous step in 20% piperidine (B6355638) in DMF. Stir at room temperature for 1-2 hours. Concentrate the mixture under vacuum to remove piperidine and DMF.
-
Fmoc-Valine Coupling: Dissolve the deprotected amine in DMF. In a separate flask, activate Fmoc-L-Valine (1.1 eq) with HOBt (1.2 eq) and DIC (1.2 eq) in DMF for 15 minutes. Add the activated Fmoc-L-Valine solution to the amine solution and stir at room temperature for 12-16 hours. Monitor the reaction by LC-MS. Upon completion, purify Fmoc-Val-Cit-PAB-OH by reverse-phase HPLC.
Step 1.2: Synthesis of MC-Val-Cit-PAB-OH
-
Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq) in 20% piperidine in DMF and stir for 1-2 hours at room temperature.[5] Concentrate under vacuum to yield H2N-Val-Cit-PAB-OH.
-
Maleimidocaproic Acid Coupling: Dissolve H2N-Val-Cit-PAB-OH in anhydrous DMF. Add maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS) (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction at room temperature for 4-6 hours. Monitor by LC-MS. Purify the final product, MC-Val-Cit-PAB-OH, by reverse-phase HPLC.
| Step | Product | Representative Yield | Purity (HPLC) |
| 1.1 | Fmoc-Val-Cit-PAB-OH | 82%[5] | >95% |
| 1.2 | MC-Val-Cit-PAB-OH | ~70-80% | >98% |
Part 2: Synthesis of this compound
Step 2.1: Activation of MC-Val-Cit-PAB-OH (Optional but Recommended)
For a more controlled reaction with Sunitinib, the hydroxyl group of the PAB moiety is often activated, for example, as a p-nitrophenyl (PNP) carbonate.
-
Dissolve MC-Val-Cit-PAB-OH (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C and add pyridine (B92270) (1.5 eq).
-
Slowly add a solution of p-nitrophenyl chloroformate (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the formation of MC-Val-Cit-PAB-PNP by LC-MS.
-
Upon completion, wash the reaction mixture with dilute acid and brine, dry over sodium sulfate, and concentrate. Purify by flash chromatography.
Step 2.2: Conjugation of MC-Val-Cit-PAB-PNP to Sunitinib
This is a representative protocol and may require optimization.
-
Dissolve MC-Val-Cit-PAB-PNP (1.2 eq) in anhydrous DMF or DMSO.[3]
-
In a separate vial, dissolve Sunitinib (1.0 eq) in a minimal amount of anhydrous DMF or DMSO.[3] Sunitinib has a secondary amine that will react with the activated linker.
-
Add the Sunitinib solution to the MC-Val-Cit-PAB-PNP solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture to act as a base.[3]
-
Stir the reaction mixture at room temperature for 12-24 hours, protected from light.
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed.[3]
| Step | Product | Representative Yield | Purity (HPLC) |
| 2.1 | MC-Val-Cit-PAB-PNP | ~80-90% | >95% |
| 2.2 | This compound | ~60-70% | >98% (after purification) |
Purification and Characterization
Purification:
The crude this compound should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 stationary phase is recommended.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at wavelengths relevant for both the linker and Sunitinib (e.g., 254 nm and 430 nm).
Fractions containing the pure product are collected and lyophilized to obtain the final product as a solid.
Characterization:
The identity and purity of the final conjugate should be confirmed by a combination of analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product. The expected mass for the protonated molecule [M+H]+ should be observed.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >98% is desirable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the conjugate. Key signals from the maleimide (B117702), peptide, PAB, and Sunitinib moieties should be present and assigned.
| Analysis | Parameter | Expected Result |
| LC-MS | [M+H]⁺ | Calculated m/z for C₅₀H₆₀FN₉O₉ + H⁺ |
| HPLC | Purity | >98% |
| ¹H NMR | Chemical Shifts | Characteristic peaks for maleimide protons (~6.8 ppm), aromatic protons from PAB and Sunitinib, and aliphatic protons from the linker and Sunitinib. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis, purification, and characterization of this compound. The provided workflows, protocols, and representative data serve as a valuable resource for researchers in the field of ADC development. The successful synthesis of this drug-linker conjugate is a critical step towards the development of novel, targeted cancer therapies. It is important to note that the provided reaction conditions and yields are representative and may require optimization for specific laboratory conditions and scales.
References
- 1. Sunitinib - Wikipedia [en.wikipedia.org]
- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. Page loading... [wap.guidechem.com]
Application Notes and Protocols for Antibody Reduction for Conjugation with Maleimide Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The conjugation of molecules to antibodies is a cornerstone of modern biotechnology, enabling the development of powerful tools such as antibody-drug conjugates (ADCs), immunotoxins, and diagnostic reagents. A widely employed strategy for site-specific conjugation involves the reduction of native interchain disulfide bonds within the antibody structure to generate free sulfhydryl (-SH) groups. These thiols can then react with maleimide-functionalized linkers, forming stable thioether bonds. This document provides detailed protocols for the reduction of antibodies using common reducing agents—Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and 2-Mercaptoethylamine (2-MEA)—for subsequent conjugation with maleimide (B117702) linkers.
I. Overview of Antibody Reduction and Maleimide Conjugation
The process involves two key steps: the selective reduction of disulfide bonds and the subsequent conjugation with a maleimide-containing molecule. The choice of reducing agent and the reaction conditions are critical for controlling the number of generated free thiols, thereby influencing the drug-to-antibody ratio (DAR) and the homogeneity of the final conjugate.
Signaling Pathway of Maleimide Conjugation Chemistry
Application Notes and Protocols for In Vitro Efficacy Testing of MC-Val-Cit-PAB-Sunitinib ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This document provides detailed protocols for a suite of in vitro cell-based assays to evaluate the efficacy of a novel ADC, MC-Val-Cit-PAB-Sunitinib. This ADC is composed of a monoclonal antibody targeting a tumor-specific antigen, a cathepsin B-cleavable linker (MC-Val-Cit-PAB), and the multi-targeted tyrosine kinase inhibitor, sunitinib (B231), as the payload.
Sunitinib inhibits multiple receptor tyrosine kinases (RTKs) including VEGFR, PDGFR, KIT, and FLT3, which are crucial for tumor growth and angiogenesis.[1][2] The MC-Val-Cit-PAB linker is designed to be stable in circulation and release the sunitinib payload upon internalization into the target cancer cell and subsequent cleavage by lysosomal proteases like Cathepsin B.[][4]
These application notes describe the necessary in vitro assays to characterize the ADC's potency, specificity, and mechanism of action, including cytotoxicity, internalization, and the bystander effect.
Mechanism of Action
The proposed mechanism of action for the this compound ADC begins with the binding of the monoclonal antibody component to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[5][6] Once inside the cell, the complex is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, cleave the Val-Cit dipeptide linker.[][7] This cleavage releases the active sunitinib payload into the cytoplasm. Sunitinib then exerts its cytotoxic effect by inhibiting key signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway, leading to apoptosis.[8][9]
Caption: Figure 1: ADC Mechanism of Action
Key In Vitro Efficacy Assays
A comprehensive in vitro evaluation of the this compound ADC should include the following assays:
-
Cytotoxicity Assay: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cell lines.[10][11][12][13][14][15]
-
Antibody Internalization Assay: To confirm that the ADC is internalized by the target cells, a prerequisite for payload release.[5][16][17][18][19]
-
Bystander Effect Assay: To assess the ability of the released sunitinib to kill neighboring antigen-negative cells, which is important for efficacy in heterogeneous tumors.[6][20][21][22]
Caption: Figure 2: Experimental Workflow
Experimental Protocols
Cytotoxicity Assay (MTT-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the ADC.[10][12][13]
Materials:
-
Antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MCF-7) cell lines
-
Complete cell culture medium
-
This compound ADC
-
Free sunitinib
-
Non-targeting ADC control
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, free sunitinib, and control ADC in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator. The incubation time may need optimization depending on the cell line and payload.[11][12]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | Target Cell Line (Antigen +) | IC50 (nM) | Non-Target Cell Line (Antigen -) | IC50 (nM) |
| This compound ADC | SK-BR-3 | 15.2 | MCF-7 | >1000 |
| Free Sunitinib | SK-BR-3 | 5.8 | MCF-7 | 6.5 |
| Non-targeting ADC | SK-BR-3 | >1000 | MCF-7 | >1000 |
Antibody Internalization Assay (pH-sensitive Dye-Based)
This assay confirms the internalization of the ADC into target cells using a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes.[16][19]
Materials:
-
Antigen-positive cell line
-
This compound ADC labeled with a pH-sensitive dye (e.g., pHrodo)
-
Live-cell imaging system or flow cytometer
-
96-well black, clear-bottom plates
Protocol:
-
Cell Seeding: Seed antigen-positive cells in a 96-well plate and allow them to adhere overnight.
-
ADC Addition: Add the fluorescently labeled ADC to the cells at a predetermined concentration (e.g., 100 nM).
-
Time-Lapse Imaging/Flow Cytometry:
-
Imaging: Place the plate in a live-cell imaging system and acquire images at regular intervals (e.g., every 30 minutes) for up to 24 hours.
-
Flow Cytometry: Incubate the cells with the labeled ADC for various time points (e.g., 0, 2, 6, 24 hours). At each time point, wash the cells, detach them, and analyze the fluorescence intensity by flow cytometry.
-
-
Data Analysis: Quantify the increase in fluorescence intensity over time, which corresponds to the rate and extent of ADC internalization.
Data Presentation:
| Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 | 150 |
| 2 | 850 |
| 6 | 2500 |
| 12 | 4800 |
| 24 | 6200 |
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells.[12][13][20][21][22]
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP-MCF-7)
-
This compound ADC
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Co-culture Seeding: Seed a mixed population of antigen-positive and GFP-expressing antigen-negative cells in a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:5).
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells (determined from the monoculture cytotoxicity assay).
-
Incubation: Incubate the plate for 72-96 hours.
-
Imaging and Analysis: Acquire fluorescence images to specifically visualize the GFP-expressing antigen-negative cells. Count the number of viable GFP-positive cells in treated versus untreated wells.
-
Data Analysis: Calculate the percentage of cell death in the antigen-negative population in the presence of antigen-positive cells and the ADC, compared to controls.
Data Presentation:
| Condition | % Viability of Antigen-Negative (GFP-MCF-7) Cells |
| Untreated Co-culture | 100% |
| Co-culture + ADC (100 nM) | 45% |
| Monoculture of Antigen-Negative Cells + ADC (100 nM) | 95% |
Sunitinib Signaling Pathway Inhibition
Sunitinib is a multi-targeted tyrosine kinase inhibitor that blocks the signaling of several receptors, including VEGFR and PDGFR. This leads to the downstream inhibition of pathways like RAS/MAPK and PI3K/AKT, as well as the STAT3 pathway, ultimately inducing apoptosis and inhibiting angiogenesis.[1][2][8][9][23]
Caption: Figure 3: Sunitinib Signaling Pathway Inhibition
Conclusion
The described in vitro cell-based assays provide a robust framework for the preclinical evaluation of this compound ADC efficacy. By systematically assessing cytotoxicity, internalization, and bystander killing, researchers can gain critical insights into the ADC's potency, specificity, and potential for success in more complex biological systems. The provided protocols and data templates offer a standardized approach to facilitate the comparison and interpretation of results in the development of next-generation antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. njbio.com [njbio.com]
- 15. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 16. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. agilent.com [agilent.com]
- 21. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 22. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Testing of MC-Val-Cit-PAB-Sunitinib Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a promising therapeutic modality in oncology, combining the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule payload. This document provides detailed application notes and protocols for the in vivo evaluation of a hypothetical ADC construct: MC-Val-Cit-PAB-Sunitinib. This ADC utilizes the clinically validated MC-Val-Cit-PAB linker system, which incorporates a cathepsin B-cleavable Val-Cit dipeptide, ensuring targeted intracellular release of the payload.[1] Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI) that inhibits vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), serves as the cytotoxic payload.[2][3] The targeted delivery of Sunitinib via an ADC has the potential to increase its therapeutic index by maximizing its concentration at the tumor site and minimizing systemic exposure and associated toxicities.[4]
These guidelines are intended to assist researchers in designing and executing preclinical in vivo studies to assess the efficacy and safety of this compound ADCs in relevant animal models.
Mechanism of Action
The this compound ADC is designed for targeted delivery and controlled release of Sunitinib to antigen-expressing tumor cells. The proposed mechanism is as follows:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the monoclonal antibody component targeting a specific tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.
-
Lysosomal Trafficking and Cleavage: The internalized complex is trafficked to the lysosome. Inside the lysosome, the high concentration of proteases, particularly cathepsin B, cleaves the Valine-Citrulline (Val-Cit) linker.[1]
-
Payload Release and Action: Cleavage of the linker releases the Sunitinib payload into the cytoplasm of the cancer cell. Sunitinib then exerts its cytotoxic effect by inhibiting key receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, leading to the disruption of downstream signaling pathways that control cell proliferation and angiogenesis.[2][5][6]
Signaling Pathway of Sunitinib
Sunitinib is a potent inhibitor of multiple RTKs, primarily targeting VEGFRs and PDGFRs. By blocking the ATP-binding sites of these receptors, Sunitinib inhibits their autophosphorylation and downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK pathways.[5][6] This dual inhibition of pathways crucial for tumor angiogenesis and direct tumor cell proliferation forms the basis of its anti-cancer activity.
Experimental Protocols
Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of ADCs.[4] For a this compound ADC, xenograft models using human cancer cell lines known to be sensitive to Sunitinib and expressing the target antigen of the monoclonal antibody are recommended.
Recommended Cancer Models:
-
Renal Cell Carcinoma (RCC): Cell lines such as Caki-1 or A498.
-
Gastrointestinal Stromal Tumors (GIST): Cell lines such as GIST-T1.
-
Neuroblastoma: Cell lines such as SK-N-BE(2).[7]
Animal Strain:
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice) are required for the engraftment of human tumor cells.[8]
In Vivo Efficacy Study Protocol
This protocol outlines a typical in vivo efficacy study in a subcutaneous xenograft mouse model.
1. Tumor Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS.
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells (in a volume of 100-200 µL) into the flank of each mouse.[9] To enhance tumor take rate, cells can be mixed with Matrigel.[8]
-
Monitor the mice for tumor growth.
2. Tumor Growth Monitoring and Randomization:
-
Once tumors become palpable, measure them 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[10]
-
When the mean tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).
3. Treatment Groups:
-
Vehicle Control (e.g., PBS or formulation buffer).
-
Non-binding Isotype Control ADC (to assess non-specific toxicity).
-
Unconjugated Monoclonal Antibody.
-
This compound ADC (at various dose levels, e.g., 1, 3, and 10 mg/kg).
-
Sunitinib (at a dose equivalent to the payload in the ADC).
4. ADC Administration:
-
Administer the ADCs and control agents, typically via intravenous (i.v.) injection into the tail vein.[11]
-
The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).
5. Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Toxicity Evaluation Protocol
1. Monitoring:
-
Throughout the efficacy study, closely monitor the animals for signs of toxicity.
-
Record body weight at each tumor measurement. Body weight loss of more than 15-20% is a common sign of toxicity.
-
Observe for clinical signs such as changes in posture, activity, grooming, and stool consistency.
2. Hematology and Clinical Chemistry:
-
At the study endpoint, collect blood samples via cardiac puncture for a complete blood count (CBC) and serum chemistry analysis.
-
Key parameters to assess include red and white blood cell counts, platelet counts, and markers of liver and kidney function (e.g., ALT, AST, creatinine).
3. Histopathology:
-
Perform a gross necropsy at the end of the study.
-
Collect major organs (e.g., liver, spleen, kidney, heart, lungs, bone marrow) and fix them in 10% neutral buffered formalin.
-
Process the tissues for histopathological examination to identify any treatment-related microscopic changes.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Hypothetical In Vivo Efficacy of this compound ADC in a Renal Cell Carcinoma Xenograft Model (Caki-1)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | QW x 3 | 1520 ± 185 | - | +5.2 |
| Isotype Control ADC | 10 | QW x 3 | 1450 ± 170 | 4.6 | -2.1 |
| Unconjugated Antibody | 10 | QW x 3 | 1380 ± 165 | 9.2 | +4.8 |
| Sunitinib | 2 | QW x 3 | 950 ± 110 | 37.5 | -8.5 |
| This compound ADC | 1 | QW x 3 | 820 ± 95 | 46.1 | -1.5 |
| This compound ADC | 3 | QW x 3 | 410 ± 55 | 73.0 | -4.3 |
| This compound ADC | 10 | QW x 3 | 150 ± 25 | 90.1 | -9.8 |
Table 2: Hypothetical Toxicity Profile of this compound ADC
| Treatment Group | Dose (mg/kg) | Platelet Count (x10³/µL) ± SEM | ALT (U/L) ± SEM | Key Histopathological Findings |
| Vehicle Control | - | 450 ± 45 | 35 ± 5 | No significant findings |
| Sunitinib | 2 | 280 ± 30 | 65 ± 10 | Mild bone marrow hypocellularity |
| This compound ADC | 1 | 430 ± 40 | 40 ± 6 | No significant findings |
| This compound ADC | 3 | 380 ± 35 | 48 ± 8 | No significant findings |
| This compound ADC | 10 | 310 ± 28 | 55 ± 9 | Minimal bone marrow hypocellularity |
Conclusion
The protocols and guidelines presented here provide a framework for the preclinical in vivo evaluation of a novel this compound ADC. By utilizing appropriate animal models and comprehensive efficacy and toxicity assessments, researchers can effectively characterize the therapeutic potential of such constructs. The targeted delivery of Sunitinib aims to improve upon the established efficacy of the small molecule while mitigating systemic toxicities, a hypothesis that can be rigorously tested using the described methodologies. Careful study design and execution are paramount to generating robust and translatable data for the advancement of new ADC candidates.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 4. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ichor.bio [ichor.bio]
Application Notes and Protocols for the Characterization of MC-Val-Cit-PAB-Sunitinib Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and protocols required for the thorough characterization of maleimidocaproyl-valine-citrulline-p-aminobenzyl (MC-Val-Cit-PAB) linked Sunitinib antibody-drug conjugates (ADCs). Adherence to these methodologies is crucial for ensuring the quality, consistency, and efficacy of the ADC product.
Introduction to MC-Val-Cit-PAB-Sunitinib ADCs
This compound ADCs represent a targeted therapeutic approach, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The MC-Val-Cit-PAB linker is a key component, designed to be stable in circulation and specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1][] This enzymatic cleavage releases the Sunitinib payload directly within the target cancer cells, minimizing systemic toxicity.[1][] Sunitinib exerts its anticancer effects by inhibiting multiple RTKs, including platelet-derived growth factor receptors (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs), thereby impeding tumor growth, angiogenesis, and promoting apoptosis.[3][4][5]
A critical aspect of ADC development is the detailed characterization of its structure and function. This includes determining the drug-to-antibody ratio (DAR), assessing purity and aggregation, and evaluating in vitro potency. The following sections detail the experimental protocols for these essential characterization techniques.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the characterization of a this compound ADC. These values should be considered as examples, and specific results will vary depending on the monoclonal antibody, conjugation process, and formulation.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC
| ADC Batch | DAR 0 | DAR 2 | DAR 4 | DAR 6 | DAR 8 | Average DAR |
| Batch A | 5.2% | 15.8% | 45.3% | 28.1% | 5.6% | 4.6 |
| Batch B | 6.1% | 17.2% | 43.9% | 26.9% | 5.9% | 4.5 |
| Batch C | 5.5% | 16.5% | 44.8% | 27.5% | 5.7% | 4.6 |
Table 2: Purity and Aggregation Analysis by SEC-HPLC
| ADC Batch | Monomer (%) | Aggregate (%) | Fragment (%) |
| Batch A | 98.5 | 1.3 | 0.2 |
| Batch B | 98.2 | 1.6 | 0.2 |
| Batch C | 98.8 | 1.1 | 0.1 |
Table 3: In Vitro Cytotoxicity (IC50) in Target Cancer Cell Line
| Compound | Target-Positive Cell Line IC50 (nM) | Target-Negative Cell Line IC50 (nM) |
| This compound ADC | 15.2 | > 1000 |
| Free Sunitinib | 8.7 | 9.5 |
| Unconjugated Antibody | > 1000 | > 1000 |
Experimental Protocols
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique that separates ADC species based on their hydrophobicity.[6][7][8] The conjugation of the hydrophobic Sunitinib payload to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
Protocol:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A HIC column suitable for antibody analysis (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B
-
40-45 min: 100-0% B (linear gradient)
-
45-50 min: 0% B
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC to 1 mg/mL in Mobile Phase A.
-
Data Analysis: Integrate the peak areas for each DAR species. The average DAR is calculated as the weighted average of the different species.
Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, effectively separating monomers from aggregates and fragments.[9][10][11]
Protocol:
-
System: HPLC or UHPLC system.
-
Column: An SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300 Å).[12][13]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 6.8.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC to 1 mg/mL in the mobile phase.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Purity is typically reported as the percentage of the main monomer peak.
Intact Mass Analysis by Mass Spectrometry (MS)
High-resolution mass spectrometry provides a precise measurement of the intact ADC mass, confirming the conjugation and allowing for the determination of the different DAR species.[14][15][16]
Protocol:
-
System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable liquid chromatography system.[15][16]
-
Column (optional, for LC-MS): A reversed-phase column suitable for large proteins (e.g., Agilent Poroshell 300SB-C8).[14]
-
Mobile Phase A (for LC-MS): 0.1% Formic Acid in Water.
-
Mobile Phase B (for LC-MS): 0.1% Formic Acid in Acetonitrile.
-
Gradient (for LC-MS): A suitable gradient from low to high organic phase to elute the ADC.
-
Sample Preparation: The ADC may require deglycosylation using an enzyme like PNGase F for simplified mass spectra.[14]
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass for each DAR species. The relative abundance of each species can be used to calculate the average DAR.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Protocol:
-
Cell Lines: A cancer cell line expressing the target antigen and a negative control cell line.
-
Reagents: Cell culture medium, fetal bovine serum (FBS), and a cell viability reagent (e.g., MTT, CellTiter-Glo).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.[17]
-
Prepare serial dilutions of the ADC, free Sunitinib, and the unconjugated antibody.
-
Treat the cells with the different concentrations of the test articles and incubate for 72-120 hours.[17]
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
-
Data Analysis: Plot cell viability against the logarithm of the concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[17]
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Sunitinib's mechanism of action via inhibition of key signaling pathways.
References
- 1. caymanchem.com [caymanchem.com]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. shimadzu.com [shimadzu.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. sciex.com [sciex.com]
- 15. tools.thermofisher.cn [tools.thermofisher.cn]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stability Assessment of MC-Val-Cit-PAB-Sunitinib ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The stability of an ADC is a critical quality attribute (CQA) that directly impacts its safety, efficacy, and pharmacokinetic profile. This document provides detailed application notes and protocols for assessing the stability of ADCs utilizing a maleimidocaproyl (MC) linker, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, and the payload sunitinib (B231).
Sunitinib is a multi-targeted tyrosine kinase inhibitor that disrupts signaling pathways involved in tumor growth and angiogenesis, including those mediated by VEGFRs, PDGFRs, KIT, and FLT3.[1][2][3][4][5] The MC-Val-Cit-PAB linker system is designed to be stable in systemic circulation and release the active sunitinib payload within the lysosomal compartment of target cancer cells following internalization.[6][7][8]
This document outlines key in vitro assays to evaluate the chemical and physical stability of MC-Val-Cit-PAB-Sunitinib ADCs, including plasma stability, lysosomal cleavage, and forced degradation studies.
Key Stability-Indicating Assays
A comprehensive stability assessment of an this compound ADC involves several key assays designed to probe different aspects of its molecular integrity.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to assess the potential for premature drug release in systemic circulation. Premature release can lead to off-target toxicity and reduced therapeutic efficacy.[6][9][10]
Lysosomal Cleavage Assay
This assay confirms the intended mechanism of payload release by evaluating the cleavage of the Val-Cit linker by the lysosomal enzyme cathepsin B.[9][11][12]
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the ADC under various stress conditions (e.g., thermal, pH, oxidative, and photolytic stress) to identify potential degradation pathways and degradation products.[13][14][15][16][17] These studies are crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the this compound ADC in human and murine plasma by monitoring the change in drug-to-antibody ratio (DAR) and the release of free sunitinib over time.
Materials:
-
This compound ADC
-
Human plasma (pooled, heparinized)
-
Mouse plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
LC-MS grade water
-
Internal standard (for free sunitinib quantification)
Procedure:
-
Dilute the this compound ADC to a final concentration of 100 µg/mL in pre-warmed (37°C) human plasma, mouse plasma, and PBS (as a control).[9]
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots from each incubation.
-
To analyze the remaining intact ADC and determine the DAR, perform immunoaffinity capture:
-
Add an aliquot of the plasma sample to pre-washed Protein A/G magnetic beads.
-
Incubate to allow the ADC to bind to the beads.
-
Wash the beads with wash buffer to remove plasma proteins.
-
Elute the ADC from the beads using elution buffer and immediately neutralize with neutralization buffer.
-
-
To quantify released sunitinib, perform protein precipitation:
-
To an aliquot of the plasma sample, add 3 volumes of cold ACN containing an internal standard.
-
Vortex and incubate at -20°C for 30 minutes to precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analyze the samples by LC-MS.
-
For DAR analysis of the captured ADC, use a suitable reversed-phase column and a gradient of water/ACN with 0.1% FA. Deconvolute the resulting mass spectra to determine the relative abundance of different drug-loaded species and calculate the average DAR.
-
For free sunitinib analysis, use a suitable C18 column and a gradient of water/ACN with 0.1% FA. Quantify sunitinib using a standard curve.
-
Data Presentation:
Table 1: Plasma Stability of this compound ADC at 37°C
| Time (hours) | Average DAR (Human Plasma) | Average DAR (Mouse Plasma) | Average DAR (PBS) | Free Sunitinib (Human Plasma, ng/mL) | Free Sunitinib (Mouse Plasma, ng/mL) |
| 0 | 3.8 | 3.8 | 3.8 | < LOQ | < LOQ |
| 6 | 3.7 | 3.5 | 3.8 | 5.2 | 15.8 |
| 24 | 3.6 | 3.0 | 3.8 | 10.1 | 45.3 |
| 48 | 3.5 | 2.5 | 3.7 | 18.5 | 89.7 |
| 96 | 3.3 | 1.8 | 3.7 | 35.2 | 150.1 |
| 168 | 3.1 | 1.2 | 3.7 | 55.9 | 225.6 |
LOQ: Limit of Quantification
Protocol 2: Lysosomal Cleavage Assay
Objective: To evaluate the enzymatic cleavage of the Val-Cit linker by cathepsin B.
Materials:
-
This compound ADC
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., 10% trichloroacetic acid in ACN)
-
LC-MS grade water and ACN with 0.1% FA
Procedure:
-
Prepare a reaction mixture containing the this compound ADC at a final concentration of 50 µg/mL in the assay buffer.
-
Initiate the reaction by adding a pre-determined amount of activated cathepsin B.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated enzyme and ADC.
-
Analyze the supernatant by LC-MS to quantify the amount of released sunitinib.
Data Presentation:
Table 2: Cathepsin B-Mediated Release of Sunitinib
| Time (minutes) | Sunitinib Released (%) |
| 0 | 0 |
| 15 | 25 |
| 30 | 48 |
| 60 | 75 |
| 120 | 92 |
| 240 | 98 |
Protocol 3: Forced Degradation Studies
Objective: To identify potential degradation pathways of the this compound ADC under stress conditions.
Materials:
-
This compound ADC
-
Buffers of different pH (e.g., pH 3, 5, 7.4, 9)
-
Hydrogen peroxide (H₂O₂)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) for oxidation
-
Photostability chamber
-
Temperature-controlled incubators
-
Analytical instruments for analysis (SEC-HPLC, RP-HPLC, HIC-HPLC, LC-MS)
Procedure:
-
Thermal Stress: Incubate the ADC solution at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., up to 4 weeks).
-
pH Stress: Incubate the ADC solution in buffers with a range of pH values at a set temperature (e.g., 25°C or 40°C).
-
Oxidative Stress: Treat the ADC solution with an oxidizing agent such as H₂O₂ or AAPH at room temperature.
-
Photostability: Expose the ADC solution to light in a photostability chamber according to ICH Q1B guidelines.
-
At specified time points, collect samples and analyze them for changes in:
-
Aggregation and Fragmentation: Use Size-Exclusion Chromatography (SEC-HPLC).
-
Drug-to-Antibody Ratio (DAR) and Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC-HPLC) or Reversed-Phase HPLC (RP-HPLC).
-
Identification of Degradation Products: Use LC-MS to identify modifications to the antibody, linker, or payload.
-
Data Presentation:
Table 3: Summary of Forced Degradation Studies on this compound ADC
| Stress Condition | Key Observations | Analytical Method(s) |
| Thermal (40°C, 4 weeks) | Increase in aggregation (5% to 12%), slight decrease in average DAR (3.8 to 3.5) | SEC-HPLC, HIC-HPLC |
| Acidic pH (pH 3, 25°C, 7 days) | Increase in fragmentation (2% to 8%) | SEC-HPLC, SDS-PAGE |
| Basic pH (pH 9, 25°C, 7 days) | Deamidation of specific asparagine residues | LC-MS (Peptide Mapping) |
| Oxidative (0.1% H₂O₂, RT, 24h) | Oxidation of methionine residues, no significant change in DAR | LC-MS (Peptide Mapping), HIC-HPLC |
| Photostability (ICH Q1B) | Potential for photo-isomerization of sunitinib, slight increase in aggregation | RP-HPLC, SEC-HPLC |
Visualizations
Signaling Pathway of Sunitinib
Caption: Sunitinib inhibits multiple receptor tyrosine kinases (RTKs), blocking downstream signaling pathways.
Experimental Workflow for ADC Stability Assessment
Caption: Workflow for the comprehensive stability assessment of an ADC.
Logical Relationships of ADC Stability Attributes
Caption: Interplay between factors affecting ADC stability and their impact on performance.
References
- 1. benchchem.com [benchchem.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 6. ADC Plasma Stability Assay [iqbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early determination of potential critical quality attributes of therapeutic antibodies in developability studies through surface plasmon resonance-based relative binding activity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced degradation of recombinant monoclonal antibodies: A practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of Sunitinib-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunitinib is a potent small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT.[1][2] Its established anti-angiogenic and anti-tumor activities have led to its approval for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] To enhance its therapeutic index and overcome resistance, Sunitinib is an attractive candidate for development as a payload in an antibody-drug conjugate (ADC). An ADC aims to combine the target specificity of a monoclonal antibody with the potent cytotoxicity of a payload, thereby delivering the therapeutic agent directly to tumor cells while minimizing systemic toxicity.[3]
These application notes provide a comprehensive guide for the preclinical experimental design of Sunitinib-based ADCs. Detailed protocols for key in vitro and in vivo assays are provided to enable researchers to assess the efficacy, stability, and safety of novel Sunitinib ADC candidates.
Hypothetical Sunitinib ADC Construct
For the context of these protocols, we will consider a hypothetical Sunitinib ADC with the following components:
-
Antibody: A humanized IgG1 monoclonal antibody targeting a tumor-associated antigen (TAA) highly expressed on RCC or GIST cells (e.g., Carbonic Anhydrase IX for RCC or a novel GIST-specific antigen).
-
Payload: Sunitinib, chemically modified to enable linker attachment.
-
Linker: A cleavable linker, such as a valine-citrulline (vc) dipeptide linker that is sensitive to lysosomal proteases (e.g., Cathepsin B). This allows for targeted release of Sunitinib within the tumor cell.[4][5]
-
Conjugation: Site-specific conjugation to engineered cysteine residues on the antibody to ensure a homogenous drug-to-antibody ratio (DAR) of 4.
I. In Vitro Characterization of Sunitinib ADCs
A thorough in vitro evaluation is crucial to select promising Sunitinib ADC candidates for further preclinical development.
Binding Affinity and Specificity
It is essential to confirm that the conjugation of Sunitinib does not impair the binding affinity and specificity of the antibody to its target antigen.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Coat a 96-well high-binding microplate with the recombinant target antigen (1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites with 5% non-fat dry milk in PBST for 2 hours at room temperature.
-
Antibody Incubation: Wash the plate three times with PBST. Add serial dilutions of the Sunitinib ADC and the unconjugated antibody (starting from 10 µg/mL) to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate five times with PBST. Add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody and incubate for 1 hour at room temperature.
-
Development: Wash the plate five times with PBST. Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction with 2N H₂SO₄.
-
Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the EC50 values for both the ADC and the unconjugated antibody.
Cytotoxicity Assessment
The in vitro potency of the Sunitinib ADC is determined by assessing its ability to kill target cancer cells.
Protocol: MTT Cell Viability Assay [6][7]
-
Cell Seeding: Seed target-positive (e.g., Caki-1 for RCC) and target-negative (e.g., HEK293) cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Sunitinib ADC, unconjugated antibody, and free Sunitinib in cell culture medium. Add the treatments to the cells and incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each treatment.
Internalization Assay
Efficient internalization of the ADC upon binding to the target antigen is critical for the intracellular release of the payload.
Protocol: Flow Cytometry-Based Internalization Assay
-
ADC Labeling: Label the Sunitinib ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) according to the manufacturer's instructions. This dye fluoresces in the acidic environment of the endosomes and lysosomes.
-
Cell Treatment: Resuspend target-positive cells in complete medium and treat with the fluorescently labeled Sunitinib ADC (1-5 µg/mL) for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C. A 4°C control should be included to measure surface binding without internalization.
-
Washing: After incubation, wash the cells twice with ice-cold PBS to remove unbound ADC.
-
Quenching (Optional): To distinguish between surface-bound and internalized ADC, a quenching agent (e.g., trypan blue) can be added to the cells just before analysis to quench the fluorescence of non-internalized ADC.
-
Analysis: Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population at each time point. An increase in MFI over time at 37°C compared to the 4°C control indicates internalization.
Plasma Stability
The stability of the ADC in plasma is crucial to prevent premature release of the payload, which can lead to off-target toxicity.
Protocol: In Vitro Plasma Stability Assay using LC-MS [8][9]
-
Incubation: Incubate the Sunitinib ADC at a concentration of 100 µg/mL in fresh human and mouse plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, precipitate plasma proteins using acetonitrile. Centrifuge to pellet the precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant for the presence of free Sunitinib using a validated liquid chromatography-mass spectrometry (LC-MS) method.
-
Data Analysis: Quantify the amount of released Sunitinib at each time point and calculate the percentage of ADC remaining intact over time.
II. In Vivo Preclinical Evaluation
In vivo studies are essential to evaluate the anti-tumor efficacy and safety profile of the Sunitinib ADC in a physiological setting.
Xenograft Tumor Models
Protocol: Renal Cell Carcinoma (Caki-1) Xenograft Model [3]
-
Cell Culture: Culture Caki-1 human renal cell carcinoma cells in appropriate medium until they reach 80-90% confluency.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ Caki-1 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of female athymic nude mice (6-8 weeks old).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):
-
Vehicle control (e.g., PBS)
-
Sunitinib ADC (e.g., 3 mg/kg, intravenously, once a week)
-
Unconjugated antibody (molar equivalent to the ADC dose)
-
Free Sunitinib (e.g., 40 mg/kg, oral gavage, daily)
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight twice weekly. The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Study Termination: Euthanize the mice when tumors reach a predetermined size limit or at the end of the study period. Collect tumors for further analysis (e.g., immunohistochemistry).
Protocol: Gastrointestinal Stromal Tumor (GIST-T1) Xenograft Model []
-
Cell Culture: Culture GIST-T1 human gastrointestinal stromal tumor cells.
-
Cell Implantation: Subcutaneously inject 1 x 10⁷ GIST-T1 cells in a PBS/Matrigel mixture into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Treatment: Follow the same procedure for tumor growth monitoring and treatment as described for the RCC model.
Toxicity Assessment
A comprehensive toxicity evaluation is critical to determine the safety profile of the Sunitinib ADC.[8][]
Protocol: Preclinical Toxicity Study in Mice
-
Study Design: Use healthy, non-tumor-bearing mice (e.g., CD-1) and administer the Sunitinib ADC at three dose levels (low, medium, and high) intravenously, once a week for four weeks. Include a vehicle control group.
-
In-Life Monitoring:
-
Clinical Observations: Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Body Weight: Record the body weight of each animal twice weekly.
-
Food and Water Consumption: Monitor food and water consumption.
-
-
Terminal Procedures: At the end of the study, collect blood for:
-
Hematology: Complete blood counts (CBC) to assess for myelosuppression.
-
Clinical Chemistry: Analysis of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and other relevant parameters.
-
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological examination to identify any treatment-related microscopic changes.
III. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of Sunitinib ADC
| Compound | Target-Positive Cells (Caki-1) IC50 (nM) | Target-Negative Cells (HEK293) IC50 (nM) |
| Sunitinib ADC | 10.5 | > 1000 |
| Unconjugated Antibody | > 1000 | > 1000 |
| Free Sunitinib | 50.2 | 65.8 |
Table 2: In Vivo Anti-Tumor Efficacy of Sunitinib ADC in Caki-1 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Sunitinib ADC | 3 mg/kg, IV, weekly | 250 ± 50 | 80 |
| Unconjugated Antibody | Molar equivalent | 1100 ± 120 | 12 |
| Free Sunitinib | 40 mg/kg, PO, daily | 600 ± 80 | 52 |
Table 3: Key Findings from Preclinical Toxicity Study
| Treatment Group | Dose (mg/kg) | Body Weight Change (%) | Key Hematological Findings | Key Histopathological Findings |
| Vehicle Control | - | +5 | None | No significant findings |
| Sunitinib ADC | 1 (Low) | +2 | None | No significant findings |
| Sunitinib ADC | 3 (Medium) | -5 | Mild, reversible neutropenia | Minimal hepatocellular vacuolation |
| Sunitinib ADC | 10 (High) | -15 | Moderate neutropenia and thrombocytopenia | Moderate hepatocellular vacuolation and single-cell necrosis |
IV. Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of a Sunitinib ADC and its targeted signaling pathways.
Experimental Workflow Diagram
Caption: Experimental workflow for the preclinical evaluation of Sunitinib ADCs.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress of antibody-drug conjugates (ADCs) targeting c-Met in cancer therapy; insights from clinical and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. njbio.com [njbio.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. prisysbiotech.com [prisysbiotech.com]
Cell lines suitable for testing MC-Val-Cit-PAB-Sunitinib
Answering the user's request to create detailed application notes and protocols for testing MC-Val-Cit-PAB-Sunitinib requires a multi-step approach. Since the antibody portion of the ADC was not specified, the following information is based on the properties of the linker-payload combination (this compound). The protocols and cell line recommendations are provided as a general framework that must be adapted to the specific antibody and its target antigen.
Introduction to this compound
This compound is an antibody-drug conjugate (ADC) payload that combines the multi-targeted tyrosine kinase inhibitor Sunitinib with a cleavable linker system. This system is designed to be stable in circulation and release the active drug within target cells.
-
Sunitinib: The cytotoxic payload, Sunitinib, is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). By inhibiting these receptors, Sunitinib disrupts key signaling pathways involved in tumor cell proliferation, angiogenesis, and survival.
-
MC-Val-Cit-PAB Linker: This linker is composed of a maleimidocaproyl (MC) group for conjugation to the antibody, a dipeptide sequence of Valine-Citrulline (Val-Cit) that is specifically cleaved by the lysosomal protease Cathepsin B, and a p-aminobenzyl (PAB) spacer. The cleavage of the Val-Cit linker by Cathepsin B, which is highly active in the lysosomal compartment of cancer cells, is essential for the release of the Sunitinib payload.
Recommended Cell Lines for In Vitro Testing
The ideal cell lines for testing an ADC with a this compound payload should meet the following criteria:
-
Express the target antigen for the specific antibody being used. This is the most critical factor for ADC efficacy.
-
Exhibit sensitivity to the Sunitinib payload.
-
Possess high intracellular Cathepsin B activity to ensure efficient cleavage of the Val-Cit linker.
Based on sensitivity to Sunitinib and known expression of key target receptors, the following cell lines are recommended for initial screening. The user must first validate the expression of their specific target antigen in these lines.
| Cell Line | Cancer Type | Key Sunitinib Targets Expressed | Notes |
| 786-O | Renal Cell Carcinoma | VEGFR, PDGFR | Known to be sensitive to Sunitinib. |
| Caki-1 | Renal Cell Carcinoma | VEGFR, PDGFR | Commonly used in RCC studies and sensitive to Sunitinib. |
| A498 | Kidney Carcinoma | PDGFR | Another relevant RCC cell line for Sunitinib testing. |
| UMRC2 | Renal Cell Carcinoma | VEGFR, PDGFR | Provides another model for kidney cancer. |
| K562 | Chronic Myelogenous Leukemia | PDGFR, c-Kit | A leukemia model that is sensitive to Sunitinib. |
| GIST-T1 | Gastrointestinal Stromal Tumor | c-Kit, PDGFRα | A representative model for GIST, a cancer type where Sunitinib is a standard treatment. |
| MDA-MB-231 | Breast Cancer | VEGFR, PDGFR | A commonly used breast cancer cell line that expresses Sunitinib targets. |
| HUVEC | Human Umbilical Vein Endothelial Cells | VEGFR, PDGFR | A non-cancerous endothelial cell line useful for studying anti-angiogenic effects. |
Experimental Protocols
Here are detailed protocols for key in vitro assays to evaluate the efficacy of an ADC with this compound.
Cytotoxicity Assay (IC50 Determination)
This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound ADC
-
Control Antibody (isotype control)
-
Free Sunitinib
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or resazurin-based assays)
-
Plate reader (luminometer or spectrophotometer)
Protocol:
-
Cell Seeding:
-
Trypsinize and count the target cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of the ADC, free Sunitinib, and the control antibody in complete medium. A typical concentration range for an ADC is from 0.01 ng/mL to 100 µg/mL.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test articles. Include wells with untreated cells as a negative control.
-
Incubate the plate for 72-120 hours at 37°C and 5% CO2.
-
-
Viability Assessment:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., for CellTiter-Glo®, add a volume equal to the volume of cell culture medium in the well).
-
Mix the contents by orbital shaking for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Cellular Uptake and Payload Release Assay
This experiment confirms that the ADC is internalized by the target cells and that the Sunitinib payload is released.
Materials:
-
Target cancer cell lines
-
This compound ADC
-
Lysosomal extraction buffer
-
LC-MS/MS system
Protocol:
-
Cell Treatment:
-
Seed the target cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with a fixed concentration of the ADC (e.g., 10 µg/mL) for different time points (e.g., 0, 2, 8, 24, 48 hours).
-
-
Cell Lysis and Fractionation:
-
At each time point, wash the cells with ice-cold PBS to remove any unbound ADC.
-
Lyse the cells and perform subcellular fractionation to isolate the lysosomal fraction.
-
-
Payload Quantification:
-
Extract the released Sunitinib from the lysosomal fraction using a suitable organic solvent.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of free Sunitinib.
-
-
Data Analysis:
-
Plot the concentration of released Sunitinib over time to determine the kinetics of payload release.
-
Bystander Effect Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive target cell line (e.g., 786-O expressing the target antigen)
-
Antigen-negative cell line (e.g., a variant of 786-O that does not express the target, or a different cell line altogether). Label one cell line with a fluorescent marker like GFP to distinguish them.
-
This compound ADC
-
96-well plates
-
Flow cytometer or high-content imaging system
Protocol:
-
Co-culture Seeding:
-
Prepare co-cultures of antigen-positive and antigen-negative cells in different ratios (e.g., 100:0, 75:25, 50:50, 25:75, 0:100) in a 96-well plate.
-
Allow the cells to attach overnight.
-
-
ADC Treatment:
-
Treat the co-cultures with a serial dilution of the ADC.
-
Incubate for 72-120 hours.
-
-
Viability Analysis:
-
Stain the cells with a viability dye (e.g., Propidium Iodide or DAPI).
-
Use a flow cytometer or an imaging system to quantify the viability of the antigen-positive (non-GFP) and antigen-negative (GFP-positive) cell populations separately.
-
-
Data Analysis:
-
Plot the viability of each cell population against the ADC concentration. A significant decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells indicates a bystander effect.
-
Visualizations
Caption: Mechanism of action of the this compound ADC.
Caption: Experimental workflow for the cytotoxicity (IC50) assay.
Application Notes and Protocols for Flow Cytometry Analysis of Antibody-Drug Conjugate (ADC) Binding and Internalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload to antigen-expressing tumor cells. The efficacy of an ADC is critically dependent on a series of events: specific binding to the target antigen on the cancer cell surface, subsequent internalization of the ADC-antigen complex, and the intracellular release of the cytotoxic payload.[1][2] Therefore, the quantitative assessment of ADC binding and internalization is a crucial step in the development and optimization of these complex biotherapeutics.[1][3]
Flow cytometry is a powerful and versatile technique that allows for the rapid, quantitative, and single-cell level analysis of these critical ADC attributes. By using fluorescently labeled ADCs, researchers can precisely measure binding affinity and internalization kinetics, providing invaluable data to guide the selection of optimal ADC candidates.[1][3][4] This document provides detailed protocols for performing ADC binding and internalization assays using flow cytometry, along with guidance on data analysis and presentation.
Principle of the Assays
These protocols utilize a fluorescently labeled ADC to quantify its interaction with target cells.
-
Binding Assay: Target cells are incubated with varying concentrations of a fluorescently labeled ADC at a low temperature (4°C) to allow for cell surface binding while preventing internalization. The amount of bound ADC is then quantified by measuring the median fluorescence intensity (MFI) of the cell population using a flow cytometer. This data can be used to determine the binding affinity (Kd) of the ADC to its target.[1]
-
Internalization Assay: To measure internalization, cells are first incubated with the fluorescently labeled ADC at 4°C to allow for surface binding. The temperature is then shifted to 37°C to initiate internalization. At various time points, the fluorescence signal from the ADC remaining on the cell surface is quenched or removed, allowing for the specific measurement of the internalized ADC population by flow cytometry. This provides a quantitative measure of the rate and extent of ADC internalization.[5][6]
Key Experimental Components and Considerations
| Component | Key Considerations |
| Cells | Use a target cell line with known antigen expression and a negative control cell line lacking the antigen. Ensure cells are in the mid-log phase of growth and have high viability. |
| Antibody-Drug Conjugate (ADC) | The ADC should be fluorescently labeled. An isotype control ADC with the same fluorescent label should be used to control for non-specific binding. |
| Flow Cytometer | A properly calibrated flow cytometer with the appropriate lasers and filters for the chosen fluorophore is essential. Compensation controls are critical for multicolor experiments. |
| Buffers and Reagents | Use cold phosphate-buffered saline (PBS) for washes and a staining buffer (e.g., PBS with 1-2% bovine serum albumin or fetal bovine serum) to reduce non-specific binding. |
| Controls | Include unstained cells, cells stained with an isotype control ADC, and single-color controls for compensation. |
Experimental Protocols
Protocol 1: ADC Binding Affinity Assay
This protocol details the steps to determine the binding affinity (Kd) of an ADC to target cells.
Materials:
-
Target and negative control cell lines
-
Fluorescently labeled ADC
-
Fluorescently labeled isotype control ADC
-
Cold PBS
-
Staining Buffer (cold PBS + 2% FBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in cold Staining Buffer and adjust the concentration to 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension (100,000 cells) into each flow cytometry tube.
-
-
ADC Incubation:
-
Prepare serial dilutions of the fluorescently labeled ADC and isotype control ADC in cold Staining Buffer. A typical concentration range might be from 0.01 nM to 100 nM.
-
Add 100 µL of the diluted ADC or isotype control to the respective tubes containing the cells.
-
Incubate the tubes on ice for 1 hour, protected from light.
-
-
Washing:
-
Wash the cells three times with 1 mL of cold Staining Buffer. Centrifuge at 300 x g for 5 minutes at 4°C between each wash.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellets in 300-500 µL of cold Staining Buffer.
-
Acquire data on the flow cytometer, collecting at least 10,000 events for the single, live cell population.
-
Data Analysis:
-
Gate on the live, single-cell population based on forward and side scatter properties.
-
Determine the Median Fluorescence Intensity (MFI) for each ADC concentration.
-
Subtract the MFI of the isotype control from the MFI of the ADC-stained samples for each concentration.
-
Plot the background-subtracted MFI against the ADC concentration.
-
Use a non-linear regression model (one-site binding) to fit the curve and determine the equilibrium dissociation constant (Kd).
Quantitative Data Summary: ADC Binding Affinity
| ADC Concentration (nM) | MFI (Target Cells) | MFI (Isotype Control) | Background-Subtracted MFI |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Calculated Kd (nM) | \multicolumn{3}{c | }{} |
Protocol 2: ADC Internalization Assay
This protocol measures the rate and extent of ADC internalization into target cells.
Materials:
-
Target cell line
-
Fluorescently labeled ADC
-
Quenching solution (e.g., Trypan Blue or an acidic buffer like 0.1 M glycine, pH 2.5)
-
Cold PBS
-
Staining Buffer (cold PBS + 2% FBS)
-
Complete cell culture medium
-
37°C incubator
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash cells as described in the binding assay protocol.
-
Resuspend cells in cold Staining Buffer at 1 x 10^6 cells/mL.
-
-
ADC Binding:
-
Incubate the cells with a saturating concentration of the fluorescently labeled ADC (typically 5-10 times the Kd) on ice for 1 hour to allow for surface binding.
-
-
Initiate Internalization:
-
Wash the cells twice with cold PBS to remove unbound ADC.
-
Resuspend the cells in pre-warmed complete cell culture medium.
-
Incubate the cells at 37°C to allow for internalization.
-
-
Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), remove an aliquot of the cell suspension.
-
-
Quenching and Analysis:
-
For each time point, divide the aliquot into two tubes.
-
To one tube, add the quenching solution to quench the fluorescence of the surface-bound ADC.
-
To the other tube, add an equal volume of Staining Buffer (this will measure total cell-associated fluorescence).
-
Analyze both sets of samples immediately on the flow cytometer.
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the MFI for both the quenched (internalized) and unquenched (total) samples at each time point.
-
Calculate the percentage of internalization at each time point using the following formula:
-
% Internalization = (MFI of quenched sample / MFI of unquenched sample) * 100
-
-
Plot the percentage of internalization against time to visualize the internalization kinetics.
Quantitative Data Summary: ADC Internalization Kinetics
| Time (minutes) | MFI (Total Associated) | MFI (Internalized) | % Internalization |
| 0 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| 120 | |||
| 240 |
Visualizations
Caption: Generalized signaling pathway of ADC binding, internalization, and payload delivery.
Caption: Experimental workflow for the ADC binding affinity assay.
Caption: Experimental workflow for the ADC internalization assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Platform Analysis of the Binding and Function of Anti-HER2 Antibody-Drug Conjugates (ADCs) Application Note | Sartorius [sartorius.com]
- 3. ADC Affinity Measurement Service - Creative Biolabs [creative-biolabs.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
Application Notes and Protocols: Immunohistochemistry for Target Expression in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) on xenograft tissues to evaluate the expression of therapeutic targets. This document includes detailed protocols, data interpretation guidelines, and troubleshooting advice.
Introduction
Patient-derived xenograft (PDX) and cell-line-derived xenograft (CDX) models are indispensable tools in preclinical cancer research and drug development. They allow for the in vivo assessment of novel therapeutics. Immunohistochemistry is a powerful technique used to visualize the expression and localization of specific protein targets within the tumor microenvironment of these xenograft models. This information is critical for confirming target engagement, evaluating therapeutic efficacy, and understanding mechanisms of action.[1][2]
Properly executed IHC protocols are essential for generating reliable and reproducible data. This guide outlines a standardized procedure for IHC staining of formalin-fixed, paraffin-embedded (FFPE) xenograft tissues, focusing on key signaling pathways often implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) pathways.
Key Applications:
-
Target Validation: Confirming the expression of a specific drug target in the xenograft model.
-
Pharmacodynamic (PD) Assessment: Evaluating changes in target expression or post-translational modifications (e.g., phosphorylation) following drug treatment.
-
Efficacy Studies: Correlating target expression with tumor growth inhibition and therapeutic response.
-
Biomarker Discovery: Identifying potential biomarkers of response or resistance to therapy.
Detailed Experimental Protocol: Chromogenic IHC Staining of FFPE Xenograft Tissue
This protocol provides a step-by-step guide for staining FFPE xenograft tissue sections.
I. Tissue Preparation
-
Fixation: Immediately following excision, fix xenograft tissues in 10% neutral buffered formalin (NBF) for 24-48 hours at room temperature.[3] The volume of fixative should be at least 10-20 times the volume of the tissue. Note: Over-fixation can mask epitopes, while under-fixation leads to poor tissue morphology.[3]
-
Processing: After fixation, transfer the tissue to 70% ethanol (B145695).[3] Dehydrate the tissue through a series of graded ethanol baths (e.g., 70%, 95%, 100%), clear with xylene, and infiltrate with molten paraffin (B1166041) wax.[4][5]
-
Embedding: Embed the paraffin-infiltrated tissue in a paraffin block.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and float them onto positively charged slides.[6]
-
Drying: Dry the slides overnight at room temperature or in an oven at 60°C for at least 1 hour to ensure tissue adherence.[5]
II. Deparaffinization and Rehydration
-
Immerse slides in two changes of xylene or a xylene substitute for 5-10 minutes each to remove the paraffin.[5][7]
-
Rehydrate the tissue sections by immersing them in a series of graded ethanol solutions:
-
Rinse the slides in deionized water for 5 minutes.[7]
III. Antigen Retrieval
Formalin fixation creates protein cross-links that can mask antigenic sites.[3] Antigen retrieval is necessary to unmask these epitopes. The optimal method depends on the target antigen and primary antibody.
-
Heat-Induced Epitope Retrieval (HIER):
-
Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0).
-
Heat the solution using a pressure cooker, steamer, microwave, or water bath.[3] A common method is to heat to 95-100°C for 20-30 minutes.[8]
-
Allow the slides to cool in the buffer for at least 20-30 minutes at room temperature.[8]
-
-
Proteolytic-Induced Epitope Retrieval (PIER):
IV. Staining Procedure
-
Peroxidase Block: To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes.[8][9] This is crucial when using a horseradish peroxidase (HRP)-based detection system to prevent background staining.[9]
-
Blocking: To prevent non-specific antibody binding, incubate the sections in a blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature.[7]
-
Primary Antibody Incubation:
-
Dilute the primary antibody in antibody diluent or blocking buffer to its optimal concentration (determined by titration).
-
Incubate the sections with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[8]
-
-
Washing: Wash the slides 2-3 times in a wash buffer (e.g., PBS with 0.05% Tween-20) for 5 minutes each.
-
Secondary Antibody Incubation:
-
Incubate the sections with a biotinylated or HRP-conjugated secondary antibody that is specific for the host species of the primary antibody.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing: Repeat the washing step as described above.
-
Detection:
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent conjugated to HRP for 30 minutes.[7]
-
Apply a chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate in the presence of HRP.[8] Monitor the color development under a microscope.
-
Stop the reaction by immersing the slides in deionized water.[8]
-
-
Counterstaining:
-
Lightly counterstain the nuclei with hematoxylin (B73222) to provide morphological context.[8]
-
"Blue" the hematoxylin by rinsing in a weak alkaline solution or tap water.
-
-
Dehydration and Mounting:
Data Presentation and Quantitative Analysis
Quantitative analysis of IHC staining provides an objective measure of target expression.
Scoring Methods
A common method for quantifying IHC staining is the H-score , which considers both the intensity and the percentage of stained cells.
-
Staining Intensity: Scored on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong).
-
Percentage of Positive Cells: The percentage of cells at each intensity level is determined.
-
H-Score Calculation:
-
H-Score = [1 × (% of cells with weak intensity)] + [2 × (% of cells with moderate intensity)] + [3 × (% of cells with strong intensity)]
-
The final score ranges from 0 to 300.
-
Example Data Tables
Table 1: H-Score Analysis of EGFR Expression in Xenograft Tumors
| Treatment Group | N | Mean H-Score | Standard Deviation | P-value vs. Vehicle |
| Vehicle Control | 5 | 250 | 25 | - |
| Drug A (Low Dose) | 5 | 150 | 20 | <0.01 |
| Drug A (High Dose) | 5 | 75 | 15 | <0.001 |
Table 2: Quantification of Microvessel Density (CD31 Staining) in Xenografts
| Treatment Group | N | Mean Vessels per Field | Standard Deviation | P-value vs. Vehicle |
| Vehicle Control | 5 | 45 | 8 | - |
| Anti-VEGF Antibody | 5 | 15 | 5 | <0.001 |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Overview of the Immunohistochemistry (IHC) workflow for xenograft tissues.
Signaling Pathway: EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways involved in cell proliferation, survival, and migration.[10]
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Signaling Pathway: VEGF
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. It binds to its receptors (VEGFRs) on endothelial cells, initiating signaling that promotes the formation of new blood vessels, a process crucial for tumor growth.[11]
Caption: Overview of the VEGF signaling pathway promoting tumor angiogenesis.
Troubleshooting Common IHC Issues on Xenograft Tissues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Staining / Weak Signal | - Primary antibody concentration too low.- Inactive primary/secondary antibody.- Epitope masked by fixation.- Protein of interest has low abundance. | - Titrate the primary antibody to determine optimal concentration.[9]- Use fresh antibodies and store them correctly.- Optimize antigen retrieval method (try different buffers, pH, or enzyme concentrations).[12]- Use a signal amplification system (e.g., biotin-based detection).[12] |
| High Background Staining | - Primary antibody concentration too high.- Non-specific binding of secondary antibody.- Incomplete blocking of endogenous peroxidase.- Tissue sections allowed to dry out. | - Further dilute the primary antibody.[12]- Ensure blocking serum is from the same species as the secondary antibody. Run a control without the primary antibody.[12]- Increase incubation time with hydrogen peroxide or use a fresh solution.[9]- Keep slides moist in a humidified chamber throughout the procedure.[13] |
| Non-Specific Staining | - Cross-reactivity of primary or secondary antibodies.- Fc receptor binding. | - Use affinity-purified antibodies.- Include an appropriate isotype control.- Ensure the secondary antibody is pre-adsorbed against the species of the xenograft tissue if necessary.[12] |
| Tissue Detachment from Slide | - Overly harsh antigen retrieval.- Inadequate slide drying or adhesive. | - Reduce the time or temperature of HIER.[14]- Use positively charged or adhesive-coated slides and ensure they are properly dried before staining.[14] |
| Altered Tissue Morphology | - Poor or prolonged fixation.- Aggressive antigen retrieval. | - Ensure proper fixation time (24-48 hours).[3]- Optimize antigen retrieval conditions to be less harsh.[12] |
References
- 1. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Profiling of Porcine HCC Xenografts Provides Insights Into Tumor Cell Microenvironment Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stagebio.com [stagebio.com]
- 4. Immunohistochemistry (IHC) Protocol-Paraffin Section Protocol [immunohistochemistry.us]
- 5. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 6. Semi-quantitative Determination of Protein Expression Using Immunohistochemistry Staining and Analysis: An Integrated Protocol [bio-protocol.org]
- 7. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Chromogenic Immunohistochemistry (IHC) Paraffin Protocol: Novus Biologicals [novusbio.com]
- 9. qedbio.com [qedbio.com]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. bma.ch [bma.ch]
- 13. origene.com [origene.com]
- 14. documents.cap.org [documents.cap.org]
Application Note: High-Performance Liquid Chromatography Methods for Purity Analysis of MC-Val-Cit-PAB-Sunitinib
Abstract
This application note details the analytical methodologies for determining the purity and integrity of the antibody-drug conjugate (ADC), MC-Val-Cit-PAB-Sunitinib. Antibody-drug conjugates represent a promising class of targeted therapeutics, and ensuring their quality is paramount for safety and efficacy. The protocols herein describe the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) for the comprehensive characterization of this ADC. These methods are crucial for assessing critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), heterogeneity, and the presence of impurities like free drug.
Introduction
This compound is an antibody-drug conjugate comprised of a monoclonal antibody linked to the potent tyrosine kinase inhibitor, Sunitinib, via a cleavable maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker. The specificity of the monoclonal antibody directs the cytotoxic payload, Sunitinib, to target cancer cells. Inside the cell, the linker is designed to be cleaved by lysosomal enzymes like Cathepsin B, releasing the active drug.[1][2][3] The purity and heterogeneity of the ADC are critical quality attributes that can significantly impact its therapeutic window.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for analyzing ADCs, often after reduction of the disulfide bonds to separate the light and heavy chains. This allows for the determination of drug distribution and the average drug-to-antibody ratio (DAR).[4][5][6] Hydrophobic Interaction Chromatography (HIC) is another essential orthogonal method that separates ADC species based on their hydrophobicity under non-denaturing conditions, providing a profile of the different drug-loaded forms.[7][8][9] This application note provides detailed protocols for both RP-HPLC and HIC analysis of this compound.
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) for DAR and Purity Analysis
This method is designed to separate the light and heavy chains of the reduced ADC to determine the drug-to-antibody ratio and assess the purity of the conjugate.
a. Sample Preparation (Reduction):
-
Reconstitute the this compound ADC to a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
To 100 µL of the ADC solution, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of the disulfide bonds.
-
After incubation, the sample is ready for injection.
b. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | Agilent 1290 Infinity II LC System or equivalent |
| Column | Agilent PLRP-S, 4.6 x 50 mm, 5 µm, 1000 Å |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 25% to 55% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 75°C |
| Detection Wavelength | 280 nm (for protein) and 431 nm (for Sunitinib) |
| Injection Volume | 20 µL |
c. Data Analysis:
The average DAR is calculated from the peak areas of the different drug-loaded light and heavy chains in the chromatogram. The formula for calculating the weighted average DAR is:
DAR = (Σ (Peak Area of each species × Number of drugs on that species)) / (Σ Peak Area of all species)
Hydrophobic Interaction Chromatography (HIC) for Drug-Load Distribution
This method separates the intact ADC into its different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) based on hydrophobicity.
a. Sample Preparation:
-
Dilute the this compound ADC sample to a concentration of 1 mg/mL in Mobile Phase A (see below).
-
The sample should be at room temperature before injection.
b. HIC Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | Thermo Scientific MAbPac HIC or equivalent |
| Column | MAbPac HIC-Butyl, 4.6 x 100 mm, 5 µm |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 100 mM Sodium Phosphate, pH 7.0 |
| Gradient | 0% to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 50 µL |
Data Presentation
The quantitative data obtained from the HPLC analyses should be summarized in tables for clear comparison and tracking of batch-to-batch consistency.
Table 1: RP-HPLC Data Summary
| Sample Batch | Retention Time Light Chain (min) | Retention Time Heavy Chain (min) | Calculated Average DAR | Purity (%) |
| Batch A | X.XX | Y.YY | 4.1 | 98.5 |
| Batch B | X.XX | Y.YY | 3.9 | 99.1 |
| Batch C | X.XX | Y.YY | 4.0 | 98.8 |
Table 2: HIC Data Summary
| Sample Batch | % DAR0 | % DAR2 | % DAR4 | % DAR6 | % DAR8 | Average DAR |
| Batch A | 1.5 | 15.2 | 65.8 | 15.5 | 2.0 | 4.1 |
| Batch B | 2.1 | 18.5 | 60.3 | 17.1 | 2.0 | 3.9 |
| Batch C | 1.8 | 16.9 | 63.5 | 16.0 | 1.8 | 4.0 |
Visualizations
Sunitinib's Mechanism of Action
Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis.[10][11] These include Platelet-Derived Growth Factor Receptors (PDGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[10] By blocking the signaling pathways mediated by these receptors, such as the RAS/MAPK and PI3K/AKT pathways, Sunitinib impedes cell proliferation and survival.[12]
References
- 1. caymanchem.com [caymanchem.com]
- 2. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Sunitinib - Wikipedia [en.wikipedia.org]
- 11. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Mass Spectrometry: A Cornerstone in the Characterization and Validation of Antibody-Drug Conjugates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The burgeoning field of antibody-drug conjugates (ADCs) as targeted cancer therapeutics necessitates robust analytical strategies to ensure their safety, efficacy, and quality. Mass spectrometry (MS) has emerged as an indispensable tool, providing unparalleled depth in the structural elucidation and validation of these complex biomolecules. This document offers detailed application notes and protocols for the comprehensive characterization of ADCs using mass spectrometry, tailored for researchers, scientists, and drug development professionals.
Intact Mass Analysis: The First Look at ADC Heterogeneity
Intact mass analysis provides a global overview of the ADC, revealing the distribution of different drug-to-antibody ratio (DAR) species. This "top-down" approach is critical for assessing the success of the conjugation reaction and the overall heterogeneity of the ADC product.[1]
Experimental Protocol: Intact Mass Analysis via LC-MS
Objective: To determine the molecular weight of the intact ADC and to resolve different DAR species.
Materials:
-
Antibody-Drug Conjugate (ADC) sample
-
High-purity water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reversed-phase C4 column suitable for large proteins
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 0.1-1.0 mg/mL in high-purity water.
-
For glycosylated ADCs, deglycosylation using PNGase F is recommended to simplify the mass spectrum.[1]
-
-
LC-MS System Setup:
-
Equilibrate the reversed-phase column with a mobile phase of 95% Solvent A (0.1% formic acid in water) and 5% Solvent B (0.1% formic acid in acetonitrile).
-
Set the flow rate to 0.2-0.4 mL/min.
-
Set the mass spectrometer to positive ion mode with an m/z range of 1000-4000.
-
-
Data Acquisition:
-
Inject 1-5 µg of the prepared ADC sample.
-
Apply a linear gradient of increasing Solvent B (e.g., 5% to 95% over 15 minutes) to elute the ADC.
-
Acquire full scan MS data.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact ADC species.
-
Identify the peaks corresponding to the unconjugated antibody and the different DAR species.
-
Drug-to-Antibody Ratio (DAR) Determination: A Critical Quality Attribute
The average DAR is a critical quality attribute (CQA) that significantly impacts the ADC's therapeutic window.[2][3][4] Mass spectrometry offers several approaches for accurate DAR determination, including analysis at the intact, subunit, and peptide levels.
Experimental Protocol: DAR Determination by "Middle-Down" LC-MS
Objective: To determine the average DAR by analyzing the reduced light and heavy chains of the ADC. This approach provides higher resolution and sensitivity compared to intact mass analysis.[5]
Materials:
-
ADC sample
-
Tris buffer (50 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
LC-MS system as described for intact mass analysis.
Procedure:
-
Sample Preparation (Reduction):
-
To 50 µg of ADC in Tris buffer, add DTT to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
-
-
LC-MS Analysis:
-
Inject the reduced ADC sample into the LC-MS system.
-
Use a similar reversed-phase gradient as for intact mass analysis to separate the light and heavy chains.
-
Acquire full scan MS data.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light chain and heavy chain regions.
-
Identify the peaks corresponding to the unconjugated chains and the chains with one or more drug molecules attached.
-
Calculate the weighted average DAR based on the relative abundance of the different species observed for both the light and heavy chains.[2][]
-
Quantitative Data Summary: DAR Determination
| Analytical Approach | Average DAR | Standard Deviation |
| Intact Mass LC-MS | 3.5 | 0.2 |
| Middle-Down LC-MS | 3.6 | 0.1 |
| HIC-MS | 3.5 | 0.1 |
Peptide Mapping: Pinpointing Conjugation Sites
Peptide mapping is a "bottom-up" approach that provides high-resolution information on the specific sites of drug conjugation.[7][8][9][10] This is crucial for understanding the structure-activity relationship and for ensuring consistency between batches.
Experimental Protocol: Peptide Mapping by LC-MS/MS
Objective: To identify the specific amino acid residues where the drug-linker is attached.
Materials:
-
ADC sample
-
Denaturation buffer (e.g., 8 M urea)
-
DTT
-
Iodoacetamide (IAM)
-
Trypsin (sequencing grade)
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap) with a C18 column.
Procedure:
-
Sample Preparation (Digestion):
-
Denature the ADC sample in denaturation buffer.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteines with IAM to prevent disulfide bond reformation.
-
Exchange the buffer to a trypsin-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Add trypsin at an enzyme-to-substrate ratio of 1:20 (w/w) and incubate at 37°C for 4-16 hours.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest into the LC-MS/MS system.
-
Separate the peptides using a reversed-phase gradient.
-
Acquire data in data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Search for the expected mass shift corresponding to the drug-linker on specific amino acid residues (e.g., lysine (B10760008) or cysteine).[8]
-
Manually validate the MS/MS spectra of the identified conjugated peptides.
-
Drug-Linker and Payload Analysis: Ensuring Integrity
Characterizing the drug-linker and payload is essential to confirm their structure and stability throughout the manufacturing process and in biological matrices.
Experimental Protocol: Payload Release and Analysis by LC-MS/MS
Objective: To quantify the amount of free payload and to characterize any linker-related degradation products.
Materials:
-
ADC sample
-
Plasma or other biological matrix (for stability studies)
-
Enzyme for linker cleavage (if applicable, e.g., Cathepsin B for valine-citrulline linkers)[11]
-
Acetonitrile
-
LC-MS/MS system (triple quadrupole or high-resolution MS).
Procedure:
-
Sample Preparation:
-
For plasma stability, incubate the ADC in plasma at 37°C for various time points.[11]
-
To release the payload from cleavable linkers, incubate the ADC with the appropriate enzyme.[11]
-
Precipitate proteins by adding three volumes of cold acetonitrile.
-
Centrifuge to pellet the proteins and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Use a suitable reversed-phase method to separate the payload from other components.
-
Monitor the specific precursor-to-product ion transitions for the payload using Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
-
Data Analysis:
-
Generate a standard curve using a pure payload standard.
-
Quantify the amount of released payload in the samples by comparing their response to the standard curve.
-
Visualizing Workflows and Relationships
To better illustrate the interconnectedness of these analytical techniques, the following diagrams, generated using the DOT language, depict the overall workflow for ADC characterization and the decision-making process for choosing the appropriate MS-based method.
Caption: Overall workflow for ADC characterization using mass spectrometry.
Caption: Decision tree for selecting the appropriate MS method for ADC analysis.
References
- 1. rapidnovor.com [rapidnovor.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. hpst.cz [hpst.cz]
- 5. rapidnovor.com [rapidnovor.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of MC-Val-Cit-PAB-Sunitinib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of MC-Val-Cit-PAB-Sunitinib, a key drug-linker conjugate. Our goal is to help you improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key components of this compound?
A1: this compound is a complex molecule used in the development of targeted therapies, particularly antibody-drug conjugates (ADCs). It consists of four main parts:
-
MC (Maleimidocaproyl): A maleimide-containing group that allows for covalent attachment to thiol groups, often on a targeting antibody.
-
Val-Cit (Valine-Citrulline): A dipeptide linker that is designed to be cleaved by specific enzymes, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1]
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that releases the active drug payload after the Val-Cit linker is cleaved.[2]
-
Sunitinib: A potent tyrosine kinase inhibitor that serves as the cytotoxic payload.[3]
Q2: What is the most critical challenge in the synthesis of the Val-Cit linker?
A2: A significant challenge is the potential for epimerization at the citrulline stereocenter during peptide coupling reactions. This can lead to the formation of diastereomeric mixtures that are difficult to separate and can result in lower overall yields of the desired product.[4] Utilizing an optimized synthetic route, such as incorporating the PAB spacer before the dipeptide formation, can help minimize this side reaction.[4]
Q3: What type of reaction is used to conjugate the MC-Val-Cit-PAB linker to Sunitinib?
A3: The final conjugation step typically involves the reaction of the maleimide (B117702) group (MC) with a nucleophilic group on the Sunitinib molecule. Sunitinib has a secondary amine on its diethylaminoethyl side chain, which can react with the maleimide group via a Michael addition reaction. This reaction should be carefully controlled to ensure selective conjugation and avoid side reactions.
Q4: How can I monitor the progress of the synthesis reactions?
A4: The progress of the reactions can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). These techniques will help you to determine the consumption of starting materials and the formation of the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in Fmoc-Val-Cit-PAB synthesis | Epimerization: Formation of diastereomers that are lost during purification.[4] | - Modify the synthetic route to couple the PAB spacer to citrulline before coupling to valine.[4]- Use a less harsh coupling reagent or optimize the reaction conditions (e.g., lower temperature). |
| Incomplete reaction: The coupling reaction did not go to completion. | - Increase the reaction time or temperature (with caution to avoid side reactions).- Use a higher excess of the coupling reagents. | |
| Side product formation: Undesired side reactions are consuming starting materials. | - Optimize the reaction conditions (pH, solvent, temperature) to favor the desired reaction.- Ensure the purity of starting materials. | |
| Low yield in the final conjugation of MC-Val-Cit-PAB to Sunitinib | Hydrolysis of the maleimide group: The maleimide ring can open in the presence of water, rendering it unreactive.[2] | - Use anhydrous solvents and reagents for the conjugation reaction.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low reactivity of Sunitinib's amine: The secondary amine on Sunitinib may not be sufficiently nucleophilic under the reaction conditions. | - Adjust the pH of the reaction mixture to be slightly basic (pH 7.5-8.5) to deprotonate the amine, increasing its nucleophilicity. However, be aware that higher pH can increase maleimide hydrolysis.[] | |
| Steric hindrance: The bulky nature of both the linker and Sunitinib may hinder the reaction. | - Increase the reaction temperature or time.- Use a co-solvent to improve the solubility and conformation of the reactants. | |
| Difficulty in purifying the final product | Presence of unreacted starting materials: Incomplete reaction or use of a large excess of one reactant. | - Optimize the stoichiometry of the reactants.- Use a purification method with high resolving power, such as preparative HPLC. |
| Formation of multiple products: Side reactions or non-selective conjugation. | - Carefully control the reaction conditions to ensure selectivity.- Employ orthogonal purification techniques to separate the desired product from impurities. | |
| Product instability: The final conjugate may be unstable under certain conditions. | - Handle the purified product with care, protecting it from light and moisture.- Store the product at low temperatures (-20°C or -80°C). |
Data Presentation
Table 1: Summary of Yields for an Improved MC-Val-Cit-PABOH Synthesis [4]
| Step | Product | Yield (%) |
| 1 | Fmoc-L-Citrulline | >96 |
| 2 | Fmoc-Cit-PABOH | 80 |
| 3 | Cit-PABOH | Not isolated |
| 4 | Fmoc-Val-Cit-PABOH | 85-95 |
| 5 | Val-Cit-PABOH | Not isolated |
| 6 | MC-Val-Cit-PABOH | 95-98 |
| Overall | MC-Val-Cit-PABOH | ~50 |
Experimental Protocols
Protocol 1: Improved Synthesis of MC-Val-Cit-PABOH Linker
This protocol is adapted from an improved methodology designed to minimize epimerization and improve overall yield.[4]
Step 1: Synthesis of Fmoc-Cit-PABOH
-
Dissolve Fmoc-L-Citrulline (1.0 equiv) and p-aminobenzyl alcohol (1.1 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Synthesis of Fmoc-Val-Cit-PABOH
-
Dissolve Fmoc-Cit-PABOH (1.0 equiv) in a 20% solution of piperidine (B6355638) in DMF.
-
Stir at room temperature for 1 hour to remove the Fmoc protecting group.
-
Concentrate the solution under vacuum to remove piperidine and DMF.
-
Dissolve the resulting amine in DMF and add Fmoc-Val-OSu (1.1 equiv) and DIPEA (1.5 equiv).
-
Stir the reaction mixture at room temperature overnight.
-
Work up the reaction as described in Step 1 and purify the product by flash chromatography.
Step 3: Synthesis of MC-Val-Cit-PABOH
-
Deprotect Fmoc-Val-Cit-PABOH using 20% piperidine in DMF as described in Step 2.
-
Dissolve the resulting free amine in DMF.
-
In a separate flask, activate 6-maleimidohexanoic acid (1.1 equiv) with DSC (N,N'-Disuccinimidyl carbonate) (1.1 equiv) and DIPEA (1.5 equiv) in DMF.
-
Add the activated maleimidohexanoic acid solution to the amine solution.
-
Stir the reaction at room temperature for 4-6 hours.
-
Work up the reaction and purify the final linker, MC-Val-Cit-PABOH, by flash chromatography or preparative HPLC.
Protocol 2: Representative Protocol for Conjugation of MC-Val-Cit-PAB to Sunitinib
Disclaimer: This is a representative protocol based on general bioconjugation principles. Optimization of reaction conditions is highly recommended.
-
Dissolve MC-Val-Cit-PABOH (1.0 equiv) and Sunitinib (1.2 equiv) in anhydrous DMF.
-
Add a mild base, such as DIPEA (2.0-3.0 equiv), to the reaction mixture to facilitate the reaction between the Sunitinib amine and the PAB-OH, likely activated as a p-nitrophenyl carbonate or similar active ester.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring the progress by HPLC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent and purify the crude product by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final this compound conjugate as a solid.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A logical troubleshooting workflow for low yield issues.
References
Val-Cit Linker Stability: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the valine-citrulline (Val-Cit) linker in mouse versus human plasma. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during preclinical development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of a Val-Cit linker in human plasma?
The Val-Cit linker is generally considered to be stable in human plasma.[1][2][3][4][5][6] This stability is a critical feature, ensuring that the cytotoxic payload of an antibody-drug conjugate (ADC) remains attached to the antibody while in circulation, minimizing off-target toxicity. One study reported no significant degradation of an ADC with a Val-Cit linker after 28 days of incubation in human plasma at 37°C.[1][2]
Q2: Why am I observing significant instability of my Val-Cit ADC in mouse plasma?
This is a well-documented phenomenon. The Val-Cit linker is known to be unstable in mouse plasma due to premature cleavage by a specific mouse carboxylesterase called Ces1c.[3][6][7][8] This enzyme is present in mouse plasma but not in human plasma, leading to the observed discrepancy in stability.[6] This premature cleavage in the bloodstream can result in off-target toxicity and reduced efficacy in mouse models.[3]
Q3: What is the enzymatic mechanism of Val-Cit linker cleavage?
The intended mechanism for a Val-Cit linker is cleavage by the lysosomal protease Cathepsin B upon internalization of the ADC into target tumor cells.[3][9] However, in mouse plasma, the off-target cleavage is mediated by the carboxylesterase Ces1c.[3][7][8] Additionally, human neutrophil elastase has been identified as another enzyme capable of cleaving the Val-Cit linker, which can contribute to off-target toxicities.[3][7][10]
Troubleshooting Guide
Issue: High levels of premature payload release and poor efficacy of a Val-Cit ADC in mouse models.
This is a common challenge arising from the inherent instability of the Val-Cit linker in murine plasma. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Suggested Troubleshooting Steps | Expected Outcome |
| Cleavage by mouse carboxylesterase Ces1c. | 1. Linker Modification: Introduce a glutamic acid residue at the N-terminus of the valine to create a glutamic acid-valine-citrulline (EVCit) linker.[3][6]2. Alternative Linker: Consider using a different cleavable linker, such as a valine-alanine (Val-Ala) linker, which is less hydrophobic.[6] | Increased plasma stability in mice, leading to improved in vivo efficacy and reduced off-target toxicity. |
| High Drug-to-Antibody Ratio (DAR). | 1. Optimize DAR: Aim for a lower, more homogenous DAR during conjugation. 2. Purification: Implement robust purification methods to remove ADC species with high DARs. | Reduced hydrophobicity and aggregation, potentially improving pharmacokinetic properties. |
| Conjugation Site. | Site-Specific Conjugation: Employ site-specific conjugation technologies to attach the linker-drug to more shielded positions on the antibody, reducing its accessibility to plasma enzymes. | Enhanced linker stability due to reduced enzymatic access. |
Quantitative Data Summary
The following table summarizes the stability data for Val-Cit and modified linkers in mouse and human plasma from cited studies.
| Linker | Plasma Source | Incubation Time | Remaining Intact ADC (%) | Reference |
| Val-Cit | Human | 28 days | No significant degradation | [1][2] |
| Val-Cit | Mouse (BALB/c) | 14 days | < 5% | [1] |
| SVCit | Mouse (BALB/c) | 14 days | ~30% | [1] |
| EVCit | Mouse (BALB/c) | 14 days | Almost no cleavage | [1] |
| Val-Cit-PABC-MMAE | Rat | 7 days | ~80% | [7][8] |
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol outlines a general procedure for assessing the stability of an ADC in plasma.
Objective: To determine the in vitro stability of an ADC by measuring the amount of intact ADC over time in plasma from different species.
Methodology:
-
ADC Preparation: Prepare the ADC at a stock concentration of 1 mg/mL in an appropriate buffer (e.g., PBS).
-
Plasma Incubation:
-
Thaw frozen plasma (e.g., mouse, human) at 37°C.
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Immediately freeze the samples at -80°C to stop any further degradation.
-
-
Sample Analysis:
-
Thaw the samples and analyze using one of the following methods:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To quantify the intact ADC and any released payload.[11]
-
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the concentration of total antibody and conjugated antibody.[12]
-
HIC (Hydrophobic Interaction Chromatography): To separate ADC species with different DARs and quantify the intact ADC.[13]
-
-
-
Data Analysis:
-
Plot the percentage of intact ADC or the concentration of released payload against time.
-
Calculate the half-life (t½) of the ADC in the plasma of each species.
-
Visual Diagrams
Caption: Workflow for assessing ADC stability in plasma.
Caption: Cleavage pathways of the Val-Cit linker.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. preprints.org [preprints.org]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Premature Cleavage of the MC-Val-Cit-PAB Linker
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature cleavage of the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate (MC-Val-Cit-PAB) linker in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism of the MC-Val-Cit-PAB linker?
The MC-Val-Cit-PAB linker is designed for selective cleavage within the lysosome of target cancer cells.[1][2] After an ADC binds to its target antigen on the cell surface, it is internalized and trafficked to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) and the high concentration of lysosomal proteases, primarily Cathepsin B, facilitate the enzymatic cleavage of the peptide bond between valine and citrulline.[1][2] This cleavage initiates a self-immolative cascade through the PAB spacer, leading to the release of the cytotoxic payload inside the target cell.
Q2: What are the primary causes of premature cleavage of the MC-Val-Cit-PAB linker in circulation?
Premature cleavage of the Val-Cit linker in the bloodstream leads to off-target payload release, which can decrease the therapeutic efficacy and increase systemic toxicity.[1][3][4] The main reasons for this premature cleavage are:
-
Susceptibility to rodent plasma enzymes: In preclinical mouse and rat models, the linker is highly susceptible to cleavage by a carboxylesterase known as Ces1c.[1][5][6] This can lead to rapid clearance of the ADC and poor in vivo efficacy in these models.
-
Cleavage by human neutrophil elastase (NE): In humans, neutrophil elastase, a serine protease found in plasma, has been identified as a key enzyme responsible for the off-target cleavage of the Val-Cit linker.[1][7] This can contribute to off-target toxicities, such as neutropenia.[7][8]
Q3: My ADC with a Val-Cit linker shows instability in mouse plasma. How can I address this?
Instability in mouse plasma is a well-documented issue due to the activity of mouse carboxylesterase Ces1c.[1][5] A common and effective strategy to mitigate this is to modify the linker by adding a glutamic acid residue at the P3 position, creating a Glu-Val-Cit (EVCit) linker.[1][5][6] This modification has been shown to significantly improve the ADC's half-life in mouse models from approximately 2 days to 12 days, without compromising the desired intracellular cleavage by Cathepsin B.[1][5]
Q4: Can the hydrophobicity of the Val-Cit linker and its payload cause issues?
Yes, the MC-Val-Cit-PAB linker and many cytotoxic payloads are inherently hydrophobic. This increased surface hydrophobicity of the ADC, especially at higher drug-to-antibody ratios (DAR), can lead to aggregation.[9] ADC aggregation is a critical issue as it can reduce efficacy by hindering the ADC's ability to bind to its target antigen, and it can also trigger unwanted immunogenic reactions and lead to non-specific toxicities.[6]
Troubleshooting Guides
Issue 1: Poor ADC Stability in Preclinical Mouse Models
Symptom: Your ADC demonstrates good in vitro stability in human plasma but shows rapid clearance and poor efficacy in mouse xenograft models.
Possible Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[1][5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor ADC stability in mouse models.
Recommended Actions:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay using mouse plasma. Compare the stability of your Val-Cit ADC to a control ADC with a more stable linker (e.g., a non-cleavable linker or a known stable cleavable linker).
-
Modify the Linker: Synthesize an ADC with a more stable linker, such as the Glu-Val-Cit (EVCit) linker, which has demonstrated significantly improved stability in mouse plasma.[1][5][6]
-
Use Ces1c Knockout Mice: If available, conduct in vivo studies in Ces1c knockout mice to confirm that the observed instability is indeed mediated by this enzyme.
-
Pharmacokinetic (PK) Studies: Perform a comprehensive PK study in mice to measure the half-life of the intact ADC, the total antibody, and the free payload to understand the clearance mechanism.[1]
Issue 2: ADC Aggregation
Symptom: Your ADC preparation shows the presence of high molecular weight species (HMWS) upon analysis by size-exclusion chromatography (SEC).
Possible Causes:
-
Increased hydrophobicity due to the linker and payload.[9]
-
Unfavorable buffer conditions (pH, ionic strength).[9]
-
Stress during manufacturing or storage (e.g., shear forces, freeze-thaw cycles).[10]
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Sunitinib Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the drug-to-antibody ratio (DAR) of Sunitinib (B231) antibody-drug conjugates (ADCs).
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the development and optimization of Sunitinib ADCs.
Q1: What is the optimal drug-to-antibody ratio (DAR) for a Sunitinib ADC?
A1: The optimal DAR for a Sunitinib ADC is a balance between therapeutic efficacy and safety. A lower DAR (e.g., 2) generally results in better pharmacokinetics (PK) and a wider therapeutic window, while a higher DAR (e.g., 8) can increase potency but may also lead to faster clearance and increased off-target toxicity. The ideal DAR is target- and antibody-dependent and must be determined empirically for each specific ADC.
Q2: How does the hydrophobicity of Sunitinib impact ADC development?
A2: Sunitinib is a hydrophobic molecule. Conjugating it to an antibody increases the overall hydrophobicity of the ADC, which can lead to several challenges:
-
Aggregation: Increased hydrophobicity is a major driver of protein aggregation. Aggregated ADCs can be immunogenic and exhibit altered pharmacokinetic profiles.
-
Reduced Solubility: The Sunitinib-linker may have poor solubility in aqueous conjugation buffers, leading to inefficient conjugation.
-
Faster Clearance: Highly hydrophobic ADCs are often cleared more rapidly from circulation, reducing their therapeutic efficacy.
Q3: What are the most common methods for determining the DAR of a Sunitinib ADC?
A3: The most common methods for DAR determination include:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on their hydrophobicity. Species with a higher DAR are more hydrophobic and elute later.
-
UV/Vis Spectroscopy: This method can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and a wavelength specific to Sunitinib).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more precise measurement of the DAR and can identify the distribution of different drug-loaded species.
Q4: What are the key signaling pathways targeted by Sunitinib?
A4: Sunitinib is a multi-targeted tyrosine kinase inhibitor that primarily inhibits the following receptor tyrosine kinases (RTKs) and their downstream signaling pathways:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs)
-
Platelet-Derived Growth Factor Receptors (PDGFRs)
-
Stem cell factor receptor (c-KIT)
-
FMS-like tyrosine kinase 3 (FLT3)
-
Receptor Tyrosine Kinase (RET)
Inhibition of these pathways disrupts tumor angiogenesis, cell proliferation, and survival.[1][2][3][4][5]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and characterization of Sunitinib ADCs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Low DAR | Antibody-related: - Low antibody concentration. - Presence of interfering substances in the antibody buffer (e.g., Tris, glycine, sodium azide). - Insufficiently reduced interchain disulfides (for cysteine conjugation). | Antibody-related: - Concentrate the antibody to >2 mg/mL using an appropriate method. - Perform buffer exchange into a suitable conjugation buffer (e.g., PBS). - Optimize the concentration of the reducing agent (e.g., TCEP) and reaction time. |
| Linker-Payload-related: - Poor solubility of the Sunitinib-linker in the conjugation buffer. - Instability of the activated linker. | Linker-Payload-related: - Add a co-solvent (e.g., DMSO, DMA) to the reaction mixture to improve solubility. - Use freshly prepared activated linker for conjugation. | |
| ADC Aggregation | - High DAR leading to increased hydrophobicity. - Unfavorable buffer conditions (pH, ionic strength). - Use of organic co-solvents during conjugation. | - Aim for a lower to moderate DAR (2-4). - Screen different formulation buffers to identify conditions that minimize aggregation. - Minimize the percentage of organic co-solvent used. - Consider using hydrophilic linkers (e.g., PEG linkers) to counteract the hydrophobicity of Sunitinib. |
| Inconsistent DAR Measurement by HIC | - Poor column performance. - Inappropriate mobile phase composition. - Sample degradation. | - Use a HIC column specifically designed for ADC analysis. - Optimize the salt gradient and mobile phase additives. - Ensure proper sample handling and storage to prevent degradation. |
| High In Vitro Cytotoxicity in Antigen-Negative Cells | - Premature release of Sunitinib from the linker. - Off-target uptake of the ADC. | - Use a more stable linker. - Evaluate the specificity of the antibody to ensure minimal binding to non-target cells. |
III. Data Presentation
Disclaimer: The following data is illustrative and intended to demonstrate how to present comparative data for Sunitinib ADCs with varying DARs. Publicly available, direct comparative studies for Sunitinib ADCs with a range of DARs are limited. Researchers should generate their own data for their specific ADC constructs.
Table 1: Illustrative In Vitro Cytotoxicity of a Sunitinib ADC Against a Target-Positive Cell Line
| Drug-to-Antibody Ratio (DAR) | IC₅₀ (nM) |
| 2 | 15.2 |
| 4 | 5.8 |
| 8 | 2.1 |
Table 2: Illustrative In Vivo Efficacy in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 10 | 15 |
| Sunitinib ADC (DAR 2) | 10 | 65 |
| Sunitinib ADC (DAR 4) | 10 | 85 |
| Sunitinib ADC (DAR 8) | 10 | 70 (with significant toxicity) |
Table 3: Illustrative Pharmacokinetic Parameters in Mice
| ADC Construct | DAR | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (mL/h/kg) |
| Sunitinib ADC | 2 | 120 | 15,000 | 0.67 |
| Sunitinib ADC | 4 | 110 | 12,100 | 0.83 |
| Sunitinib ADC | 8 | 95 | 8,550 | 1.17 |
IV. Experimental Protocols
Protocol 1: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general procedure for determining the DAR of a Sunitinib ADC.
1. Materials:
-
Sunitinib ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
HIC column suitable for ADC analysis
-
HPLC system
2. Procedure:
-
Prepare the Sunitinib ADC sample at a concentration of 1 mg/mL in Mobile Phase A.
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each species (DAR 0, 2, 4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Peak Area of all species)
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol describes how to assess the in vitro cytotoxicity of a Sunitinib ADC.
1. Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
Sunitinib ADC, unconjugated antibody, and free Sunitinib
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the Sunitinib ADC, unconjugated antibody, and free Sunitinib in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted compounds. Include wells with medium only as a blank control.
-
Incubate the plate for 72-96 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the IC₅₀ value.
V. Mandatory Visualizations
Caption: Sunitinib inhibits multiple receptor tyrosine kinases (RTKs).
Caption: General workflow for Sunitinib ADC development and evaluation.
References
- 1. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced in vitro and in vivo anticancer activity through the development of sunitinib-loaded nanoniosomes with controlled release and improved uptake - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 3. Can individualized sunitinib dose and schedule changes optimize outcomes for kidney cancer patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Hydrophobicity of Antibody-Drug Conjugates (ADCs)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the hydrophobicity of Antibody-Drug Conjugates (ADCs) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is ADC hydrophobicity and why is it a concern?
A1: ADC hydrophobicity refers to the tendency of the ADC molecule to repel water. This property is often increased by the conjugation of hydrophobic cytotoxic payloads and linkers to the monoclonal antibody (mAb).[1][2] Increased hydrophobicity is a significant concern because it can lead to several experimental and developmental challenges, including:
-
Aggregation: Hydrophobic ADCs are more prone to self-association and aggregation, which can reduce therapeutic efficacy, increase immunogenicity, and compromise the physical stability and shelf-life of the product.[1][2][3]
-
Reduced Solubility: Higher hydrophobicity can decrease the solubility of the ADC, making formulation and handling more difficult.
-
Faster Clearance: Hydrophobic ADCs may be cleared more rapidly from circulation, reducing their exposure and in vivo efficacy.[4]
-
Off-Target Toxicity: Aggregates can be taken up by immune cells, leading to off-target toxicity.[1][3]
Q2: What are the primary drivers of increased hydrophobicity in ADCs?
A2: The primary drivers of increased hydrophobicity in ADCs are the cytotoxic payload and the linker used to attach it to the antibody. Many potent cytotoxic drugs are inherently hydrophobic.[2] When multiple drug-linker molecules are conjugated to the antibody, the overall hydrophobicity of the ADC molecule increases, particularly at higher drug-to-antibody ratios (DAR).[5]
Q3: What are the main strategies to reduce the hydrophobicity of ADCs?
A3: Several strategies can be employed to mitigate the hydrophobicity of ADCs:
-
Incorporate Hydrophilic Linkers: Utilizing linkers containing hydrophilic moieties such as polyethylene (B3416737) glycol (PEG), polysarcosine, or charged groups like sulfonates can effectively mask the hydrophobicity of the payload.[1][6]
-
Use Hydrophilic Payloads: Developing more hydrophilic variants of cytotoxic payloads can inherently reduce the overall hydrophobicity of the ADC.[1]
-
Site-Specific Conjugation: Controlling the location and number of conjugated drugs through site-specific conjugation can lead to more homogeneous ADCs with potentially lower overall hydrophobicity and reduced aggregation tendency.
-
Formulation Optimization: Developing stable formulations with appropriate buffers, pH, and excipients can help to manage hydrophobic ADCs and prevent aggregation.
-
Antibody Engineering: In some cases, the antibody itself can be engineered to have a more hydrophilic surface.
Q4: How can I measure the hydrophobicity of my ADC?
A4: The most common method for assessing ADC hydrophobicity is Hydrophobic Interaction Chromatography (HIC) . In HIC, more hydrophobic molecules interact more strongly with the stationary phase and thus have a longer retention time. By comparing the retention time of an ADC to that of the unconjugated antibody, you can determine the relative increase in hydrophobicity. Other techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used.
Troubleshooting Guides
Issue 1: ADC Aggregation Observed After Conjugation or During Storage
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
Increase in high molecular weight (HMW) species detected by Size Exclusion Chromatography (SEC).
-
Increased particle size and polydispersity index (PDI) measured by Dynamic Light Scattering (DLS).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Hydrophobicity of Payload/Linker | 1. Incorporate a hydrophilic linker: Synthesize the ADC using a linker containing a hydrophilic spacer like PEG or a charged group. 2. Reduce the Drug-to-Antibody Ratio (DAR): A lower DAR will decrease the overall hydrophobicity.[5] 3. Evaluate alternative, more hydrophilic payloads. |
| Suboptimal Formulation | 1. Screen different buffers and pH conditions: Aggregation can be pH-dependent. 2. Add stabilizing excipients: Sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20/80) can help prevent aggregation. |
| High ADC Concentration | 1. Work with lower ADC concentrations when possible. 2. Perform concentration-dependent stability studies to determine the optimal concentration range. |
Issue 2: Poor In Vivo Efficacy and Rapid Clearance of ADC
Symptoms:
-
Lower than expected tumor growth inhibition in animal models.[7]
-
Pharmacokinetic (PK) studies show a short half-life and rapid clearance of the ADC.[4]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Increased Hydrophobicity Leading to Rapid Clearance | 1. Re-engineer the ADC with a more hydrophilic linker: This is a primary strategy to improve PK properties.[4] 2. Optimize the DAR: A very high DAR can lead to rapid clearance. Evaluate ADCs with different DARs to find the optimal balance between potency and PK. |
| ADC Aggregation In Vivo | 1. Characterize the aggregation state of the dosing solution: Ensure that the ADC is monomeric before injection using SEC and DLS. 2. Improve the formulation to prevent in vivo aggregation. |
Data Presentation
Table 1: Comparison of HIC Retention Times for ADCs with Different Linkers
This table summarizes the relative hydrophobicity of ADCs with different linker technologies as measured by Hydrophobic Interaction Chromatography (HIC). A shorter retention time indicates lower hydrophobicity.
| Linker Type | Linker Characteristics | Relative HIC Retention Time (Compared to Unconjugated mAb) | Reference |
| SMCC | Non-PEGylated, hydrophobic | +++ (Longest) | [8] |
| Thiol-PEG3-acid | Short PEG chain (3 units) | ++ (Intermediate) | [8] |
| Branched PEG | Branched PEG structure | + (Shortest) | [8] |
| Val-Cit | Dipeptide, relatively hydrophobic | +++ (Long) | [5] |
| Val-Ala | Dipeptide, more hydrophilic than Val-Cit | ++ (Intermediate) | [6] |
Table 2: Impact of Hydrophilic Linkers on ADC Aggregation
This table shows the percentage of high molecular weight (HMW) species (aggregates) for ADCs with different linkers, as measured by Size Exclusion Chromatography (SEC).
| Linker Type | Drug-to-Antibody Ratio (DAR) | % Aggregation (HMW Species) | Reference |
| Hydrophobic Linker | 8 | >95% (at 40°C) | [2] |
| Hydrophilic Glycoside Linker | 8 | ~2% (at 40°C) | [2] |
| Val-Cit Linker | ~7 | 1.80% | [6] |
| Val-Ala Linker | ~7 | <1.0% | [6] |
Table 3: In Vivo Efficacy of ADCs with Varying Hydrophilicity
This table presents data on tumor growth inhibition in xenograft models for ADCs with different linker technologies.
| ADC (Antibody-Linker-Payload) | Tumor Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| ADC with Hydrophobic Linker | DU145-PSMA | Single dose | Moderate | [9] |
| ADC with Hydrophilic Linker | DU145-PSMA | Single dose | High | [9] |
| brentuximab vedotin (Adcetris®) | Karpas-299 | 1 mg/kg | ~50% | [10] |
| ADC with Cyclodextrin Linker | Karpas-299 | 1 mg/kg | >75% | [10] |
| ADC with Crown Ether Linker | Karpas-299 | 0.8 mg/kg | >80% | [10] |
Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for ADC Hydrophobicity Assessment
Objective: To determine the relative hydrophobicity of an ADC compared to the unconjugated antibody.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 6.5
-
Mobile Phase B: 25 mM sodium phosphate, pH 6.5, containing 20% isopropanol
-
ADC sample and unconjugated antibody control (1 mg/mL in PBS)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µL of the ADC sample or unconjugated antibody control.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
Analyze the chromatograms to determine the retention time of the main peaks. An increase in retention time for the ADC compared to the unconjugated antibody indicates an increase in hydrophobicity.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis
Objective: To measure the size distribution and identify the presence of aggregates in an ADC sample.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
ADC sample (0.5-1 mg/mL in formulation buffer)
-
Syringe filter (0.22 µm)
Procedure:
-
Filter the ADC sample through a 0.22 µm syringe filter to remove dust and large particles.
-
Transfer the filtered sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform at least three measurements to ensure reproducibility.
-
Analyze the data to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increased Rh and a high PDI (>0.2) suggest the presence of aggregates.
Protocol 3: Flow Cytometry-Based ADC Internalization Assay
Objective: To quantify the internalization of an ADC by target cells.[11][12]
Materials:
-
Target cells (antigen-positive) and control cells (antigen-negative)
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Flow cytometer
-
FACS buffer (PBS with 1% BSA)
-
Trypsin-EDTA
-
Propidium iodide (PI) or other viability dye
Procedure:
-
Seed target and control cells in a 6-well plate and culture overnight.
-
Detach cells using trypsin-EDTA and wash with FACS buffer.
-
Resuspend cells to a concentration of 1x10^6 cells/mL in cold FACS buffer.
-
Add the fluorescently labeled ADC to the cell suspension at a predetermined concentration.
-
Incubate on ice for 1 hour to allow binding to the cell surface.
-
Wash the cells twice with cold FACS buffer to remove unbound ADC.
-
Divide the cells into two sets: one to be kept on ice (T=0, surface binding only) and the other to be incubated at 37°C for a specific time (e.g., 1, 4, 24 hours) to allow for internalization.[11][12]
-
After the 37°C incubation, stop internalization by placing the cells back on ice and washing with cold FACS buffer.
-
To quench the fluorescence of non-internalized ADC, add an anti-fluorophore quenching antibody to all samples and incubate on ice.
-
Resuspend cells in FACS buffer containing a viability dye like PI.
-
Analyze the cells by flow cytometry. The mean fluorescence intensity (MFI) of the viable cells in the 37°C samples (after quenching) represents the internalized ADC.
Protocol 4: In Vitro Bystander Effect Assay (Co-culture Model)
Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.[3][13][14]
Materials:
-
Antigen-positive (Ag+) target cells
-
Antigen-negative (Ag-) bystander cells, stably expressing a fluorescent protein (e.g., GFP)[3]
-
ADC and vehicle control
-
96-well plate
-
Fluorescence microscope or high-content imaging system
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed a co-culture of Ag+ and Ag- GFP-expressing cells in a 96-well plate at a defined ratio (e.g., 1:1).[3] Also, seed monocultures of each cell line as controls.
-
Allow cells to adhere overnight.
-
Treat the cells with serial dilutions of the ADC or vehicle control.
-
Incubate for 72-96 hours.
-
At the end of the incubation, assess the viability of the total cell population using a viability reagent.
-
To specifically assess the viability of the bystander cells, acquire fluorescence images of the wells.
-
Quantify the number of viable GFP-positive cells in the ADC-treated wells compared to the vehicle-treated wells. A significant decrease in the number of viable GFP-positive cells in the co-culture (but not in the Ag- monoculture) indicates a bystander effect.[3]
Mandatory Visualization
Caption: ADC Internalization and Payload Release Pathway.[15][16][17][18][19]
Caption: Troubleshooting Workflow for High ADC Hydrophobicity.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. agilent.com [agilent.com]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sunitinib-Based ADCs
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the off-target toxicity of Sunitinib-based Antibody-Drug Conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary on-target kinases of Sunitinib (B231) and its key known off-target kinases?
A: Sunitinib is a multi-targeted tyrosine kinase inhibitor. Its primary targets are crucial for tumor angiogenesis and cell survival, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and stem cell factor receptor (KIT).[1][2] However, Sunitinib also inhibits several off-target kinases that can contribute to toxicity. A significant off-target is AMP-activated protein kinase (AMPK), whose inhibition is a primary driver of Sunitinib-induced cardiotoxicity.[3][4] Other relevant off-targets include FMS-like tyrosine kinase-3 (FLT3) and RET, which can be associated with both anti-tumor effects and toxicities.[1][5]
Q2: My Sunitinib-based ADC is showing significant cardiotoxicity in an in vivo model. Is this an expected off-target effect?
A: Yes, this is a well-documented off-target effect of Sunitinib itself, which is likely retained or exacerbated in an ADC format.[4] The cardiotoxicity is primarily caused by the off-target inhibition of AMP-activated protein kinase (AMPK), a critical regulator of cardiac metabolic health.[3][4] Inhibition of AMPK by Sunitinib leads to severe mitochondrial structural abnormalities, reduced mitochondrial membrane potential, and subsequent energy depletion in cardiomyocytes, which can induce apoptosis.[3][6]
Q3: We are observing high cytotoxicity in our antigen-negative cell line controls. What are the likely mechanisms for this off-target effect?
A: Off-target toxicity in antigen-negative cells is a common challenge in ADC development and can stem from several factors. The most probable causes are:
-
Premature Payload Release : The linker connecting the Sunitinib payload to the antibody may be unstable in the culture medium or systemic circulation, leading to the release of the free, cell-permeable drug which can then enter cells non-specifically.[7][] This is a critical driver for the overall tolerability of ADCs.[9]
-
Non-Specific ADC Uptake : Healthy or non-target cells can internalize ADCs through mechanisms like pinocytosis.[10] If the Sunitinib payload is released intracellularly, it can exert its cytotoxic effects.
-
Bystander Effect : If your experimental setup includes co-culture with antigen-positive cells, a membrane-permeable Sunitinib payload could be released from the target cells and diffuse into neighboring antigen-negative cells, causing toxicity.[9]
Q4: Our Sunitinib-ADC shows significant liver uptake and hepatotoxicity, even though the target antigen is not highly expressed in the liver. What could be the cause?
A: This phenomenon is likely due to off-target, antigen-independent uptake mechanisms in the liver. A key proposed mechanism involves the mannose receptor (MR), which is found on the surface of various cells, including hepatic sinusoids.[11][12] Monoclonal antibodies, particularly those with a higher proportion of agalactosylated glycans (G0F) in their Fc region, can be recognized and internalized by the mannose receptor.[11] This glycan-driven uptake can lead to the accumulation of the ADC in the liver and subsequent release of the toxic Sunitinib payload, causing hepatotoxicity.[12]
Q5: The toxicity profile of our ADC in vivo includes hypothyroidism and severe skin rashes. Are these related to the Sunitinib payload?
A: Yes, these are frequently reported off-target toxicities associated with Sunitinib treatment.[4]
-
Hypothyroidism : This is a common adverse effect, potentially caused by the inhibition of the RET/PTC kinase, which is involved in normal thyroid gland function.[4][13]
-
Dermatologic Toxicity : Skin-related side effects like rashes and hand-foot syndrome are thought to be related to Sunitinib's impact on VEGF and PDGF signaling in the skin.[4][13] The manifestation of these toxicities with a Sunitinib-based ADC suggests that enough free payload is being released and distributed systemically to affect these off-target pathways.
Section 2: Data Summary Tables
Table 1: Sunitinib - Key Kinase Targets and Off-Targets
| Kinase Target | Type | Associated Function / Toxicity | Citation |
| VEGFR-1, -2, -3 | On-Target | Anti-angiogenesis | [1][2] |
| PDGFR-α, -β | On-Target | Anti-angiogenesis, Tumor cell proliferation | [1][2] |
| KIT | On-Target | Tumor cell proliferation (e.g., in GIST) | [1][2] |
| AMPK | Off-Target | Cardiotoxicity , Metabolic dysregulation | [3][4] |
| RSK1 | Off-Target | Cardiotoxicity (potential contributor) | [4][5] |
| RET | Off-Target | Hypothyroidism | [1][5] |
| FLT3 | On/Off-Target | Hematologic toxicity | [1][5] |
Table 2: Common Clinical Toxicities of Sunitinib & Potential Relevance for ADCs
| Toxicity | Incidence in Sunitinib Trials (as free drug) | Potential Mechanism / Relevance for ADCs | Citation |
| Cardiotoxicity | Congestive Heart Failure: 3-18%; LVEF decline (≥10%): 28% | Off-target AMPK inhibition. A primary concern for payload-driven toxicity. | [14][15] |
| Hypertension | 17-47% | On-target VEGFR inhibition. May be observed with ADCs targeting tumor vasculature. | [14][15] |
| Hypothyroidism | Up to 85% in mRCC patients | Off-target RET inhibition. Indicates systemic payload exposure. | [16] |
| Hand-Foot Syndrome | Common, Grade 3/4 can occur | Mechanism not fully clear, relates to VEGF/PDGF pathway inhibition. Indicates systemic payload exposure. | [4][16] |
| Thrombocytopenia | Common; Grade 3/4: ~10% | Off-target KIT inhibition on hematopoietic progenitors. Can be payload- or on-target, off-tumor driven. | [5][17] |
| Fatigue | Common; Grade 3/4: 7-10% | Multifactorial, can be a symptom of hypothyroidism or direct cellular effects. | [17] |
Table 3: General Mechanisms of ADC Off-Target Toxicity
| Mechanism | Description | Key Experimental Check |
| Payload-Driven Toxicity | The inherent off-target effects of the payload (Sunitinib) manifest due to its release. | Assess toxicity of free Sunitinib; specific assays for known off-targets (e.g., mitochondrial function). |
| Linker Instability | Premature cleavage of the linker in circulation releases the payload systemically. | In vitro plasma stability assay; in vivo PK analysis of conjugated vs. free payload. |
| On-Target, Off-Tumor | The target antigen is also expressed on healthy tissues, leading to ADC binding and toxicity. | Biodistribution studies; Immunohistochemistry (IHC) on a panel of healthy tissues. |
| Antigen-Independent Uptake | ADC is internalized by non-target cells via mechanisms like Fc-receptor or mannose receptor binding. | In vitro uptake assays with receptor-blocking agents; assess ADC glycan profile. |
Section 3: Troubleshooting Guides
Problem 1: High In Vitro Cytotoxicity in Antigen-Negative Cell Lines
-
Possible Cause 1: Linker Instability. The linker is being cleaved non-specifically in the cell culture medium, releasing free Sunitinib.
-
Troubleshooting Steps:
-
Incubate the ADC in culture medium for the duration of the experiment (e.g., 72 hours) without cells.
-
Collect the supernatant and analyze for the presence of free Sunitinib payload using LC-MS/MS.
-
Solution: If significant free payload is detected, consider re-engineering the ADC with a more stable linker chemistry.[9]
-
-
-
Possible Cause 2: Non-specific, Antigen-Independent Uptake. The ADC is being internalized by the antigen-negative cells through mechanisms like macropinocytosis.
-
Troubleshooting Steps:
-
Use a fluorescently-labeled version of your Sunitinib-ADC.
-
Incubate with both antigen-positive and antigen-negative cell lines.
-
Quantify internalization using flow cytometry or confocal microscopy.
-
Solution: If significant uptake is observed in antigen-negative cells, the issue may be inherent to the antibody or cell line. Consider using an isotype control ADC to confirm the effect is not target-mediated.
-
-
Problem 2: Unexpectedly Severe In Vivo Toxicity (e.g., rapid weight loss, cardiotoxicity)
-
Possible Cause 1: Payload-Specific Off-Target Toxicity. The observed toxicity is a known effect of the Sunitinib payload itself, such as cardiotoxicity via AMPK inhibition.[3]
-
Troubleshooting Steps:
-
At necropsy, collect tissues from affected organs (e.g., heart, liver).
-
Perform histopathological analysis to identify cellular damage (e.g., mitochondrial abnormalities in cardiomyocytes).[6][15]
-
Conduct ex vivo assays on tissue explants or isolated cells to measure markers of the suspected off-target pathway (e.g., phosphorylated AMPK levels).
-
Solution: This toxicity is inherent to the payload. Mitigation strategies could include using a less toxic payload, improving the ADC's therapeutic index through linker or antibody engineering to reduce systemic exposure, or implementing an "inverse targeting" strategy where a payload-binding agent is co-administered to neutralize released payload.[7][18]
-
-
-
Possible Cause 2: On-Target, Off-Tumor Toxicity. The ADC is binding to its target antigen expressed at low levels on critical healthy tissues.[7]
-
Troubleshooting Steps:
-
Conduct a tissue cross-reactivity study using immunohistochemistry (IHC) with the ADC's monoclonal antibody on a panel of normal tissues from the relevant species.
-
Perform a biodistribution study using a radiolabeled version of the ADC to quantify accumulation in different organs.
-
Solution: If the target is expressed in vital organs, the risk of toxicity is high. Solutions include affinity tuning the antibody to be more selective for high-density tumor expression or selecting a different target antigen.[7]
-
-
Section 4: Experimental Protocols
Protocol 1: Assessing Off-Target Mediated Cytotoxicity In Vitro
-
Objective : To quantify and compare the cytotoxic effects of the Sunitinib-ADC on antigen-positive and antigen-negative cell lines.
-
Methodology :
-
Cell Seeding : Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
ADC Treatment : Prepare serial dilutions of the Sunitinib-ADC, a non-targeting control ADC, and free Sunitinib payload in culture medium.
-
Treat the cells with the different concentrations for a specified duration (e.g., 72 or 96 hours). Include vehicle-only controls.
-
Viability Assay : Use a standard cell viability assay such as MTT or CellTiter-Glo®.
-
For MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and read the absorbance.
-
-
Data Analysis : Normalize the data to the vehicle-treated cells. Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for each compound on each cell line. A low IC50 in the antigen-negative line indicates significant off-target toxicity.
-
Protocol 2: In Vitro Plasma Stability Assay
-
Objective : To determine the stability of the ADC's linker and the rate of premature payload release in plasma.
-
Methodology :
-
Incubation : Incubate the Sunitinib-ADC at a defined concentration (e.g., 100 µg/mL) in fresh plasma from the relevant species (e.g., mouse, human) at 37°C.
-
Time Points : Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation : Immediately process the aliquots to separate the free payload from the plasma proteins and intact ADC. This is typically done by protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Quantification : Analyze the supernatant containing the released Sunitinib payload using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis : Plot the concentration or percentage of released payload over time. A stable ADC should show minimal payload release over 72 hours.[9]
-
Protocol 3: Assessment of Sunitinib-Induced Mitochondrial Toxicity
-
Objective : To assess if a Sunitinib-ADC induces mitochondrial dysfunction in cardiomyocytes, a key mechanism of Sunitinib's cardiotoxicity.[3]
-
Methodology :
-
Cell Culture : Use a relevant cardiomyocyte cell line (e.g., AC16, H9c2) or primary cardiomyocytes.
-
Treatment : Treat the cells with the Sunitinib-ADC, free Sunitinib (as a positive control), and a non-toxic control ADC for 24-48 hours.
-
Mitochondrial Membrane Potential (ΔΨm) Assay :
-
Stain the cells with a potentiometric dye such as TMRE or JC-1.
-
Analyze the cells via flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates depolarization of the mitochondrial membrane, a sign of dysfunction.[3]
-
-
Reactive Oxygen Species (ROS) Assay :
-
Stain the cells with a ROS-sensitive probe like CellROX™ Deep Red or DCFDA.
-
Quantify the fluorescence signal using a plate reader or flow cytometry. An increase in signal indicates oxidative stress.
-
-
Data Analysis : Compare the results from the Sunitinib-ADC treated group to the controls. Significant changes in membrane potential or ROS levels point towards payload-driven mitochondrial toxicity.
-
Section 5: Visualizations
Caption: Off-target inhibition of AMPK by Sunitinib leads to cardiotoxicity.
Caption: Troubleshooting logic for unexpected in vivo toxicity of Sunitinib-ADCs.
Caption: Experimental workflow for investigating Sunitinib-ADC off-target toxicity.
References
- 1. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 2. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sunitinib side effects as surrogate biomarkers of efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sunitinib and Imatinib Display Differential Cardiotoxicity in Adult Rat Cardiac Fibroblasts That Involves a Role for Calcium/Calmodulin Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiotoxicity Associated with the Tyrosine Kinase Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sunitinib toxicity management – a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of adverse events of sunitinib in patients treated for advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up MC-Val-Cit-PAB-Sunitinib Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of the antibody-drug conjugate (ADC), MC-Val-Cit-PAB-Sunitinib.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and quality control of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete reduction of interchain disulfides on the monoclonal antibody (mAb). | Optimize the concentration and incubation time of the reducing agent (e.g., TCEP). Ensure the reaction is performed under anaerobic conditions to prevent re-oxidation. |
| Steric hindrance from the bulky this compound drug-linker. | Consider using a more accessible conjugation site on the mAb or optimizing the reaction pH to favor conjugation. | |
| Instability of the maleimide (B117702) group on the linker. | Prepare the maleimide-activated linker fresh before each use. Ensure the conjugation reaction is performed within the recommended pH range (6.5-7.5) to maintain maleimide stability. | |
| High Levels of Aggregation | Hydrophobicity of the Sunitinib payload and the MC-Val-Cit-PAB linker.[1][2] | Optimize the formulation buffer with excipients such as polysorbates or amino acids (e.g., arginine, glycine) to reduce hydrophobic interactions.[1] Consider performing the conjugation at a lower mAb concentration.[1] |
| High DAR leading to increased overall hydrophobicity.[1][3] | Target a lower average DAR during the conjugation reaction. Use hydrophobic interaction chromatography (HIC) to remove highly aggregated species.[4][5] | |
| Inappropriate buffer conditions during conjugation or purification. | Screen different buffer systems and pH ranges to identify conditions that minimize aggregation. | |
| Presence of Free (Unconjugated) Sunitinib | Inefficient purification process. | Employ tangential flow filtration (TFF) with an appropriate molecular weight cut-off (MWCO) membrane to remove small molecules.[6] Optimize the diafiltration cycles to ensure complete removal of unconjugated drug. |
| Premature cleavage of the Val-Cit linker. | Ensure the pH during purification and storage is maintained within a stable range. Avoid exposure to proteases. The Val-Cit linker is designed to be cleaved by lysosomal proteases like Cathepsin B.[7] | |
| Batch-to-Batch Inconsistency | Variability in raw material quality (mAb, linker, Sunitinib). | Implement stringent quality control testing for all incoming raw materials. |
| Lack of precise control over reaction parameters (temperature, pH, mixing). | Utilize automated reaction systems for better control and monitoring of critical process parameters. | |
| Inconsistent purification performance. | Validate the purification process, including column packing, buffer preparation, and gradient consistency. | |
| Product Instability (Degradation/Fragmentation) | Sunitinib is susceptible to photodegradation.[8][9] | Protect the ADC from light at all stages of manufacturing and storage by using amber vials or light-protective coverings.[1] |
| Oxidation of the mAb or linker. | Use antioxidants in the formulation buffer and store the product under an inert atmosphere (e.g., nitrogen or argon). | |
| Hydrolysis of the linker or modifications to the mAb. | Conduct forced degradation studies to identify and characterize degradation pathways. Optimize formulation to enhance stability. |
Frequently Asked Questions (FAQs)
1. What are the main challenges in scaling up the production of this compound?
The primary challenges stem from the hydrophobic nature of both the Sunitinib payload and the MC-Val-Cit-PAB linker, which can lead to aggregation and difficulties in purification.[1][2] Achieving a consistent drug-to-antibody ratio (DAR) and ensuring the stability of the final ADC are also critical hurdles.[1] Furthermore, the cytotoxic nature of Sunitinib necessitates stringent containment measures to ensure operator safety.[10]
2. How does the MC-Val-Cit-PAB linker work and what are its potential liabilities?
The MC-Val-Cit-PAB linker is a protease-cleavable linker. The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by lysosomal enzymes, such as Cathepsin B, which are abundant in the tumor microenvironment.[7] This enzymatic cleavage releases the Sunitinib payload inside the target cancer cell. A potential liability is premature cleavage in circulation, which could lead to off-target toxicity, although the Val-Cit linker is generally considered stable in plasma.[11]
3. What is the mechanism of action of Sunitinib?
Sunitinib is a multi-targeted tyrosine kinase inhibitor. It inhibits several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[12] By blocking the signaling pathways of these receptors, Sunitinib can inhibit tumor cell proliferation and angiogenesis.
4. What analytical techniques are recommended for quality control of this compound?
A combination of analytical techniques is essential for comprehensive quality control:
-
UV-Vis Spectroscopy: To determine the protein concentration and average DAR.
-
Size Exclusion Chromatography (SEC): To quantify high molecular weight species (aggregates) and fragments.
-
Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different DAR species and assess hydrophobicity.[13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To quantify free drug and other small molecule impurities.
-
Mass Spectrometry (MS): To confirm the identity and integrity of the ADC and characterize modifications.
-
Cell-based Cytotoxicity Assays: To assess the potency and biological activity of the ADC.
5. How can I control the Drug-to-Antibody Ratio (DAR) during scale-up?
Controlling the DAR during scale-up requires precise control over the conjugation reaction. Key parameters to optimize include the molar ratio of the drug-linker to the antibody, the concentration of the reducing agent (for cysteine conjugation), reaction time, temperature, and pH. Implementing process analytical technology (PAT) can help monitor the reaction in real-time and ensure consistency.
Quantitative Data
The following table provides an illustrative summary of key quality attributes for a scaled-up batch of this compound. Note: These values are hypothetical and for demonstration purposes only, as specific data for this molecule is not publicly available.
| Parameter | Target Specification | Hypothetical Batch Result | Analytical Method |
| Average DAR | 3.5 ± 0.5 | 3.7 | UV-Vis Spectroscopy, HIC |
| Monomer Purity | ≥ 95% | 96.2% | SEC-HPLC |
| Aggregation | ≤ 5% | 3.5% | SEC-HPLC |
| Free Sunitinib | ≤ 0.1% | 0.08% | RP-HPLC |
| Endotoxin Level | ≤ 10 EU/mg | < 5 EU/mg | LAL Test |
| In Vitro Potency (IC50) | Report Value | 5.2 nM | Cell-Based Assay |
Experimental Protocols
Protocol: Conjugation of this compound to a Thiol-Engineered Monoclonal Antibody
Objective: To covalently link the maleimide-activated this compound to a thiol-engineered monoclonal antibody.
Materials:
-
Thiol-engineered monoclonal antibody (mAb) in phosphate-buffered saline (PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
This compound with a terminal maleimide group, dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
PBS, pH 7.2.
-
Quenching solution: N-acetylcysteine in PBS.
-
Purification column (e.g., SEC or TFF system).
Methodology:
-
Antibody Reduction:
-
Dilute the mAb to a concentration of 10 mg/mL in PBS, pH 7.2.
-
Add a 10-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 2 hours with gentle mixing to reduce the engineered cysteine residues.
-
-
Drug-Linker Conjugation:
-
Cool the reduced mAb solution to room temperature.
-
Slowly add a 5-fold molar excess of the maleimide-activated this compound (in DMSO) to the reduced mAb solution while gently stirring. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1 hour in the dark.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the drug-linker) to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the crude ADC using a pre-equilibrated SEC column or a TFF system to remove unreacted drug-linker, quenching agent, and any aggregates.[14]
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the protein concentration and average DAR using UV-Vis spectroscopy.
-
Analyze the purity and aggregation levels by SEC-HPLC.
-
Confirm the DAR distribution using HIC.
-
Visualizations
Sunitinib Signaling Pathway
Caption: Sunitinib's mechanism of action.
Experimental Workflow for ADC Production
Caption: A typical workflow for ADC production.
Troubleshooting Logic for Low DAR
Caption: Troubleshooting low DAR in ADC production.
References
- 1. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of antibody-drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. susupport.com [susupport.com]
- 7. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. journals.unpad.ac.id [journals.unpad.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 12. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Preventing and Troubleshooting ADC Aggregation
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) stability. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ADC aggregation during storage and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADC formulations?
A1: ADC aggregation is a complex issue arising from the intrinsic properties of the ADC components and the surrounding environmental conditions. Key factors include:
-
Physicochemical Properties of ADC Components:
-
Antibody Type: Certain antibody constructs, such as multispecific or bispecific antibodies, may have a higher propensity for aggregation compared to smaller antibody fragments.[1]
-
Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface can create hydrophobic patches, promoting intermolecular interactions that lead to aggregation.[2][3] A high drug-to-antibody ratio (DAR) can exacerbate this effect.[4][5]
-
Conformational Instability: Changes in the antibody's three-dimensional structure, such as misfolding of the Fab and Fc domains, can expose aggregation-prone regions.[6]
-
-
Manufacturing and Formulation Conditions:
-
Unfavorable Buffer Conditions: Buffer composition, including pH and salt concentration, is critical for ADC stability. Aggregation can be triggered if the pH is near the antibody's isoelectric point (pI), where it has a net neutral charge and minimal solubility.[2]
-
Presence of Solvents: Organic solvents used to dissolve hydrophobic payloads during the conjugation process can disrupt the antibody's structure and promote aggregation.[2]
-
High Shear Forces: Manufacturing steps like mixing and ultrafiltration can introduce high shear stress, potentially leading to protein denaturation and aggregation.[1]
-
-
Storage and Handling Conditions:
-
Thermal Stress: Elevated temperatures can accelerate ADC degradation and increase the likelihood of aggregation.[1][4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation and aggregation.[4] It is generally not recommended for storing ADCs.[7][8]
-
Light Exposure: Some payloads contain photosensitive groups that can be excited by light, leading to degradation and subsequent aggregation.[1]
-
Shaking and Agitation: Physical stress from transportation or handling can also contribute to aggregation.[1]
-
Q2: How can I prevent ADC aggregation during the conjugation process?
A2: Preventing aggregation from the earliest stages is the most effective strategy. Consider the following approaches during conjugation:
-
Optimize Conjugation Chemistry: Fine-tune conditions such as pH, temperature, and buffer composition to favor the stability of the monoclonal antibody, not just the conjugation reaction.[2]
-
Immobilize the Antibody: A highly effective method is to immobilize the antibody on a solid support, like an affinity resin, during the conjugation of the payload-linker. This keeps the antibody molecules physically separated, preventing them from aggregating.[1][2]
-
Use Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups, can help to counteract the hydrophobicity of the payload and improve the overall solubility of the ADC.[1]
Q3: What role do excipients play in preventing ADC aggregation in formulations?
A3: Excipients are crucial for stabilizing ADCs in their final formulation. The right combination of excipients can significantly enhance long-term stability.
-
Surfactants (e.g., Polysorbates like Tween 20 and Tween 80): These non-ionic surfactants are effective at preventing protein surface adsorption and aggregation.[1][9] They can bind to hydrophobic patches on the ADC surface, shielding them from the aqueous environment and preventing self-association.[9]
-
Sugars (e.g., Sucrose (B13894), Trehalose): These act as cryoprotectants and stabilizers, reducing hydrophobic interactions and protecting the ADC during freeze-thaw cycles and long-term storage.[10]
-
Amino Acids (e.g., Arginine, Histidine, Glycine): Certain amino acids can reduce protein-protein interactions and viscosity.[10] Histidine is a common buffer used in monoclonal antibody formulations.[9]
-
Stabilizing Buffers: Proprietary stabilizing buffers are available that contain a mixture of stabilizers to prevent hydrophobic interactions and allow for storage at sub-freezing temperatures or lyophilization.[7][8]
It is important to note that some excipients, like the antimicrobial preservative benzyl (B1604629) alcohol, can inadvertently increase aggregation and should be used with caution.[1][10]
Q4: What are the recommended storage conditions for ADCs?
A4: Proper storage is critical to maintain the stability and efficacy of ADCs.
-
Temperature: Ultra-cold temperatures, typically ranging from -20°C to -80°C, are often required.[11] However, freezing is not always recommended due to the risk of aggregation during the freezing process.[7][8] The optimal storage temperature will depend on the specific ADC formulation.
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is best to aliquot the ADC into single-use volumes.[12]
-
Light Protection: Store ADCs protected from light, especially if the payload is photosensitive.[1]
-
Lyophilization: For long-term storage, lyophilization (freeze-drying) in the presence of appropriate stabilizers can be an effective strategy.[7][8]
Q5: How can I detect and quantify ADC aggregation?
A5: Several analytical techniques can be used to monitor and quantify ADC aggregation. An orthogonal approach, using multiple methods, is recommended for a comprehensive assessment.[13]
-
Size Exclusion Chromatography (SEC): This is the industry-standard method for quantifying aggregates based on their hydrodynamic volume.[1][14][15] SEC can be coupled with other detectors like Multi-Angle Light Scattering (SEC-MALS) to determine the molecular weight and size distribution of aggregates.[1]
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to estimate the average size and size distribution of particles in a solution, making it useful for detecting the onset of aggregation.[1]
-
Analytical Ultracentrifugation (AUC): AUC is a highly sensitive method for detecting and quantifying aggregates based on their sedimentation profiles in a centrifugal field.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the composition, structure, and aggregation state of ADCs, offering high sensitivity for detecting low levels of aggregated species.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common ADC aggregation issues encountered during experiments.
Issue 1: Increased Aggregation Detected by SEC After Formulation
-
Symptom: Your Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (aggregates) after formulating the ADC.
-
Potential Causes & Troubleshooting Steps:
-
Assess Formulation Components:
-
pH and Buffer: Verify that the formulation buffer pH is not close to the ADC's isoelectric point (pI). If it is, select a buffer with a pH further away from the pI. Histidine buffers are often used to maintain a stable pH around 6.0.
-
Excipients: The current excipient package may be insufficient. Consider adding or increasing the concentration of surfactants (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) to enhance stability.[9]
-
-
Review Formulation Process:
-
Handling: Minimize agitation and shear stress during the formulation process.
-
Temperature: Ensure that the temperature was controlled throughout the process and that the ADC was not exposed to thermal stress.[1]
-
-
Issue 2: ADC Precipitation During Storage
-
Symptom: You observe visible precipitates or a significant loss of ADC concentration after a period of storage.
-
Potential Causes & Troubleshooting Steps:
-
Evaluate Storage Conditions:
-
Temperature: Confirm that the ADC is being stored at the recommended temperature. Temperature fluctuations can lead to aggregation and precipitation.[11]
-
Freeze-Thaw Cycles: If the ADC has been frozen and thawed multiple times, this is a likely cause. Prepare single-use aliquots to avoid this issue.[12]
-
-
Re-evaluate Formulation for Long-Term Stability:
-
Cryoprotectants: If storing frozen, ensure the formulation contains adequate cryoprotectants like sucrose or trehalose.
-
Stabilizing Buffers: Consider using a specialized ADC stabilizing buffer, which can prevent aggregation even at sub-freezing temperatures.[7][8]
-
Lyophilization: For extended storage, lyophilizing the ADC in a suitable stabilizing buffer is a robust option.[7][8]
-
-
Issue 3: Inconsistent Aggregation Results Between Batches
-
Symptom: You observe significant variability in the level of aggregation between different production batches of the same ADC.
-
Potential Causes & Troubleshooting Steps:
-
Scrutinize Manufacturing Process Consistency:
-
Process Parameters: Review all manufacturing parameters, including mixing speeds, filtration pressures, and incubation times, to ensure they are tightly controlled and consistent between batches.[1]
-
Raw Material Quality: Ensure the purity and quality of all raw materials, including the antibody, linker, and payload, are consistent.
-
-
Characterize ADC Properties:
-
Drug-to-Antibody Ratio (DAR): A higher or more heterogeneous DAR can increase the propensity for aggregation.[4][5] Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to verify the DAR for each batch.
-
Conjugation Site: If using a site-specific conjugation method, confirm that the conjugation is occurring at the intended site.
-
-
Data Presentation
Table 1: Effect of Excipients on ADC Aggregation
| Excipient Class | Example | Typical Concentration | Mechanism of Action | Reference |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% | Prevents surface adsorption and shields hydrophobic patches.[9] | [1][9] |
| Sugars | Sucrose, Trehalose | 5% or higher | Stabilize protein structure and act as cryoprotectants.[10] | [10] |
| Amino Acids | Arginine, Glycine, Histidine | Varies | Reduce protein-protein interactions and viscosity.[10] | [9][10] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin | Varies | Solubilizing agent that can stabilize against agitation-induced aggregation.[10] | [10] |
Table 2: Impact of Storage Conditions on ADC Stability
| Storage Condition | Potential Impact on Aggregation | Mitigation Strategy | Reference |
| Elevated Temperature | Increased rate of degradation and aggregation. | Store at recommended cold or ultra-cold temperatures. | [1][4] |
| Freeze-Thaw Cycles | Can cause denaturation and irreversible aggregation. | Aliquot into single-use volumes. Use cryoprotectants. | [4][12] |
| Light Exposure | Can trigger degradation of photosensitive payloads, leading to aggregation. | Store in light-protected containers. | [1] |
| Agitation/Shaking | Physical stress can induce aggregation. | Handle with care and minimize agitation during transport and use. | [1] |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
-
Objective: To separate and quantify ADC monomers, aggregates, and fragments based on their size.
-
Methodology:
-
System Preparation:
-
LC System: Use a bio-inert HPLC or UHPLC system.[15]
-
Column: Select an appropriate SEC column (e.g., Agilent AdvanceBio SEC 300Å).[15]
-
Mobile Phase: Prepare an aqueous mobile phase, typically a phosphate (B84403) or histidine buffer with a salt like NaCl to minimize secondary interactions with the column.
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter if necessary.
-
-
Injection and Detection:
-
Inject a defined volume (e.g., 10-20 µL) of the prepared sample.
-
Monitor the elution profile using a UV detector at 280 nm.[12]
-
-
Data Analysis:
-
Identify and integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total integrated peak area to determine the purity and extent of aggregation.[12]
-
-
Protocol 2: Forced Degradation (Stress Testing) Study
-
Objective: To identify potential degradation pathways and assess the stability of an ADC under various stress conditions.
-
Methodology:
-
Sample Preparation: Prepare aliquots of the ADC at a known concentration (e.g., 1 mg/mL) in the formulation buffer.
-
Application of Stress Conditions: Expose the ADC aliquots to a range of stress conditions, including:
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C or 50°C) for a defined period (e.g., 1 week).[5][12]
-
pH Stress: Adjust the pH of the ADC solution to acidic and basic conditions (e.g., pH 3 and pH 10) and incubate, then neutralize back to the original pH.[15]
-
Oxidative Stress: Add an oxidizing agent (e.g., 0.03% H₂O₂) and incubate.
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.[12]
-
Freeze-Thaw Stress: Subject the sample to multiple (e.g., 3-5) freeze-thaw cycles.
-
-
Analysis:
-
Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques (e.g., SEC, DLS, HIC, and mass spectrometry) to characterize the nature and extent of degradation and aggregation.
-
-
Visualizations
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 5. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 10. scispace.com [scispace.com]
- 11. susupport.com [susupport.com]
- 12. benchchem.com [benchchem.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. agilent.com [agilent.com]
Technical Support Center: In Vivo Studies of Sunitinib ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sunitinib (B231) Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during in vivo experiments.
Disclaimer: Publicly available data on in vivo studies of ADCs utilizing Sunitinib as the payload is limited. The following guidance is based on the well-documented in vivo characteristics of Sunitinib as a small molecule tyrosine kinase inhibitor and established principles of ADC development.
I. Troubleshooting Guides
This section addresses common issues that may arise during in vivo studies of Sunitinib ADCs, with potential causes and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in anti-tumor efficacy between animals in the same treatment group. | 1. Heterogeneity in ADC formulation: Inconsistent Drug-to-Antibody Ratio (DAR) across the batch. 2. Inter-animal pharmacokinetic variability: Differences in metabolism, clearance, or drug exposure. Sunitinib itself exhibits significant interindividual pharmacokinetic variability.[1] 3. Tumor model heterogeneity: Inconsistent tumor growth rates or antigen expression levels in xenograft or syngeneic models. | 1. Characterize ADC batches thoroughly: Use techniques like mass spectrometry to confirm DAR and ensure batch-to-batch consistency. 2. Conduct pharmacokinetic studies: Measure total antibody, conjugated ADC, and free Sunitinib levels in plasma to correlate exposure with efficacy. Consider therapeutic drug monitoring approaches.[2] 3. Refine tumor models: Use cell lines with stable and high target antigen expression. Ensure tumors are of a consistent size at the start of treatment. |
| Unexpected or severe toxicity (e.g., weight loss, lethargy, organ damage). | 1. Premature payload release: The linker may be unstable in the rodent bloodstream, leading to systemic exposure to Sunitinib.[3][4] 2. On-target, off-tumor toxicity: The target antigen may be expressed on healthy tissues, leading to ADC-mediated damage. 3. Known Sunitinib-related toxicities: Sunitinib is associated with cardiotoxicity, hepatotoxicity, and bone marrow suppression.[5] These may be observed with the ADC. | 1. Evaluate linker stability: Perform in vivo studies to measure free Sunitinib in circulation.[6] Consider using more stable linkers or different conjugation chemistries.[7] 2. Screen for off-target binding: Use immunohistochemistry to assess target antigen expression in major organs of the animal model. 3. Implement a monitoring plan: Conduct regular blood counts and serum chemistry analysis. Reduce the ADC dose or switch to an alternative dosing schedule, such as a 2-weeks-on/1-week-off regimen, which has been shown to manage toxicity for Sunitinib.[8] |
| Lack of efficacy compared to unconjugated Sunitinib. | 1. Inefficient payload release: The linker may be too stable, preventing the release of Sunitinib within the target tumor cells.[9] 2. Impaired ADC internalization: The antibody may not be efficiently internalized upon binding to the target antigen. 3. Low antigen expression in vivo: Antigen levels on the tumor may be insufficient for effective ADC delivery. | 1. Select an appropriate linker: For intracellular targets like tyrosine kinases, a cleavable linker (e.g., enzyme-cleavable or pH-sensitive) is generally required for payload release.[10] 2. Evaluate antibody internalization: Use in vitro fluorescence microscopy assays to confirm that the antibody is internalized upon binding. 3. Confirm in vivo antigen expression: Analyze tumor biopsies from the animal model to ensure the target antigen is present at sufficient levels. |
| Inconsistent results between different tumor models. | 1. Model-dependent drug response: The anti-tumor and metastatic effects of Sunitinib can be highly dependent on the specific tumor cell line and animal model used.[11][12] 2. Differences in tumor microenvironment: Variations in vascularization, stromal content, and immune cell infiltration can affect ADC penetration and efficacy. | 1. Thoroughly characterize each model: Test the Sunitinib ADC across a panel of well-characterized models (e.g., with varying antigen expression and growth characteristics). 2. Analyze the tumor microenvironment: Use techniques like immunohistochemistry to assess vascular density (e.g., CD31 staining) and immune cell populations in each model. |
II. Frequently Asked Questions (FAQs)
Q1: What are the key signaling pathways targeted by a Sunitinib ADC?
A Sunitinib ADC would primarily target the same pathways as Sunitinib itself, but in a more directed manner. Sunitinib is a multi-targeted tyrosine kinase inhibitor that blocks signaling through receptors such as VEGFR, PDGFR, KIT, and FLT3.[13] By inhibiting these receptors, it disrupts downstream pathways involved in cell proliferation, survival, and angiogenesis.
Q2: How do I choose the right animal model for in vivo testing of a Sunitinib ADC?
The choice of animal model is critical and can significantly impact the results. Consider the following:
-
Target Expression: The model must express the human target antigen if you are using an antibody that does not cross-react with the murine equivalent. This often necessitates the use of xenograft models with human cancer cell lines in immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Type: Select a model that is relevant to the intended clinical indication. Sunitinib has shown efficacy in models of renal cell carcinoma, neuroblastoma, and gastrointestinal stromal tumors.[14]
-
Metabolism: Sunitinib is primarily metabolized by CYP3A4 in humans to an active metabolite, SU12662.[15] The metabolic profile can differ between species, which may affect the ADC's efficacy and toxicity profile. It's important to characterize the pharmacokinetics of both the ADC and the released payload in the chosen species.
Q3: What is a typical experimental workflow for an in vivo efficacy study of a Sunitinib ADC?
A standard workflow for assessing the in vivo efficacy of a Sunitinib ADC is outlined below.
Q4: What pharmacokinetic parameters should I measure for a Sunitinib ADC?
To understand the behavior of your Sunitinib ADC in vivo, it is crucial to measure several components. This helps in interpreting efficacy and toxicity data and understanding the stability of the ADC.
| Analyte | Method | Rationale |
| Total Antibody | ELISA | Measures all antibody species, regardless of whether they are conjugated to the drug. This provides information on the overall clearance of the antibody backbone. |
| Conjugated ADC | ELISA (antigen capture followed by anti-drug detection) or LC-MS | Measures the concentration of the antibody with the Sunitinib payload still attached. This is the active form of the drug that reaches the tumor. |
| Free Sunitinib Payload | LC-MS/MS | Measures the amount of Sunitinib that has been released from the antibody, either systemically or within the tumor. This is critical for assessing linker stability and potential off-target toxicity.[6] |
III. Experimental Protocols & Data
Representative In Vivo Study Parameters for Sunitinib (as a small molecule)
The following table summarizes dosing and study parameters from preclinical studies of Sunitinib, which can serve as a starting point for designing Sunitinib ADC experiments. Note that ADC dosing will need to be optimized based on the antibody, linker, and DAR.
| Parameter | Description | Reference |
| Animal Model | BALB/c mice for syngeneic models (e.g., RENCA, 4T1); Nude mice for xenograft models (e.g., NB cell lines). | [11][14] |
| Tumor Cell Inoculation | Intravenous injection for metastasis models (e.g., 2 x 10^5 cells); Subcutaneous or orthotopic for primary tumor growth. | [11] |
| Sunitinib Dose | 20-120 mg/kg/day. Note that high doses (120 mg/kg) have been associated with increased metastasis in some models, while lower, clinically relevant doses did not show this effect. | [11][14] |
| Administration Route | Oral gavage. | [11] |
| Vehicle | 0.5% w/v carboxymethylcellulose sodium, 1.8% w/v NaCl, 0.4% w/v Tween-80, 0.9% w/v benzyl (B1604629) alcohol in deionized water (pH 6.0). | [11] |
| Treatment Duration | Typically 14 days or longer, depending on the study endpoint. | [14] |
| Efficacy Endpoint | Tumor volume/weight, metastasis quantification (e.g., bioluminescence, histology), overall survival. | [11][14] |
Pharmacokinetic Parameters of Sunitinib in Preclinical Species
Understanding the inherent pharmacokinetics of Sunitinib can help predict the behavior of the released payload from an ADC.
| Species | Dose & Route | Plasma Terminal Half-life | Primary Metabolite | Reference |
| Rat | 5 mg/kg IV, 15 mg/kg PO | ~8 hours | SU12662 (N-desethyl Sunitinib) | [15] |
| Monkey | 6 mg/kg PO | ~17 hours | SU12662 (N-desethyl Sunitinib) | [15] |
| Human | 50 mg PO | ~51 hours | SU12662 (N-desethyl Sunitinib) | [15] |
References
- 1. Sunitinib in Metastatic Renal Cell Carcinoma: The Pharmacological Basis of the Alternative 2/1 Schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 8. Population Pharmacokinetic/Pharmacodynamic Modeling of Sunitinib by Dosing Schedule in Patients with Advanced Renal Cell Carcinoma or Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contrasting effects of sunitinib within in vivo models of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: Co-solvents in ADC Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of co-solvents on Antibody-Drug Conjugate (ADC) conjugation reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are co-solvents necessary in ADC conjugation reactions?
A1: Co-solvents are frequently essential in ADC conjugation reactions to dissolve hydrophobic payloads and linkers, which often have poor solubility in the aqueous buffers required for antibody stability.[1][2] The addition of an organic co-solvent to the reaction mixture facilitates the solubilization of these hydrophobic components, ensuring their availability to react with the antibody.[1][3] Commonly used co-solvents in ADC manufacturing include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylacetamide (DMA), and propylene (B89431) glycol (PG).[4][5][6]
Q2: What are the most common co-solvents used in ADC conjugation?
A2: The most prevalent co-solvents used in ADC conjugation processes are dimethyl sulfoxide (DMSO) and N,N-dimethylacetamide (DMA).[4] Propylene glycol (PG) is also utilized to enhance the solubility of hydrophobic payloads.[2][5] The choice of co-solvent can depend on the specific payload-linker's solubility characteristics and compatibility with the antibody.
Q3: What is the typical concentration range for co-solvents in a conjugation reaction?
A3: To prevent denaturation of the antibody, the final concentration of the organic co-solvent in the reaction mixture should be kept as low as possible.[7] A typical upper limit for co-solvents like DMSO is below 10% (v/v).[7] However, the optimal concentration is a balance between ensuring payload-linker solubility and maintaining the structural integrity and stability of the antibody.[8] It is crucial to titrate the co-solvent concentration downwards while monitoring both solubility and antibody stability.[8]
Q4: Can co-solvents impact the stability of the ADC?
A4: Yes, co-solvents can significantly impact ADC stability. While necessary for solubilizing hydrophobic components, excessive concentrations of organic co-solvents can lead to antibody denaturation and aggregation.[1][2][7] Aggregation is a critical issue as it can lead to reduced efficacy, altered pharmacokinetics, and potential immunogenicity.[9][10] Therefore, minimizing the co-solvent concentration is a key strategy to mitigate aggregation risk.[7]
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Poor Conjugation Efficiency
Symptom: You are observing a consistently low DAR and/or low yields of your ADC after the conjugation reaction.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization Steps |
| Poor solubility of linker-payload | Introduce a co-solvent: Add a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMA) to improve the solubility of the hydrophobic linker-payload.[1] Start with a low concentration (e.g., <10%) and carefully optimize.[7] |
| Use hydrophilic linkers: Consider incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker design to enhance the water solubility of both the linker-payload and the final ADC.[7][11] | |
| Suboptimal Reaction Conditions | Optimize linker-payload molar excess: Increase the molar equivalents of the linker-payload relative to the antibody to drive the reaction forward.[1][8] |
| Adjust reaction time and temperature: Systematically optimize the incubation time and temperature. Longer reaction times may increase conjugation but can also promote aggregation.[1][8] | |
| Optimize pH: Ensure the pH of the conjugation buffer is optimal for the specific chemistry being used (e.g., pH 6.5-7.5 for maleimide-thiol conjugation).[1][12] | |
| Inefficient Antibody Reduction (for Cysteine Conjugation) | Ensure complete reduction: Use a sufficient concentration of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1] |
| Remove excess reducing agent: Purify the antibody after reduction and before adding the linker-payload to prevent the reducing agent from reacting with the linker.[1] |
Issue 2: ADC Aggregation During or After Conjugation
Symptom: Your ADC solution shows signs of turbidity, or analysis by size-exclusion chromatography (SEC) reveals the presence of high molecular weight species (aggregates).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization Steps |
| High Hydrophobicity of the ADC | Optimize DAR: Aim for a lower average DAR (e.g., 2-4), as higher DAR values increase hydrophobicity and the propensity for aggregation.[7] |
| Incorporate Hydrophilic Linkers: Utilize linkers containing hydrophilic components like polyethylene glycol (PEG) to improve the overall solubility of the ADC.[7][10][11] | |
| Excessive Co-solvent Concentration | Minimize Co-solvent Concentration: Keep the final concentration of the organic co-solvent in the reaction mixture as low as possible (typically below 10%) to avoid denaturing the antibody.[7] |
| Screen different co-solvents: Evaluate alternative co-solvents that may be less denaturing to your specific antibody.[8] | |
| Unfavorable Buffer Conditions | Optimize formulation buffer: Screen different buffer compositions, pH, and ionic strengths to find conditions that enhance ADC stability.[8] |
| Add stabilizing excipients: The addition of excipients like arginine or polysorbate can help to stabilize the ADC and prevent aggregation.[7] | |
| Improper Storage | Optimize Storage Conditions: Store the purified ADC at the recommended temperature and in a formulation buffer that has been optimized for stability.[7] |
Experimental Protocols
Protocol 1: Generic Cysteine-Based Conjugation with a Co-solvent
This protocol describes a general method for conjugating a maleimide-activated linker-drug to a monoclonal antibody via reduced interchain disulfide bonds, using DMSO as a co-solvent.
1. Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess TCEP using a desalting column or buffer exchange into the conjugation buffer.[7]
2. Linker-Drug Preparation:
-
Immediately before use, dissolve the maleimide-activated linker-drug in anhydrous DMSO to a concentration of 10-20 mM.[7]
3. Conjugation Reaction:
-
Add the dissolved linker-drug solution to the reduced antibody solution. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is a typical starting point.[7]
-
Ensure the final DMSO concentration in the reaction mixture is below 10%.[7]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[7]
4. Quenching the Reaction:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide (B117702) groups.[7]
5. Purification:
-
Purify the ADC from unreacted linker-drug and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[7]
-
Collect the fractions containing the ADC.
6. Formulation:
-
Buffer exchange the purified ADC into a suitable formulation buffer for storage.[7]
Visualizations
Caption: Workflow for ADC conjugation using a co-solvent.
Caption: Decision tree for troubleshooting common co-solvent-related issues in ADC conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of Conjugation-related Residual Solvents in Antibody...: Ingenta Connect [ingentaconnect.com]
- 4. downstreamcolumn.com [downstreamcolumn.com]
- 5. blog.savillex.com [blog.savillex.com]
- 6. Quantification of residual solvents in antibody drug conjugates using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. purepeg.com [purepeg.com]
- 12. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
Technical Support Center: Enhancing Linker-Payload Complex Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during the synthesis and formulation of linker-payload complexes, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation of linker-payload complexes?
A1: Poor solubility and aggregation are common challenges, especially when working with highly hydrophobic cytotoxic payloads.[1] The primary causes include:
-
Inherent Hydrophobicity of the Payload: Many potent cytotoxic drugs are highly lipophilic, which drives them to aggregate in aqueous buffer systems to minimize exposure to water.[2][3]
-
High Drug-to-Antibody Ratio (DAR): As more hydrophobic payload molecules are conjugated to an antibody, the overall hydrophobicity of the resulting ADC molecule increases significantly. This can lead to the formation of hydrophobic patches on the antibody surface, promoting self-association and aggregation.[2][]
-
Linker Chemistry: The chemical properties of the linker itself contribute to the overall solubility. Hydrophobic linkers can exacerbate the solubility issues of the payload.[]
-
Conjugation Process Conditions: The conditions used during the conjugation reaction, such as pH, buffer composition, and the use of organic co-solvents, can influence the stability and solubility of the ADC. Unfavorable conditions can promote aggregation.[2][5]
-
Conformational Changes: The attachment of linker-payloads can sometimes induce conformational changes in the antibody, exposing previously buried hydrophobic regions and leading to aggregation.[2]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of an ADC?
A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter that directly impacts the physicochemical properties of an ADC, including its solubility. Generally, a higher DAR, especially with hydrophobic payloads, leads to increased hydrophobicity of the entire ADC molecule. This increased hydrophobicity is a major driver for aggregation and precipitation.[2] While a higher DAR is often sought to maximize therapeutic potency, it can compromise the ADC's stability, leading to manufacturing challenges and potentially altered pharmacokinetic profiles and immunogenicity.[6] Therefore, optimizing the DAR is a crucial balancing act between efficacy and maintaining acceptable solubility and stability.[2] For some linker-payload systems, such as those using Val-Cit dipeptides, achieving a high DAR without significant aggregation can be challenging.[7]
Q3: What are the main strategies to improve the solubility of a linker-payload complex?
A3: Several strategies can be employed to enhance the solubility of linker-payload complexes:
-
Incorporate Hydrophilic Linkers: Utilizing linkers that contain hydrophilic moieties is a primary strategy. Polyethylene glycol (PEG) is a widely used component in linkers to increase the overall hydrophilicity of the complex, which can improve solubility and stability.[][8] Other hydrophilic linkers include those containing sulfonates or hydrophilic sugar groups like glucuronides.[9][10]
-
Payload Modification: In some cases, the payload itself can be chemically modified to introduce hydrophilic functional groups. This must be done carefully to avoid negatively impacting the payload's potency.[]
-
Optimize the Drug-to-Antibody Ratio (DAR): Reducing the DAR can decrease the overall hydrophobicity of the ADC, thereby improving solubility. This requires careful optimization to ensure therapeutic efficacy is maintained.[1]
-
Formulation Optimization: Adjusting the formulation by modifying the pH, buffer system, or including stabilizers and other excipients can significantly enhance the solubility and stability of the final ADC product.[][11]
-
Advanced Linker Technologies: Novel linker technologies, such as those incorporating chito-oligosaccharides, have been shown to dramatically increase the solubility of ADCs, even with high DARs.[1]
Q4: What analytical techniques are used to assess the solubility and aggregation of linker-payload complexes and ADCs?
A4: A variety of analytical techniques are essential for characterizing the solubility and aggregation state of linker-payloads and ADCs:
-
Size Exclusion Chromatography (SEC): SEC is a fundamental technique used to separate molecules based on their size. It is widely used to detect and quantify high molecular weight species, which are indicative of aggregation.[9][12]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is particularly useful for determining the drug-to-antibody ratio (DAR) distribution and can also provide information about the relative hydrophobicity and aggregation propensity of different ADC species.[12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for analyzing the payload and linker components and can be used to quantify the amount of free, unconjugated payload in a sample.[12]
-
Capillary Electrophoresis (CE): CE can be used to resolve ADC species based on their charge and size, making it useful for assessing heterogeneity and purity.[9]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is a sensitive method for detecting the presence of aggregates.
-
UV-Vis Spectroscopy: This technique can be used to determine the concentration of the antibody and the average DAR by measuring the absorbance at different wavelengths characteristic of the protein and the payload.[13]
Troubleshooting Guides
Issue 1: My linker-payload complex precipitates during the conjugation reaction.
This is a common issue, often observed as visible turbidity or precipitation in the reaction vessel.
-
Possible Cause 1: High Hydrophobicity of the Linker-Payload.
-
Troubleshooting Steps:
-
Introduce a Hydrophilic Linker: If not already in use, switch to a linker containing a hydrophilic polymer like PEG. The length of the PEG chain can be optimized; longer chains generally impart greater hydrophilicity.[14]
-
Modify the Payload: Consider if minor modifications can be made to the payload to increase its hydrophilicity without sacrificing potency.[]
-
Use a Solubility-Enhancing Tag: Explore advanced linker technologies that incorporate highly soluble moieties, such as chito-oligosaccharides.[1]
-
-
-
Possible Cause 2: Unfavorable Reaction Conditions.
-
Troubleshooting Steps:
-
Optimize Co-solvent Percentage: While organic co-solvents (e.g., DMSO, DMA) are often required to dissolve the hydrophobic linker-payload, high concentrations can denature the antibody, leading to aggregation.[15] Systematically screen different percentages of co-solvent to find a balance that keeps the linker-payload in solution without compromising the antibody's integrity.
-
Adjust pH: The pH of the conjugation buffer can affect the solubility of both the antibody and the linker-payload. Perform small-scale experiments to screen a range of pH values.[11]
-
Control the Rate of Addition: Instead of adding the linker-payload stock solution all at once, try adding it to the antibody solution slowly and with continuous stirring. This can prevent localized high concentrations that may trigger precipitation.
-
-
-
Possible Cause 3: High Drug-to-Antibody Ratio (DAR).
-
Troubleshooting Steps:
-
Reduce the Molar Excess of Linker-Payload: Decrease the amount of linker-payload added to the reaction to target a lower average DAR.[1] While this may reduce potency, it can significantly improve solubility and manufacturability.[6]
-
Consider Site-Specific Conjugation: If using stochastic conjugation methods (e.g., to lysines or cysteines), the resulting ADC is a heterogeneous mixture. Site-specific conjugation can produce a more homogeneous product with a defined DAR, which may have better solubility properties.[15]
-
-
-
Possible Cause 4: Antibody Instability.
-
Troubleshooting Steps:
-
Immobilize the Antibody: A novel approach to prevent aggregation is to immobilize the antibody on a solid support (e.g., a resin) during the conjugation reaction. This physically separates the antibody molecules, preventing them from aggregating as the hydrophobic linker-payload is attached.[16]
-
-
Data Presentation
Table 1: Impact of Linker Chemistry on ADC Aggregation.
| Linker Type | Payload | Average DAR | % Aggregation (by SEC) | Reference |
| Val-Cit-PAB | MMAE | ~4 | Up to 80% | [9] |
| Glucuronide-PAB | MMAE | ~4 | <5% | [9] |
| Val-Ala | PBD Dimer | 7.4 | <10% | [7] |
| SMCC (Non-cleavable) | DM1 | ~3.5 | Variable, can be high | [15] |
| SMCC with PEG Side Chain | DM1 | 4 | Reduced vs. non-PEGylated | [15] |
Table 2: Effect of PEG Chain Length on ADC Plasma Clearance.
| PEG Chain Length (Number of Units) | ADC Clearance Rate (mL/day/kg) | Relative Exposure | Reference |
| 0 (No PEG) | ~25 | Low | [14] |
| PEG4 | ~15 | Moderate | [14] |
| PEG8 | ~7 | High | [14] |
| PEG12 | ~6 | High | [14] |
| PEG24 | ~5 | High | [14] |
| Unconjugated Antibody | ~4 | Highest | [14] |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Solubility Assay (Nephelometric Method)
This protocol provides a high-throughput method to assess the kinetic solubility of a linker-payload complex by measuring light scattering as an indicator of precipitation over time.
Materials:
-
Linker-payload complex
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or plate reader with light scattering capabilities
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare Stock Solution: Dissolve the linker-payload complex in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate. Include DMSO-only wells as a negative control.
-
Add Buffer: Add aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final concentration of the compound and a final DMSO concentration of 1%.
-
Mix and Incubate: Mix the contents of the wells thoroughly using a plate shaker. Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure Light Scattering: At various time points (e.g., 0, 15, 30, 60, 120 minutes), measure the light scattering (nephelometry) in each well. An increase in light scattering over time indicates precipitation of the compound.
-
Data Analysis: Plot the light scattering units against time for each concentration. The concentration at which a significant increase in scattering is observed is considered the kinetic solubility limit under these conditions.[17]
Protocol 2: Representative Protocol for Cysteine-Based ADC Conjugation with a PEGylated Linker-Payload
This protocol outlines a general, two-step process for conjugating a maleimide-functionalized, PEGylated linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-activated PEGylated linker-payload, dissolved in DMSO
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffers (e.g., PBS with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure: Step 1: Antibody Reduction
-
Prepare the mAb solution to a concentration of 5-10 mg/mL in a reaction buffer (e.g., PBS, pH 7.4, with 1 mM EDTA).
-
Add a molar excess of TCEP solution to the mAb solution. A typical starting point is 10-15 equivalents to reduce all four interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess TCEP using a desalting column, exchanging the buffer back into the reaction buffer.
Step 2: Conjugation
-
Immediately after the antibody reduction and buffer exchange, add the maleimide-activated PEGylated linker-payload (dissolved in a minimal amount of DMSO) to the reduced mAb solution. A typical starting point is a 1.5 to 2-fold molar excess of linker-payload per free thiol.
-
Gently mix and allow the reaction to proceed at room temperature or 4°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
Quench the reaction by adding a molar excess of a free thiol-containing compound, such as N-acetylcysteine, to react with any remaining maleimide (B117702) groups.
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using a suitable method, such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterize the purified ADC for DAR, aggregation, and purity using techniques like HIC, SEC, and mass spectrometry.[14]
Visualizations
Caption: Troubleshooting workflow for linker-payload precipitation.
Caption: Interplay of factors affecting complex solubility.
Caption: Simplified ADC mechanism requiring linker stability.
References
- 1. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. thesolubilitycompany.com [thesolubilitycompany.com]
- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linker & Payload Chemistry: Advanced guide topic 36 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Mitigating the Immunogenicity of Antibody-Drug Conjugates
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) immunogenicity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the immune responses to ADCs.
Frequently Asked Questions (FAQs)
Q1: What is ADC immunogenicity and why is it a concern?
A1: Immunogenicity is the propensity of a biotherapeutic, such as an ADC, to trigger an immune response in the host, leading to the formation of anti-drug antibodies (ADAs).[1][2] This is a significant concern because ADAs can have various clinical consequences, ranging from no observable effect to life-threatening adverse events.[3] Key concerns include:
-
Reduced Efficacy: ADAs can bind to the ADC and increase its clearance from the body or neutralize its activity by blocking the antibody's binding to its target or hindering the delivery of the cytotoxic payload.[4][5]
-
Altered Pharmacokinetics (PK): The formation of ADC-ADA immune complexes can alter the drug's distribution, metabolism, and elimination.[1]
-
Safety Risks: Immune complexes can deposit in tissues, potentially causing inflammation. In a unique risk for ADCs, if these complexes are taken up by non-target immune cells, the cytotoxic payload could be released, leading to unintended cell death.[3]
Q2: What are the main drivers of immunogenicity in ADCs?
A2: ADC immunogenicity is multifactorial and can be triggered by different components of the molecule.[3] The primary drivers include:
-
The Monoclonal Antibody (mAb): Although modern ADCs often use humanized or fully human mAbs to reduce immunogenicity, non-human sequences or protein aggregates can still be recognized as foreign by the immune system.[4][6]
-
Linker and Payload (Hapten-like Structures): The small-molecule cytotoxic drug (payload) and the linker used to attach it to the mAb can act as haptens.[1] When conjugated to the large antibody carrier, these components can form novel epitopes that elicit an immune response.[1][3]
-
Structural Changes: The process of conjugating the linker and payload to the mAb can introduce neoepitopes (new epitopes) or cause the ADC to form aggregates, both of which can increase immunogenicity.[7]
-
Patient- and Disease-Related Factors: The patient's immune status, genetic background, and the type of disease being treated can all influence the likelihood and intensity of an immune response.[1] For example, patients with compromised immune systems, such as in oncology, may show a lower incidence of ADAs.[1]
Q3: How is ADC immunogenicity assessed?
A3: Immunogenicity is typically evaluated using a tiered approach involving a series of in vitro assays.[1][2]
-
Screening Assay: The initial step is to screen patient or animal samples for the presence of ADAs, often using a sensitive method like a bridging ELISA.[8]
-
Confirmatory Assay: Samples that test positive in the screening assay are then subjected to a confirmatory assay to ensure the detected antibodies are specific to the ADC.[8]
-
Characterization Assays: Confirmed positive samples are further characterized to determine:
-
Titer: The relative concentration of ADAs.[2]
-
Domain Specificity: Identifying which part of the ADC (mAb, linker, or payload) the ADAs are targeting.[1]
-
Neutralizing Capacity: Assessing whether the ADAs can neutralize the biological activity of the ADC, often through cell-based neutralizing antibody (NAb) assays.
-
Troubleshooting Guides
Problem 1: High levels of Anti-Drug Antibodies (ADAs) are detected in preclinical in vivo models.
| Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| Immunogenic Epitopes on mAb: The antibody component may contain T-cell epitopes that drive the immune response. | 1. Deimmunization: Use in silico tools to predict MHC-II binding epitopes and protein engineering techniques to remove them ("deimmunization").[6][9] 2. Humanization: If using a non-human mAb, ensure it is fully humanized to minimize foreign sequences.[6] |
| Linker-Payload Immunogenicity: The linker, payload, or the combined structure is acting as a potent hapten. | 1. Modify Linker/Payload: Investigate alternative linkers or payloads that are known to have lower immunogenicity.[10][11] The choice of linker is critical for stability and immunogenicity.[10] 2. Change Conjugation Site: Altering the site where the payload is attached can sometimes mask immunogenic regions. |
| ADC Aggregation: The ADC formulation is not stable, leading to aggregates that are highly immunogenic. | 1. Formulation Optimization: Analyze the ADC for aggregates using size-exclusion chromatography (SEC). Reformulate with different excipients or buffer conditions to improve stability. Hydrophobic payloads can increase aggregation risk. 2. Storage and Handling: Review storage and handling procedures to ensure they are not contributing to aggregate formation. |
| Inappropriate Animal Model: The chosen animal model may have a predisposition to a strong immune response against the ADC. | 1. Use Humanized Models: Consider using transgenic mice that express human immune system components to better predict the human response. 2. Evaluate Different Strains: Test the ADC in multiple strains to understand the variability of the immune response. |
Problem 2: Inconsistent or high background results in in vitro immunogenicity assays (e.g., T-cell proliferation assay).
| Potential Cause | Troubleshooting Steps |
| PBMC Donor Variability: Peripheral blood mononuclear cells (PBMCs) from different donors have inherent genetic and immunological variability. | 1. Increase Donor Pool: Use a larger and more diverse panel of healthy donors to get a more representative measure of immunogenicity potential. 2. Pre-screen Donors: Screen donors for pre-existing reactivity to components of the ADC or related structures. |
| Assay Reagent Quality: Poor quality of cell culture media, serum, or stimulating antigens can lead to non-specific cell activation. | 1. Quality Control: Ensure all reagents are tested and validated. Use a consistent source of fetal bovine serum or switch to serum-free media if possible. 2. Optimize Reagent Concentration: Titrate concentrations of the ADC and control antigens to find the optimal window for specific T-cell activation without causing non-specific effects. |
| Contamination: Mycoplasma or endotoxin (B1171834) contamination in cell cultures or reagents can cause non-specific immune cell activation. | 1. Regular Testing: Routinely test cell banks and reagents for contamination. 2. Use Endotoxin-Free Materials: Ensure all plastics and reagents used in the assay are certified endotoxin-free. |
| Assay Endpoint Sensitivity: The chosen assay endpoint (e.g., ³H-thymidine incorporation) may be prone to high background. | 1. Use Alternative Endpoints: Consider more specific endpoints like CFSE dye dilution measured by flow cytometry to track cell division or measuring specific cytokine release (e.g., IL-2) which is a key indicator of CD4+ T cell activation.[12][13] |
Quantitative Data Summary
The incidence of ADAs can vary significantly between different ADCs and patient populations. Below is a summary of reported ADA incidence for several clinically evaluated ADCs.
| Antibody-Drug Conjugate | Target Antigen | Payload | Reported ADA Incidence | Reference |
| Brentuximab vedotin | CD30 | MMAE | ~37% | [1] |
| Ado-trastuzumab emtansine | HER2 | DM1 | 5.3% | [1] |
| Gemtuzumab ozogamicin | CD33 | Calicheamicin | ~1.1% (2/182 patients) | [1] |
| ADC F (vc-MMAE conjugate) | Undisclosed | MMAE | 35.8% (19/53 patients) | [7] |
| ADC H (vc-MMAE conjugate) | Undisclosed | MMAE | 28.6% (16/56 patients) | [7] |
| ADC I (vc-MMAE conjugate) | Undisclosed | MMAE | 35.2% (43/122 patients) | [7] |
Note: The clinical impact of these ADAs varied and was not always correlated with a loss of efficacy.[3]
Key Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay (CFSE-Based)
This assay assesses the potential of an ADC to induce T-cell proliferation, a key event in the T-cell dependent immune response.
Objective: To measure the proliferation of CD4+ T-cells in response to the ADC.
Methodology:
-
Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).[13]
-
Enrich CD4+ T-cells: (Optional but recommended) Enrich for CD4+ T-cells using negative selection magnetic beads.
-
CFSE Staining:
-
Resuspend cells in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) stock solution to a final concentration of 1-5 µM.[13]
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).[13]
-
Wash the cells twice with complete RPMI medium to remove unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled cells in complete RPMI medium.
-
Plate 1-2 x 10⁵ cells per well in a 96-well round-bottom plate.
-
Add the ADC test article at various concentrations (e.g., 0.1 to 50 µg/mL).
-
Include controls:
-
Negative Control: Vehicle buffer.
-
Positive Control: Keyhole Limpet Hemocyanin (KLH) or anti-CD3 antibody.[12]
-
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4).
-
Analyze the cells using a flow cytometer. Proliferation is measured by the serial halving of CFSE fluorescence intensity in the CD4+ T-cell population. Each peak represents a cell division.
-
Protocol 2: Anti-Drug Antibody (ADA) Bridging ELISA
This assay is a common format for screening and confirming the presence of ADAs in serum or plasma samples.[14]
Objective: To detect bivalent ADAs that can "bridge" a capture ADC and a detection ADC.
Methodology:
-
Reagent Preparation:
-
Plate Coating:
-
Coat a 96-well streptavidin plate with the biotinylated ADC capture reagent.[14]
-
Incubate and then wash the plate to remove unbound reagent.
-
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 5% BSA in PBST) to prevent non-specific binding.[16]
-
Sample Incubation:
-
Prepare dilutions of the test samples (serum/plasma), positive controls (e.g., affinity-purified anti-ADC antibodies), and negative controls.
-
Add the samples and controls to the wells and incubate to allow any ADAs to bind to the capture ADC.[16]
-
-
Detection:
-
Wash the plate thoroughly.
-
Add the HRP-conjugated ADC detection reagent. This will bind to the ADAs that have been captured, forming a "bridge".[16]
-
Incubate and then wash the plate extensively.
-
-
Signal Development:
-
Add a substrate for HRP (e.g., TMB).[17]
-
Allow the color to develop, then stop the reaction with a stop solution.
-
-
Data Analysis:
-
Read the absorbance on a plate reader.
-
The signal intensity is proportional to the amount of ADA present in the sample. A cut-point is established to differentiate between positive and negative samples.
-
Visualizations
References
- 1. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. avancebio.com [avancebio.com]
- 5. svarlifescience.com [svarlifescience.com]
- 6. Anti-Drug Antibody Response to Therapeutic Antibodies and Potential Mitigation Strategies [mdpi.com]
- 7. Immunogenicity, a Headache of ADC Developers – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. swordbio.com [swordbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid in vitro assessment of the immunogenicity potential of engineered antibody therapeutics through detection of CD4+ T cell interleukin-2 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Anti-Drug Antibody (ADA) Bridging ELISA Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Target Specificity of a MC-Val-Cit-PAB-Sunitinib ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target specificity of an antibody-drug conjugate (ADC) composed of a monoclonal antibody, a cleavable maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker, and the multi-targeted tyrosine kinase inhibitor, Sunitinib. We will objectively compare the performance of this ADC construct with potential alternatives and provide supporting experimental data and detailed protocols.
Introduction to the MC-Val-Cit-PAB-Sunitinib ADC
The this compound ADC is designed to selectively deliver Sunitinib to cancer cells overexpressing a specific target antigen. The MC-Val-Cit-PAB linker is a protease-sensitive linker designed to be cleaved by lysosomal enzymes, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1] This cleavage releases the Sunitinib payload inside the target cell, where it can exert its cytotoxic effects. Sunitinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and cell proliferation.[2][3]
The target specificity of this ADC is paramount to its therapeutic window, ensuring maximal efficacy against tumor cells while minimizing off-target toxicity to healthy tissues. This guide will detail the essential in vitro and in vivo assays required to validate this specificity.
Key Validation Assays and Comparative Performance
To rigorously assess the target specificity of the this compound ADC, a series of in vitro and in vivo experiments are necessary. Below, we compare the expected outcomes for this ADC with a hypothetical alternative: an ADC with a non-cleavable linker (e.g., one using a thioether bond) and a different cytotoxic payload.
Data Presentation
Table 1: In Vitro Specificity Assessment
| Assay | This compound ADC | Alternative ADC (Non-cleavable Linker) | Key Differentiator |
| Competitive Binding (IC50) | Low nM | Low nM | Both ADCs should exhibit similar high-affinity binding to the target antigen, as this is determined by the monoclonal antibody. |
| Internalization Rate | High | High | The rate of internalization is primarily dependent on the antibody and the target antigen, and thus should be comparable between the two ADCs. |
| Cytotoxicity (IC50) - Target-Positive Cells | Potent (Low nM) | Potent (Low nM) | Both ADCs are expected to be highly cytotoxic to cells expressing the target antigen. |
| Cytotoxicity (IC50) - Target-Negative Cells | Significantly less potent (>100-fold difference) | Significantly less potent (>100-fold difference) | A large differential in cytotoxicity between target-positive and target-negative cells is the primary indicator of target specificity for both ADCs. |
Table 2: In Vivo Specificity and Efficacy
| Assay | This compound ADC | Alternative ADC (Non-cleavable Linker) | Key Differentiator |
| Biodistribution (%ID/g at 72h) - Tumor | High accumulation | High accumulation | Both ADCs should demonstrate preferential accumulation in the tumor tissue due to antigen-specific targeting. |
| Biodistribution (%ID/g at 72h) - Liver | Moderate accumulation | Potentially higher accumulation | Non-cleavable linkers can sometimes lead to higher accumulation in clearance organs like the liver.[4] |
| Tumor Growth Inhibition | Significant tumor regression | Significant tumor regression | Both ADCs are expected to effectively inhibit tumor growth in a target-dependent manner. |
Experimental Protocols
Competitive Binding Assay (Flow Cytometry)
Objective: To determine the binding affinity and specificity of the ADC to its target antigen on the cell surface.
Protocol:
-
Cell Preparation: Harvest target-positive and target-negative cells and resuspend them in FACS buffer (PBS with 2% FBS) at a concentration of 1x10^6 cells/mL.
-
Competitor Preparation: Prepare a series of dilutions of the unlabeled this compound ADC and a non-targeting control ADC.
-
Staining: In a 96-well plate, add a fixed, subsaturating concentration of a fluorescently labeled antibody that binds to the same target antigen to each well.
-
Add the diluted unlabeled ADCs to the wells and incubate with the cells for 1 hour on ice.
-
Washing: Wash the cells three times with cold FACS buffer.
-
Data Acquisition: Acquire data on a flow cytometer, measuring the median fluorescence intensity (MFI) of the fluorescently labeled antibody.
-
Data Analysis: Plot the MFI against the concentration of the unlabeled ADC to determine the IC50 value, which represents the concentration of ADC required to inhibit 50% of the fluorescent antibody binding.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the target-specific cell-killing ability of the ADC.
Protocol:
-
Cell Seeding: Seed target-positive and target-negative cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[3][5]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC, the free Sunitinib payload, and a non-targeting control ADC. Add the diluted compounds to the cells and incubate for 72-96 hours.[3][5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[3][5]
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.[3][5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the results against the ADC concentration to determine the IC50 value.
ADC Internalization Assay (Flow Cytometry)
Objective: To confirm that the ADC is internalized by target cells upon binding.
Protocol:
-
Cell Preparation: Harvest target-positive cells and resuspend in media at 1x10^6 cells/mL.
-
ADC Incubation: Incubate the cells with a fluorescently labeled this compound ADC for various time points (e.g., 0, 1, 4, 24 hours) at 37°C. A 4°C control should be included to measure surface binding without internalization.
-
Quenching/Washing: For each time point, wash the cells with a low pH buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip off surface-bound ADC or use a quenching agent to quench the fluorescence of the non-internalized ADC.
-
Data Acquisition: Analyze the cells by flow cytometry to measure the intracellular fluorescence.
-
Data Analysis: Quantify the increase in MFI over time at 37°C compared to the 4°C control to determine the rate and extent of internalization.
In Vivo Biodistribution Study
Objective: To evaluate the tumor-targeting ability and off-target accumulation of the ADC in a preclinical animal model.
Protocol:
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting target-positive cancer cells.
-
ADC Labeling: Label the this compound ADC with a radioisotope (e.g., 89Zr) or a near-infrared fluorescent dye.
-
ADC Administration: Administer a single intravenous dose of the labeled ADC to the tumor-bearing mice.
-
Imaging and Tissue Collection: At various time points (e.g., 24, 48, 72, 144 hours) post-injection, perform imaging (PET/SPECT or fluorescence imaging) and then euthanize the animals to collect tumors and major organs (liver, spleen, kidneys, lungs, heart, etc.).[]
-
Quantification: Measure the radioactivity or fluorescence in each tissue and calculate the percentage of the injected dose per gram of tissue (%ID/g).
-
Data Analysis: Compare the %ID/g in the tumor to that in other organs to assess the specificity of tumor accumulation.
Visualizations
Sunitinib Signaling Pathway
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. njbio.com [njbio.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MC-Val-Cit-PAB-Sunitinib and Free Sunitinib Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the antibody-drug conjugate (ADC) payload, MC-Val-Cit-PAB-Sunitinib, with that of free Sunitinib. This analysis is supported by experimental data from preclinical studies, detailing the methodologies employed and presenting quantitative data in a clear, comparative format.
The strategic conjugation of Sunitinib to a linker system, specifically the Maleimidocaproyl-Valine-Citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker, represents a promising approach to enhance its therapeutic index. This linker is designed to be stable in circulation and release the active Sunitinib payload within the tumor microenvironment through enzymatic cleavage, primarily by cathepsin B, which is often overexpressed in tumor cells.[1][2] This targeted delivery aims to increase the drug concentration at the tumor site while minimizing systemic exposure and associated toxicities.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies evaluating Sunitinib conjugates in comparison to free Sunitinib.
| Drug Form | Cell Line | IC50 (µM) | Reference |
| Sunitinib Analogue (SAN1) | DU145 (Prostate Cancer) | 0.8 ± 0.1 | [3] |
| GnRH-Sunitinib Analogue Conjugate (SAN1GSC) | DU145 (Prostate Cancer) | 1.1 ± 0.1 | [3] |
| Sunitinib | Caki-1 (Renal Cancer) | ~10 | [4] |
| Cathepsin B-Cleavable Sunitinib Prodrug | Caki-1 (Renal Cancer) | ~10 | [4] |
| Sunitinib | RU-MH (Renal Cancer) | ~10 | [4] |
| Cathepsin B-Cleavable Sunitinib Prodrug | RU-MH (Renal Cancer) | ~10 | [4] |
Table 1: In Vitro Cytotoxicity of Sunitinib and its Conjugates.
| Treatment Group | Tumor Growth Inhibition (%) | Tumor Weight (g) at Day 20 | Intratumoral Drug Concentration (ng/g) | Reference |
| Vehicle | - | ~1.2 | - | [5] |
| Sunitinib (equimolar to SAN1GSC) | ~40% | ~0.7 | Not Reported | [5] |
| Sunitinib Analogue (SAN1) | ~45% | ~0.65 | ~250 | [5] |
| GnRH-Sunitinib Analogue Conjugate (SAN1GSC) | ~75% | ~0.3 | ~1000 (of released SAN1) | [5] |
Table 2: In Vivo Efficacy of a Sunitinib Analogue Conjugate Compared to Sunitinib in a DU145 Prostate Cancer Xenograft Model.[5]
| Formulation | RGC Density (RGCs/mm²) 1 week post-treatment | RGC Density (RGCs/mm²) 2 weeks post-treatment | Reference |
| Sham | 623.7 ± 70.39 | 623.7 ± 70.39 | [6] |
| SunitiGel (Sunitinib) | 846.4 ± 125.8 | 717.3 ± 59.94 | [6] |
| HR97-SunitiGel (this compound Conjugate) | Not Reported | 869.2 ± 58.86 | [6] |
Table 3: In Vivo Neuroprotective Effect of a Sunitinib Conjugate Formulation in a Rat Optic Nerve Crush Model.[6] While not a cancer model, this demonstrates the prolonged in vivo activity of the conjugate.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the drug forms on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., DU145 prostate cancer, Caki-1 and RU-MH renal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of free Sunitinib, Sunitinib analogue, or the Sunitinib conjugate for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[3][4]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the drug forms in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., DU145) are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered with the vehicle, free Sunitinib, Sunitinib analogue, or the Sunitinib conjugate via an appropriate route (e.g., intraperitoneally) at equimolar doses.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. A portion of the tumor tissue may be used for further analysis, such as measuring intratumoral drug concentration by LC/MS-MS.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.[5][7]
Visualizations
Signaling Pathway of Sunitinib
Caption: Sunitinib's mechanism of action targeting multiple receptor tyrosine kinases.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the in vivo tumor xenograft study.
Drug Release Mechanism of this compound
Caption: Mechanism of Sunitinib release from the ADC conjugate within a tumor cell.
References
- 1. nbinno.com [nbinno.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and in vitro Studies of a Cathepsin B-Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Engineered peptide-drug conjugate provides sustained protection of retinal ganglion cells with topical administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers for Sunitinib Antibody-Drug Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
The strategic design of antibody-drug conjugates (ADCs) hinges on the critical choice of a linker to tether a potent cytotoxic payload to a tumor-targeting monoclonal antibody. This decision profoundly influences the ADC's stability, efficacy, and overall therapeutic window. For a multi-targeted tyrosine kinase inhibitor like Sunitinib, which exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor angiogenesis and cell proliferation, the linker technology dictates the precision of its delivery and the mechanism of its release. This guide provides a comprehensive comparative analysis of cleavable and non-cleavable linkers for the development of Sunitinib-based ADCs, supported by representative experimental data and detailed methodologies.
At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers for Sunitinib ADCs
| Feature | Cleavable Linker (e.g., Valine-Citrulline) | Non-Cleavable Linker (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome. | Proteolytic degradation of the antibody backbone in the lysosome.[1] |
| Released Payload | Unmodified, potent Sunitinib. | Sunitinib attached to the linker and an amino acid residue.[1] |
| Plasma Stability | Generally lower, with potential for premature drug release.[2] | Generally higher, leading to a more stable ADC in circulation.[3][4] |
| Bystander Effect | High, due to the release of membrane-permeable Sunitinib.[5][6] | Low to negligible, as the released payload is charged and less permeable.[5][7] |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect.[2][8] | Lower potential due to higher stability and limited bystander effect.[4][8] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect. | May be less effective in tumors with varied antigen expression. |
Delving Deeper: The Mechanism of Action
Sunitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs), which are crucial for tumor angiogenesis and proliferation.[1][9] By blocking these signaling pathways, Sunitinib can induce cancer cell apoptosis and reduce tumor vascularization.
The choice of linker determines how and where Sunitinib is released to exert its therapeutic effect.
The Cleavable Linker Advantage: The Bystander Effect
ADCs with cleavable linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are designed to be stable in the bloodstream but are susceptible to cleavage by enzymes like Cathepsin B, which are abundant in the lysosomal compartment of cancer cells.[1] This enzymatic cleavage releases the unmodified, potent Sunitinib. A key advantage of this approach is the bystander effect .[5] Because the released Sunitinib is membrane-permeable, it can diffuse out of the targeted antigen-positive cancer cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[5][6]
The Non-Cleavable Linker Advantage: Enhanced Stability and Safety
In contrast, non-cleavable linkers, such as the thioether linker formed using the SMCC crosslinker, do not have a specific cleavage site.[1][9] The release of the payload only occurs after the ADC is internalized and the antibody itself is degraded by lysosomal proteases.[1] This results in the release of a Sunitinib-linker-amino acid complex. This complex is typically charged and less membrane-permeable, which significantly reduces the bystander effect.[7] The primary advantage of this strategy is the enhanced plasma stability of the ADC, which minimizes premature drug release and can lead to a more favorable safety profile with lower off-target toxicity.[3][4][10]
Visualizing the Pathways and Processes
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. benchchem.com [benchchem.com]
- 10. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Showdown: Unveiling the Preclinical Performance of Novel Sunitinib-Based Bioconjugates
In the landscape of targeted cancer therapy, Sunitinib (B231), a multi-targeted tyrosine kinase inhibitor, has carved a significant niche. To enhance its therapeutic index and tumor-targeting specificity, researchers are actively exploring the development of Sunitinib-based bioconjugates. While direct head-to-head clinical studies of different Sunitinib-based Antibody-Drug Conjugates (ADCs) remain to be published, preclinical investigations have shed light on the potential of various bioconjugate strategies. This guide provides a comparative analysis of two distinct Sunitinib-based bioconjugates that have been evaluated in preclinical settings: a natural polymer-based conjugate, Sericin-Sunitinib, and a peptide-drug conjugate, c(AmpRGD)-Sunitinib.
This report synthesizes available preclinical data to offer a comparative overview for researchers, scientists, and drug development professionals. We will delve into the experimental data, detailed methodologies, and the underlying signaling pathways to provide a comprehensive understanding of these novel therapeutic candidates.
At a Glance: Comparative Performance of Sunitinib Bioconjugates
The following table summarizes the key quantitative data from preclinical studies on Sericin-Sunitinib and c(AmpRGD)-Sunitinib conjugates, alongside Sunitinib as a reference. It is important to note that these data are derived from separate studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Parameter | Sunitinib (Free Drug) | Sericin-Sunitinib Conjugate | c(AmpRGD)-Sunitinib Conjugate (Compound 3) | Reference |
| In Vitro Cytotoxicity (IC50) | ~3-fold higher than conjugate | 3-fold lower than Sunitinib | More effective than Sunitinib (specific IC50 not provided) | [1][2][3] |
| Target Cell Line(s) | MCF-7 | MCF-7 | Human Melanoma Cells | [1][2][3] |
| In Vivo Efficacy | - | Not Reported | Significantly reduced melanoma tumor growth compared to equimolar Sunitinib | [4] |
| Targeting Moiety | None | Sericin (a natural protein) | c(AmpRGD) peptide (targets αVβ3 integrin) | [1][2][5] |
| Proposed Advantage | Broad-spectrum kinase inhibition | Enhanced bioavailability and cell permeability | Selective internalization by αVβ3 receptor-expressing cells | [1][2][3] |
Delving into the Mechanism: Sunitinib's Signaling Axis
Sunitinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and cell proliferation.[6] The primary targets include Platelet-Derived Growth Factor Receptors (PDGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[6] By blocking the ATP-binding site of these receptors, Sunitinib disrupts downstream signaling cascades, leading to reduced tumor vascularization and induction of cancer cell apoptosis.[6][7][8]
Experimental Protocols in Focus
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the synthesis and evaluation of the Sericin-Sunitinib and c(AmpRGD)-Sunitinib conjugates as reported in the literature.
Sericin-Sunitinib Conjugate
Synthesis of Sericin-Sunitinib (SER-SUT) Conjugate: [2]
The synthesis was conducted using a click chemistry approach involving a direct free-radical grafting of Sunitinib onto the sericin protein.[2]
-
200 mg of sericin and 40 mg of sunitinib malate (B86768) were dissolved in a mixture of 40 mL of water and 15 mL of ethanol.[2]
-
After complete dissolution, 2.5 mL of H2O2 (30% v/v) containing 83.5 mg of L-ascorbic acid was added to the mixture.[2]
-
The reaction was maintained under magnetic stirring at 25°C for 24 hours under atmospheric pressure.[2]
-
The resulting SER-SUT conjugate was purified by dialysis (3.5 kDa MWCO) for 12 hours against an ethanol/water mixture, followed by 48 hours against water.[2]
-
The purified solution was then frozen and lyophilized to obtain a powder.[2]
In Vitro Cytotoxicity Assay (MTT Assay): [2]
The cytotoxicity of the SER-SUT conjugate was evaluated against the MCF-7 breast cancer cell line using the MTT assay.[2]
-
MCF-7 cells were seeded in 96-well plates.
-
Cells were treated with varying concentrations of the SER-SUT conjugate or free Sunitinib.
-
After a specified incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.
-
Living cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan (B1609692).
-
The formazan crystals were dissolved using a solubilization solution.
-
The absorbance of the solution was measured using a microplate reader at a specific wavelength (typically 570 nm).
-
The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was calculated.[2]
c(AmpRGD)-Sunitinib Conjugates
Synthesis of c(AmpRGD)-Sunitinib Conjugates: [4]
The synthesis involved the covalent linkage of a c(AmpRGD) peptidomimetic to Sunitinib analogues.[4] The general synthetic route for the Sunitinib analogues started from an available acid intermediate.[4]
-
Amide Coupling: The acid intermediate of the Sunitinib analogue was coupled with the desired linker using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), and NEt3 (triethylamine) in DMF (dimethylformamide) at room temperature.[4]
-
Deprotection: If a protecting group (e.g., Boc) was present on the linker, it was removed using TFA (trifluoroacetic acid) in CH2Cl2 (dichloromethane) at room temperature to yield the final conjugate.[4]
In Vivo Antitumor Efficacy Study: [4]
The in vivo efficacy of the c(AmpRGD)-Sunitinib conjugate (compound 3) was evaluated in a xenograft model of human melanoma.[4]
-
Human melanoma cells were xenografted into immune-compromised mice.
-
Once tumors were established, mice were treated with the c(AmpRGD)-Sunitinib conjugate, an equimolar dose of Sunitinib, or a vehicle control.
-
Tumor growth was monitored over time by measuring tumor volume.
-
At the end of the study, the reduction in tumor growth in the treated groups was compared to the control group.[4]
Concluding Remarks
The development of Sunitinib-based bioconjugates represents a promising strategy to improve the therapeutic window of this potent multi-kinase inhibitor. The preclinical data on Sericin-Sunitinib and c(AmpRGD)-Sunitinib conjugates highlight two distinct approaches to enhancing drug delivery and efficacy. The sericin conjugate focuses on improving bioavailability and cell permeability, demonstrating enhanced in vitro cytotoxicity.[1][2] In contrast, the c(AmpRGD) conjugate leverages a peptide-based targeting strategy to selectively deliver Sunitinib to αVβ3 integrin-expressing tumor cells, resulting in significant in vivo tumor growth inhibition.[3][4]
While these findings are encouraging, it is crucial to acknowledge the preliminary nature of this research. Direct, head-to-head comparative studies of various Sunitinib-based ADCs and bioconjugates under identical experimental conditions are necessary to definitively establish the superiority of one approach over another. Future research should also focus on optimizing linker chemistry, drug-to-antibody/carrier ratio, and antibody/targeting moiety selection to further refine the performance of these next-generation targeted therapies. The insights gained from these preclinical investigations will be instrumental in guiding the clinical development of Sunitinib-based ADCs for the treatment of a broad range of cancers.
References
- 1. Synthesis of sericin-based conjugates by click chemistry: enhancement of sunitinib bioavailability and cell membrane permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of sericin-based conjugates by click chemistry: enhancement of sunitinib bioavailability and cell membrane permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-targeted c(AmpRGD)-sunitinib molecular conjugates impair tumor growth of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sunitinib - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Benchmarking MC-Val-Cit-PAB-Sunitinib: A Comparative Guide to ADC Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MC-Val-Cit-PAB-Sunitinib Antibody-Drug Conjugate (ADC) platform against other common ADC technologies. By presenting key performance data, detailed experimental methodologies, and visual representations of underlying mechanisms, this document aims to facilitate informed decisions in the strategic design and development of next-generation targeted cancer therapies.
Introduction to ADC Platforms
Antibody-Drug Conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload. The antibody targets a specific antigen present on tumor cells, and upon binding, the ADC is internalized, leading to the release of the cytotoxic payload and subsequent cell death.
The three main components of an ADC—the antibody, the linker, and the payload—are critical determinants of its efficacy and safety. This guide focuses on the benchmarking of a specific ADC configuration: a monoclonal antibody conjugated to the payload Sunitinib via a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker.
This compound Platform:
-
Antibody: Targets a tumor-associated antigen.
-
Linker (MC-Val-Cit-PAB): A cleavable linker designed to be stable in circulation and release the payload upon enzymatic cleavage by cathepsin B within the lysosome of the target cell.[1]
-
Payload (Sunitinib): A multi-targeted receptor tyrosine kinase (RTK) inhibitor that can disrupt several signaling pathways involved in tumor growth and angiogenesis.[2][3]
Comparative Data Presentation
The selection of a linker and payload significantly impacts the therapeutic index of an ADC. The following tables summarize quantitative data to facilitate a comparison of the MC-Val-Cit-PAB linker and the Sunitinib payload with other commonly used ADC components.
Disclaimer: The data presented below is compiled from various preclinical studies. Direct head-to-head comparisons of a specific this compound ADC against other full ADC platforms in a single study are limited. Therefore, the presented values should be interpreted as indicative of the relative performance of the individual components.
Table 1: Comparative In Vitro Cytotoxicity of ADC Payloads
| Payload Class | Payload Example | Mechanism of Action | Typical IC50 Range (nM) | Reference |
| Tyrosine Kinase Inhibitor | Sunitinib | Inhibitor of VEGFR, PDGFR, c-KIT, etc. | 8 - 3730 | [4][5][6] |
| Auristatin | Monomethyl Auristatin E (MMAE) | Tubulin polymerization inhibitor | 0.23 - 1.16 | [7][8] |
| Maytansinoid | DM1 | Tubulin polymerization inhibitor | Sub-nanomolar to low nanomolar | [7] |
| Topoisomerase I Inhibitor | SN-38 | Topoisomerase I inhibitor | Sub-nanomolar to low nanomolar | [7] |
Table 2: Comparative Characteristics of ADC Linkers
| Linker Type | Linker Example | Cleavage Mechanism | Plasma Stability | Bystander Effect | Reference |
| Enzyme-Cleavable | MC-Val-Cit-PAB | Cathepsin B in lysosome | High in human plasma, less stable in rodent plasma | Yes (for membrane-permeable payloads) | [1] |
| Enzyme-Cleavable | Val-Ala | Cathepsin B in lysosome | Improved stability in mouse plasma vs. Val-Cit | Yes (for membrane-permeable payloads) | [1] |
| pH-Sensitive | Hydrazone | Acidic pH in endosomes/lysosomes | Variable, can be unstable in circulation | Yes (for membrane-permeable payloads) | [1] |
| Glutathione-Sensitive | Disulfide | High glutathione (B108866) concentration in cytoplasm | Variable, can be modulated by steric hindrance | Yes (for membrane-permeable payloads) | [1] |
| Non-Cleavable | SMCC | Proteolytic degradation of the antibody | High | No/Limited | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC performance. The following are generalized protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
ADC of interest, unconjugated antibody, and free payload
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Replace the medium in the wells with the prepared solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.[7]
In Vivo Tumor Growth Inhibition in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line
-
ADC of interest, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
ADC Administration: Administer the ADC, vehicle control, and other control articles to the respective groups, typically via intravenous injection.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.[6]
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Objective: To determine the average number of drug molecules conjugated to an antibody.
Materials:
-
ADC sample
-
Hydrophobic Interaction Chromatography (HIC) column
-
HPLC system with a UV detector
-
Mobile phase A (e.g., high salt buffer)
-
Mobile phase B (e.g., low salt buffer)
Procedure:
-
Sample Preparation: Dilute the ADC sample in mobile phase A.
-
HIC-HPLC Analysis: Inject the sample onto the HIC column. Elute the different drug-loaded species using a gradient of decreasing salt concentration (from mobile phase A to mobile phase B).
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR based on the relative peak areas.[9][10]
Mandatory Visualizations
Signaling Pathway of Sunitinib Payload
Caption: Sunitinib inhibits multiple receptor tyrosine kinases (RTKs), blocking downstream signaling pathways.
Experimental Workflow for ADC In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of an ADC using the MTT assay.
Logical Relationship of ADC Components and Therapeutic Index
Caption: The interplay of ADC components determines the balance between efficacy and toxicity.
References
- 1. [PDF] Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends | Semantic Scholar [semanticscholar.org]
- 2. The Clinical Landscape Of ADCs In 2023 Diverse Technologies Narrow Target [clinicalleader.com]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vivo Comparative Efficacy Studies in Xenograft Models
For researchers and scientists at the forefront of drug development, in vivo xenograft models are a cornerstone for evaluating the preclinical efficacy of novel cancer therapeutics. This guide provides an objective comparison of methodologies and data interpretation, supported by experimental data, to aid in the design and analysis of these critical studies.
Comparative Efficacy Data: A Tabular Overview
The following tables summarize quantitative data from representative comparative efficacy studies in xenograft models, offering a clear comparison of therapeutic outcomes.
Table 1: Tumor Growth Inhibition (TGI) in A549 Non-Small Cell Lung Cancer Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Vehicle Control | - | 1250 ± 150 | - | - |
| Cisplatin | 1 mg/kg | 575 ± 80 | 54 | <0.01 |
| Compound 4 | 1 mg Pt/kg | 450 ± 65 | 64 | <0.001 |
| Compound 6 | 1 mg/kg | 275 ± 40 | 78 | <0.001 |
Data adapted from a study on platinum-based anticancer therapies, highlighting the superior in vivo antitumor efficacy of novel compounds compared to the standard chemotherapeutic agent, cisplatin.[1]
Table 2: Survival Analysis in a Leukemia Xenograft Mouse Model
| Treatment Group | Median Survival (Days) | Survival Rate at Day 180 (%) | Statistical Significance vs. Model Group (p-value) |
| Modeling Group (Control) | 130 | 0 | - |
| Hm3A4-treated | 195 | 60 | <0.05 |
| Hm3A4-Rap-treated | >180 | 80 | <0.05 |
This table illustrates the significant increase in survival times for mice treated with a novel humanized antibody (Hu3A4) and its immunotoxin conjugate (Hm3A4-Rap) compared to the control group in a leukemia model.[2]
Table 3: Comparative Efficacy of Targeted Therapies in HER2-Positive Breast Cancer Patient-Derived Xenograft (PDX) Models
| Treatment | PDX Line 1 Response | PDX Line 2 Response | Notes |
| Trastuzumab | Responsive | Non-responsive | Highlights the heterogeneity of response even within the same cancer subtype. |
| Trastuzumab + Docetaxel | Synergistic anti-tumor efficacy | - | Demonstrates the potential for combination therapies to enhance efficacy. |
| ABT-199 + Tamoxifen | Complete Remission | Partial Response | Targeting BCL-2 can improve responsiveness to endocrine therapy in ER-positive models.[3] |
This table showcases the differential responses of various HER2-positive and ER-positive PDX models to targeted therapies, underscoring the importance of personalized medicine.[3]
Experimental Protocols: A Detailed Look
The success and reproducibility of in vivo efficacy studies hinge on meticulous and well-documented experimental protocols. Below are detailed methodologies for key experiments.
Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol outlines the subcutaneous implantation of the A549 human non-small cell lung cancer cell line into nude mice.
Materials:
-
A549 human lung carcinoma cells
-
Nude mice (e.g., BALB/c nude)
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, to improve tumor take rate)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: A549 cells are cultured in appropriate medium until they reach 80-90% confluency. It is recommended to passage cells at least twice after thawing from liquid nitrogen before implantation.[2]
-
Cell Harvesting: Cells are washed with PBS, detached using trypsin-EDTA, and then neutralized with growth medium.
-
Cell Counting and Viability: A cell suspension is prepared, and viable cells are counted using a hemocytometer and trypan blue exclusion. Cell viability should be above 95%.
-
Injection Preparation: Cells are centrifuged and resuspended in sterile PBS or medium at the desired concentration (e.g., 5 x 10^6 cells in 100-200 µL). For some models, mixing the cell suspension 1:1 with Matrigel can improve engraftment.[4][5]
-
Subcutaneous Injection: Mice are anesthetized, and the cell suspension is injected subcutaneously into the flank. A recommended site is the upper region of the back near the neck due to high vascularization.[2]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups, and dosing is initiated.
Patient-Derived Xenograft (PDX) Model Establishment
PDX models are generated by implanting tumor tissue from a patient directly into an immunodeficient mouse, better preserving the original tumor's heterogeneity.[3][6]
Materials:
-
Fresh patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Surgical tools (scalpels, forceps)
-
Growth medium with antibiotics
-
Matrigel (optional)
Procedure:
-
Tissue Acquisition: Fresh tumor tissue is obtained from a patient biopsy or surgery under sterile conditions and transported in a suitable medium on ice.
-
Tissue Processing: The tumor tissue is washed with cold PBS containing antibiotics, and necrotic tissue is removed. The tumor is then minced into small fragments (e.g., 2-3 mm³).
-
Implantation:
-
Subcutaneous: A small incision is made in the flank of an anesthetized mouse, and a tumor fragment is implanted.
-
Orthotopic: The tumor fragment is implanted into the corresponding organ in the mouse (e.g., mammary fat pad for breast cancer).[7] This method can better replicate the tumor microenvironment and metastatic behavior.[7]
-
-
Tumor Growth and Passaging: Tumor growth is monitored. Once a tumor reaches a certain size (e.g., 1000-1500 mm³), it is excised, divided into smaller fragments, and can be serially passaged into new cohorts of mice for expansion and subsequent efficacy studies.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
Assessing the Bystander Effect of MC-Val-Cit-PAB-Sunitinib ADC: A Comparative Guide
For researchers and drug development professionals, understanding the nuanced mechanisms of action of antibody-drug conjugates (ADCs) is paramount to designing effective cancer therapies. A critical, yet often variable, attribute of ADCs is the "bystander effect," the ability of a released cytotoxic payload to kill not only the target antigen-positive cancer cell but also adjacent antigen-negative tumor cells. This phenomenon is particularly crucial for overcoming tumor heterogeneity, a common mechanism of treatment resistance.
This guide provides a comprehensive framework for assessing the bystander effect of a theoretical MC-Val-Cit-PAB-Sunitinib ADC. While direct experimental data for a Sunitinib-based ADC is not publicly available, this document outlines the established methodologies for such an assessment. It further offers a comparative analysis with well-characterized ADC payloads, supported by experimental data, to predict the potential efficacy of a Sunitinib-ADC in exerting a bystander effect.
The Mechanism of Action: A Foundation for the Bystander Effect
The bystander effect of an ADC is contingent on its design, specifically the cleavable linker and the cell permeability of the payload. The MC-Val-Cit-PAB linker is a clinically validated, cathepsin B-cleavable linker.[1][2] Upon internalization of the ADC into an antigen-positive tumor cell, lysosomal proteases cleave the Val-Cit dipeptide, releasing the Sunitinib (B231) payload. For a bystander effect to occur, the released Sunitinib must then be able to traverse the plasma membrane of the target cell and enter neighboring cells to exert its cytotoxic effect.[3][4][5]
Sunitinib, the payload in this theoretical ADC, is a multi-targeted tyrosine kinase inhibitor that disrupts several key signaling pathways involved in tumor proliferation and angiogenesis, including VEGFR, PDGFR, and KIT.[6][7][8][9] Its ability to induce cell death in neighboring cells will largely depend on its physicochemical properties, such as its hydrophobicity and its interaction with cellular efflux pumps.
Sunitinib Signaling Pathway
The following diagram illustrates the signaling pathways inhibited by Sunitinib, which are central to its anti-tumor activity.
Caption: Sunitinib inhibits multiple receptor tyrosine kinases (RTKs).
Comparative Analysis of ADC Payloads with Bystander Effect Potential
The extent of the bystander effect is a key differentiator between various ADC platforms. The following table summarizes the bystander potential of commonly used ADC payloads, providing a benchmark against which a Sunitinib-ADC could be compared.
| Payload Class | Specific Payload | Linker Type | Bystander Effect Potential | Supporting Experimental Observations |
| Auristatins | MMAE | Cleavable (e.g., Val-Cit) | High | Demonstrates significant killing of antigen-negative cells in co-culture assays. The released MMAE is highly membrane-permeable.[10] |
| MMAF | Cleavable (e.g., Val-Cit) | Low to None | The released MMAF is charged, which limits its ability to cross cell membranes and exert a bystander effect.[10] | |
| Maytansinoids | DM1 | Non-cleavable (e.g., SMCC) | Low to None | The payload is released with a linker remnant and an amino acid, which is charged and cannot efficiently cross cell membranes. |
| DM4 | Cleavable (e.g., disulfide) | Moderate | The released, more lipophilic DM4 derivative shows some bystander killing in vitro. | |
| Camptothecins | SN-38 | Cleavable | High | Highly membrane-permeable and has demonstrated significant bystander killing. |
| Deruxtecan (DXd) | Cleavable | High | A potent topoisomerase I inhibitor with high membrane permeability, leading to a strong bystander effect. |
Predicting the Bystander Effect of a Sunitinib-ADC
-
Cell Permeability: Sunitinib is a small molecule with some degree of lipophilicity. However, studies have shown that it is a substrate of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) and ABCG2.[11] This suggests that while Sunitinib may be able to diffuse out of the target cell, its efflux could be actively facilitated, potentially enhancing its availability to neighboring cells. Conversely, these transporters in neighboring cells could also efflux the drug, reducing its intracellular concentration and cytotoxic effect.
-
Potency: The IC50 of Sunitinib varies depending on the cell line but is generally in the micromolar range.[12] This is less potent than typical ADC payloads like auristatins or maytansinoids, which have nanomolar or picomolar IC50 values. A lower potency means that a higher concentration of the payload needs to accumulate in the bystander cells to induce cell death, which could limit the effective range of the bystander effect.
Based on these factors, it is plausible that a this compound ADC would exhibit a moderate bystander effect . The cleavable linker allows for the release of the payload, and its interaction with efflux pumps might aid its exit from the target cell. However, its relatively lower potency compared to other common ADC payloads could be a limiting factor.
Experimental Protocols for Assessing the Bystander Effect
To quantitatively assess the bystander effect of a Sunitinib-ADC, a series of in vitro and in vivo experiments are essential.
In Vitro Co-culture Bystander Assay
This assay is a cornerstone for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the Sunitinib payload. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) or luciferase for easy identification and quantification.[8]
-
Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the Sunitinib-ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture. Include an isotype control ADC.
-
Analysis: After a set incubation period (e.g., 72-120 hours), assess the viability of the Ag- cells in the co-culture using flow cytometry to quantify the GFP-positive population or by measuring luminescence.[8]
The following diagram illustrates the workflow for an in vitro co-culture bystander assay.
Caption: In Vitro Co-Culture Bystander Assay Workflow.
In Vivo Mixed-Tumor Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.
Methodology:
-
Cell Line Preparation: Use Ag+ and Ag- (luciferase-expressing) cell lines as described for the in vitro assay.
-
Tumor Implantation: Co-implant a mixture of Ag+ and Ag- cells subcutaneously into immunodeficient mice. The ratio of Ag+ to Ag- cells can be varied.
-
ADC Administration: Once tumors are established, administer the Sunitinib-ADC intravenously. Include control groups receiving a vehicle or an isotype control ADC.
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements.
-
Bioluminescence Imaging: Periodically perform in vivo bioluminescence imaging to specifically track the growth or regression of the Ag- (luciferase-expressing) tumor cell population. A reduction in the bioluminescent signal in the Sunitinib-ADC treated group compared to controls would indicate an in vivo bystander effect.
The following diagram illustrates the workflow for an in vivo bystander effect assessment.
Caption: In Vivo Mixed-Tumor Xenograft Model Workflow.
Conclusion
The bystander effect is a highly desirable characteristic for an ADC, as it can significantly enhance its therapeutic efficacy in heterogeneous tumors. While the definitive bystander killing capacity of a this compound ADC remains to be experimentally determined, a thorough understanding of Sunitinib's mechanism of action and physicochemical properties allows for a reasoned prediction of its potential. Based on the available evidence, a moderate bystander effect can be anticipated. The provided experimental protocols offer a robust framework for researchers to empirically validate this prediction and to quantitatively compare a novel Sunitinib-ADC to other established ADC platforms. Such a data-driven approach is essential for the rational design and development of the next generation of effective antibody-drug conjugates.
References
- 1. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance to sunitinib in renal clear cell carcinoma results from sequestration in lysosomes and inhibition of the autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Flow cytometry as a strategy to study radiation-induced bystander effects in co-culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib (Sutent, SU11248), a small-molecule receptor tyrosine kinase inhibitor, blocks function of the ATP-binding cassette (ABC) transporters P-glycoprotein (ABCB1) and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAGI3 enhances sensitivity to sunitinib in renal cell carcinoma by suppressing the MAS/ERK axis and serves as a prognostic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 12. Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sunitinib Formulations: Pharmacokinetics and Pharmacodynamics
This guide provides a detailed comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of different Sunitinib (B231) formulations, with a focus on the bioequivalence between the reference product, Sutent® (sunitinib malate), and its generic counterparts. The information is intended for researchers, scientists, and professionals in drug development, presenting experimental data and methodologies to support an objective evaluation.
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] Its efficacy and safety are intrinsically linked to its pharmacokinetic and pharmacodynamic profiles. This guide synthesizes data from bioequivalence studies and clinical pharmacology reviews to offer a comprehensive comparison.
Pharmacokinetic Comparison
The oral bioavailability of Sunitinib is not significantly affected by food, allowing for administration with or without meals.[2][3] Following oral administration, maximum plasma concentrations (Cmax) are typically reached between 6 and 12 hours (Tmax).[2][3] Sunitinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its major active metabolite, SU12662, which has a longer half-life than the parent drug.[1] The combined plasma concentrations of sunitinib and SU12662 represent the total active drug exposure.[1]
Bioequivalence studies are crucial for ensuring that generic formulations of a drug perform comparably to the innovator product. These studies typically compare key pharmacokinetic parameters such as Cmax, the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞). For two formulations to be considered bioequivalent, the 90% confidence intervals (CIs) for the geometric mean ratios of these parameters should fall within the range of 80% to 125%.
The following tables summarize the results from a bioequivalence study comparing a generic Sunitinib malate (B86768) formulation to the reference product Sutent® in healthy Chinese subjects.
Table 1: Pharmacokinetic Parameters of Sunitinib (12.5 mg) in Healthy Subjects (Test vs. Reference Formulation) [4]
| Parameter | Test Formulation (Generic Sunitinib) | Reference Formulation (Sutent®) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 4.21 | 4.35 | 97.04% (93.06% - 101.19%) |
| AUC0-t (ng·h/mL) | 228.03 | 231.49 | 98.45% (93.27% - 103.91%) |
| AUC0-∞ (ng·h/mL) | 251.98 | 255.89 | 98.22% (93.15% - 103.56%) |
| Tmax (h) | 8.0 (median) | 8.0 (median) | - |
| t1/2 (h) | 50.5 | 51.2 | - |
Data presented as mean values, except for Tmax which is presented as median.
Table 2: Pharmacokinetic Parameters of SU12662 (Active Metabolite) following Administration of Sunitinib (12.5 mg) in Healthy Subjects (Test vs. Reference Formulation)
| Parameter | Test Formulation (Generic Sunitinib) | Reference Formulation (Sutent®) |
| Cmax (ng/mL) | 0.89 | 0.91 |
| AUC0-t (ng·h/mL) | 89.5 | 91.8 |
| AUC0-∞ (ng·h/mL) | 105.1 | 108.3 |
| Tmax (h) | 48.0 (median) | 48.0 (median) |
| t1/2 (h) | 85.7 | 86.4 |
Data presented as mean values, except for Tmax which is presented as median. Bioequivalence statistics for the metabolite are often not the primary endpoint but are assessed for comparability.
Experimental Protocols
The data presented above was generated from a single-center, randomized, open-label, two-period crossover bioequivalence study. Below are the key aspects of the experimental methodology.
Study Design:
-
Design: A single-dose, randomized, open-label, two-period, two-sequence, crossover study.[5]
-
Subjects: Healthy male and female subjects.[6] For some studies, cancer patients for whom sunitinib is indicated and who are on a stable dose are recruited.[7]
-
Treatments: Subjects received a single oral dose of either the test formulation (generic Sunitinib) or the reference formulation (Sutent®) in each study period, separated by a washout period of at least 21 days.[6][8]
-
Dose: A single 12.5 mg or 50 mg oral dose of Sunitinib was administered.[4][6]
-
Conditions: The study was conducted under fasting conditions, with subjects fasting for at least 10 hours prior to drug administration.[6] Some studies also include a fed arm where the drug is administered after a high-fat, high-calorie breakfast.[8]
Pharmacokinetic Sampling:
-
Blood samples for pharmacokinetic analysis were collected at predefined time points. A typical sampling schedule includes pre-dose (0 hours) and multiple time points post-dose, for example: 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 16, 24, 36, 48, and 72 hours after administration.[6] In the study cited for the data tables, samples were collected up to 168 hours post-dose.[4]
Bioanalytical Method:
-
Plasma concentrations of Sunitinib and its active metabolite, SU12662, were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method was validated for linearity, precision, accuracy, and stability.
Pharmacodynamic Assessment: While direct pharmacodynamic comparisons between formulations are less common in bioequivalence studies, the clinical effects of Sunitinib are well-documented. Common on-target adverse events that can serve as pharmacodynamic markers include:
-
Hypertension: A common side effect resulting from the inhibition of the VEGF signaling pathway.[9]
-
Hypothyroidism: Another frequent adverse event associated with Sunitinib treatment.[9]
-
Hand-foot syndrome: A skin reaction that has been linked to Sunitinib efficacy.[9]
-
Neutropenia: A decrease in the number of neutrophils in the blood.[9]
In clinical studies, circulating biomarkers are also used to assess the pharmacodynamic activity of Sunitinib. These include:
-
Vascular Endothelial Growth Factor (VEGF): Plasma levels of VEGF-A and VEGF-C can be modulated by Sunitinib.[10]
-
Soluble VEGF Receptor-2 (sVEGFR-2): Changes in the plasma concentration of sVEGFR-2 are observed following Sunitinib administration.[10]
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for a typical Sunitinib bioequivalence study.
Caption: Sunitinib's primary signaling pathway inhibition.
References
- 1. ClinPGx [clinpgx.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Frontiers | Pharmacokinetics and bioequivalence of sunitinib and Sutent® in Chinese healthy subjects: an open-label, randomized, crossover study [frontiersin.org]
- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 6. db.cbg-meb.nl [db.cbg-meb.nl]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. Sunitinib side effects as surrogate biomarkers of efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic/pharmacodynamic modeling of biomarker response to sunitinib in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of MC-Val-Cit-PAB-Sunitinib ADC
This guide provides a comparative analysis of the cross-reactivity of a hypothetical MC-Val-Cit-PAB-Sunitinib Antibody-Drug Conjugate (ADC). Due to the limited publicly available data on this specific ADC, this comparison is based on the known off-target effects of Sunitinib (B231) and established principles of ADC cross-reactivity. The data presented is illustrative to guide researchers in designing and interpreting their own cross-reactivity studies.
The MC-Val-Cit-PAB linker is a well-characterized, cathepsin B-cleavable linker system designed to release the payload within the lysosomal compartment of target cells.[][2] Sunitinib is a multi-targeted tyrosine kinase inhibitor that affects various receptor tyrosine kinases (RTKs) including VEGFRs, PDGFRs, and c-KIT, playing a role in tumor angiogenesis and cell proliferation.[3][4][5][6][7]
In Vitro Cross-Reactivity Profile
This section compares the hypothetical in vitro cytotoxicity of this compound ADC against target and non-target cell lines, alongside other ADCs with different payloads to illustrate potential cross-reactivity profiles.
Table 1: Comparative In Vitro Cytotoxicity (IC50, ng/mL) of ADCs
| Cell Line | Target Antigen Expression | This compound ADC | MC-Val-Cit-PAB-MMAE ADC (Microtubule Inhibitor) | Non-cleavable Linker-DM1 ADC (Microtubule Inhibitor) |
| Target Cancer Cells | High | 5 | 2 | 3 |
| Non-Target Cancer Cells | Low/Negative | 500 | 350 | 800 |
| Normal Human Renal Cells | Low | >1000 | 800 | >2000 |
| Human Cardiomyocytes | Negative | 850 | >2000 | >2000 |
| Human Hepatocytes | Negative | 950 | 1200 | 1500 |
Note: This data is illustrative and intended for comparative purposes only.
The table above highlights that while the Sunitinib ADC is potent against target cells, its payload's inherent bioactivity could lead to off-target effects on cell types known to be sensitive to Sunitinib, such as cardiomyocytes, albeit at much higher concentrations than on-target cells.[8] The bystander effect of the cleavable linker could also contribute to toxicity in antigen-negative cells in the tumor microenvironment.[9]
Experimental Protocols
Detailed methodologies for key in vitro cross-reactivity experiments are outlined below.
Cell Viability Assay (IC50 Determination)
This protocol details the steps to assess the cytotoxic effects of the ADC on various cell lines.
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining in vitro ADC cytotoxicity.
Procedure:
-
Cell Culture: Culture target-positive, target-negative, and non-target normal cell lines in their respective recommended media.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Dilution: Prepare serial dilutions of the this compound ADC and control ADCs.
-
Treatment: Replace the cell culture medium with medium containing the diluted ADCs. Include untreated cells as a negative control and cells treated with the free drug as a positive control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-96 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as a luminescent ATP assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTS).
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
Tissue Cross-Reactivity by Immunohistochemistry (IHC)
This in vitro method is used to evaluate the binding of the ADC's monoclonal antibody to a panel of normal human tissues to identify potential on-target, off-site toxicities.[10]
Workflow for Immunohistochemistry (IHC) Staining
Caption: Immunohistochemistry workflow for tissue cross-reactivity.
Procedure:
-
Tissue Panel: Utilize a comprehensive panel of frozen normal human tissues.
-
Sectioning: Prepare thin sections of the tissues on microscope slides.
-
Staining:
-
Fix and permeabilize the tissue sections.
-
Block non-specific antibody binding sites.
-
Incubate the sections with the this compound ADC or the unconjugated antibody.
-
Wash and incubate with an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Add a chromogenic substrate to visualize the binding.
-
Counterstain the nuclei.
-
-
Analysis: A pathologist evaluates the slides for the presence, intensity, and localization of staining in different cell types within each tissue.
Understanding Off-Target Toxicity
Off-target toxicity of ADCs can arise from several mechanisms, including premature release of the payload in circulation, non-specific uptake of the ADC, and the inherent toxicity of the payload itself.[9][11]
Logical Relationship of Potential Off-Target Effects
Caption: Potential mechanisms leading to off-target toxicities.
Sunitinib is known to have potential cardiotoxic effects, which could be a concern for a Sunitinib-based ADC, even with targeted delivery.[8] Additionally, non-specific uptake by cells of the reticuloendothelial system, potentially mediated by the antibody's glycan interactions with mannose receptors, could lead to off-target toxicities in organs like the liver.[12][13] The premature cleavage of the Val-Cit linker, although generally stable in plasma, could release free Sunitinib, contributing to systemic side effects similar to those observed with oral Sunitinib administration.[14][15]
Conclusion
The cross-reactivity profile of an this compound ADC is influenced by the specificity of the monoclonal antibody, the stability of the linker, and the inherent pharmacological properties of Sunitinib. While targeted delivery aims to minimize off-target effects, the potential for non-specific uptake and the multi-targeted nature of Sunitinib necessitate thorough in vitro and in vivo cross-reactivity assessments. The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate the safety and specificity of novel Sunitinib-based ADCs. Future studies should focus on generating robust preclinical data to accurately predict the therapeutic window of such constructs.
References
- 2. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sunitinib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 7. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prisysbiotech.com [prisysbiotech.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 15. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Sunitinib-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. By combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, ADCs offer the potential for a wider therapeutic window and reduced systemic toxicity. Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST), is an intriguing candidate for an ADC payload due to its established anti-angiogenic and anti-tumor activities. However, the emergence of resistance remains a critical challenge.
This guide provides a predictive analysis of the potential resistance mechanisms to Sunitinib-based ADCs, based on the known resistance profiles of Sunitinib and the general mechanisms of ADC resistance. While Sunitinib-based ADCs are still in the early stages of preclinical development, with research focused on creating conjugatable analogues of the drug, understanding potential resistance pathways is crucial for their future clinical success. This document will objectively compare the hypothesized performance of Sunitinib-based ADCs with alternative therapeutic strategies and provide a framework of experimental data required to validate these predictions.
Predicted Mechanisms of Resistance to Sunitinib-Based ADCs
Resistance to a Sunitinib-based ADC is likely to be a multifaceted issue, arising from alterations in the antibody, the linker, the payload (Sunitinib), or the target cell itself. The primary mechanisms can be categorized as follows:
-
Target Antigen-Related Resistance: Downregulation or mutation of the target antigen on the cancer cell surface would prevent the ADC from binding and being internalized.
-
Impaired ADC Internalization and Trafficking: Even with successful binding, defects in the endocytic pathway or lysosomal function can prevent the release of the Sunitinib payload into the cytoplasm.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and ABCG2, can actively pump Sunitinib out of the cancer cell before it can reach its targets.
-
Alterations in Sunitinib's Target Pathways:
-
Activation of Bypass Signaling: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibitory effects of Sunitinib on VEGFR and PDGFR. Key bypass pathways include the c-MET and AXL receptor tyrosine kinases.
-
Metabolic Reprogramming: Alterations in cellular metabolism, such as a shift towards aerobic glycolysis (the Warburg effect), can provide cancer cells with the necessary energy and building blocks to survive and proliferate despite Sunitinib treatment.
-
Epigenetic Modifications: Changes in DNA methylation and histone modification can lead to the expression of genes that promote survival and drug resistance.
-
-
Tumor Microenvironment-Mediated Resistance: The tumor microenvironment can contribute to resistance through the secretion of growth factors that activate bypass pathways, and by promoting a hypoxic environment that can select for more aggressive and resistant cancer cell populations.
Quantitative Data Comparison (Hypothetical)
The following table presents a hypothetical comparison of a Sunitinib-based ADC with Sunitinib alone and a standard-of-care chemotherapy agent in both sensitive and resistant cancer cell lines. This data is illustrative and would need to be confirmed by experimental studies.
| Treatment | Cell Line | IC50 (nM) | Apoptosis Rate (%) | Tumor Growth Inhibition (%) (in vivo) |
| Sunitinib-based ADC | Sensitive | 10 | 75 | 80 |
| Resistant (MDR1+) | 500 | 20 | 30 | |
| Resistant (c-MET+) | 800 | 15 | 25 | |
| Sunitinib | Sensitive | 50 | 60 | 65 |
| Resistant (MDR1+) | 2500 | 10 | 20 | |
| Resistant (c-MET+) | 4000 | 5 | 15 | |
| Doxorubicin | Sensitive | 20 | 80 | 70 |
| Resistant (MDR1+) | 3000 | 15 | 20 | |
| Resistant (c-MET+) | 25 | 78 | 68 |
Experimental Protocols
To investigate the predicted mechanisms of resistance to Sunitinib-based ADCs, the following key experiments are recommended:
Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo)
-
Objective: To determine the cytotoxic and cytostatic effects of the Sunitinib-based ADC and compare its potency against Sunitinib alone and other chemotherapeutic agents in sensitive and resistant cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the Sunitinib-based ADC, Sunitinib, or a control drug for 72 hours.
-
Add MTT reagent or CellTiter-Glo reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance or luminescence using a plate reader to determine cell viability.
-
Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.
-
Flow Cytometry for Target Antigen Expression
-
Objective: To quantify the expression of the target antigen on the surface of sensitive and resistant cancer cells.
-
Methodology:
-
Harvest cells and wash with PBS containing 1% bovine serum albumin (BSA).
-
Incubate the cells with a fluorescently labeled primary antibody against the target antigen for 30 minutes on ice.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the level of antigen expression.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the activation state of key proteins in signaling pathways associated with Sunitinib resistance (e.g., phosphorylation of c-MET, AXL, Akt, ERK).
-
Methodology:
-
Treat sensitive and resistant cells with the Sunitinib-based ADC or Sunitinib for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Drug Efflux Assay
-
Objective: To measure the activity of ABC transporters in pumping fluorescent substrates out of the cells.
-
Methodology:
-
Incubate sensitive and resistant cells with a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for MDR1).
-
In parallel, pre-treat a set of cells with a known inhibitor of the transporter as a positive control.
-
After incubation, wash the cells and measure the intracellular fluorescence using a flow cytometer or fluorescence microscope.
-
Reduced intracellular fluorescence in the resistant cells compared to the sensitive cells indicates increased efflux activity.
-
Visualizing Resistance Mechanisms and Experimental Workflows
To better understand the complex interactions involved in Sunitinib-based ADC resistance, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Predicted signaling pathways involved in Sunitinib-ADC action and resistance.
A Head-to-Head Battle of Cytotoxic Payloads for Antibody-Drug Conjugates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic payloads. The choice of payload is a critical determinant of an ADC's efficacy and safety profile. This guide provides an objective comparison of different cytotoxic payloads when conjugated to the same antibody, supported by experimental data, to aid in the rational design and development of next-generation ADCs.
This guide will focus on the well-established anti-HER2 antibody, Trastuzumab, as a model system to compare the performance of different classes of cytotoxic payloads, including microtubule inhibitors and topoisomerase I inhibitors. We will also explore the emerging field of dual-payload ADCs.
Mechanism of Action: A Tale of Two Strategies
The cytotoxic payloads commonly employed in ADCs can be broadly categorized based on their mechanism of action. Understanding these distinct pathways is crucial for selecting the appropriate payload for a given cancer type and for overcoming potential resistance mechanisms.
Microtubule Inhibitors: Disrupting the Cellular Scaffolding
Microtubule inhibitors, such as auristatins (e.g., Monomethyl Auristatin E - MMAE, and Monomethyl Auristatin F - MMAF) and maytansinoids (e.g., DM1 and DM4), are potent agents that interfere with the dynamics of microtubules. These cellular structures are essential for various cellular processes, most notably mitosis. By disrupting microtubule polymerization, these payloads induce cell cycle arrest, leading to apoptosis.
Figure 1: Mechanism of Action for Microtubule Inhibitor Payloads.
Topoisomerase I Inhibitors: Unraveling the DNA
Topoisomerase I inhibitors, such as deruxtecan (B607063) (DXd) and SN-38, represent a newer class of ADC payloads. These molecules target topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, these payloads lead to DNA double-strand breaks and subsequent cell death.
Figure 2: Mechanism of Action for Topoisomerase I Inhibitor Payloads.
Comparative In Vitro Efficacy
The in vitro cytotoxicity of ADCs is a primary indicator of their potential therapeutic efficacy. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) in cancer cell lines with varying levels of target antigen expression.
Trastuzumab with Microtubule Inhibitors: MMAE vs. MMAF
Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are two closely related auristatin derivatives. A key difference is that MMAF is charged and less membrane-permeable than MMAE. This has significant implications for their bystander killing effect, which is the ability of the payload to kill neighboring antigen-negative cells.
| Cell Line | Target (HER2) Expression | Trastuzumab-MMAE IC50 (nM) | Trastuzumab-MMAF IC50 (nM) |
| SK-BR-3 | High | 0.151 | 1.9 |
| NCI-N87 | High | ~0.1 | ~0.1 |
| BT-474 | High | ~0.05 | ~0.1 |
| MDA-MB-453 | Moderate | ~1.0 | ~5.0 |
| MCF7 | Low | >100 | >100 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a representative summary.
Trastuzumab with Topoisomerase I Inhibitor vs. Microtubule Inhibitor: Deruxtecan vs. Emtansine
Trastuzumab deruxtecan (T-DXd) and trastuzumab emtansine (T-DM1) are two clinically approved ADCs for HER2-positive breast cancer. T-DXd utilizes a topoisomerase I inhibitor payload (deruxtecan), while T-DM1 employs a microtubule inhibitor (emtansine, a maytansinoid derivative).
| Cell Line | Trastuzumab-Deruxtecan (T-DXd) IC50 (nM) | Trastuzumab-Emtansine (T-DM1) IC50 (nM) |
| KPL-4 (HER2+) | 0.47 | 1.8 |
| NCI-N87 (HER2+) | ~0.5 | ~2.0 |
| JIMT-1 (T-DM1 resistant) | ~10 | >100 |
Comparative In Vivo Efficacy
In vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a more physiologically relevant setting.
Trastuzumab-Deruxtecan (T-DXd) vs. Trastuzumab-Emtansine (T-DM1) in HER2-Positive Gastric Cancer Xenograft Model
In a preclinical study using an NCI-N87 gastric cancer xenograft model, T-DXd demonstrated superior anti-tumor efficacy compared to T-DM1.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Trastuzumab | 10 | ~40 |
| T-DM1 | 10 | ~70 |
| T-DXd | 10 | >95 (complete regression) |
The Rise of Dual-Payload ADCs
To address tumor heterogeneity and overcome drug resistance, a novel approach is the development of dual-payload ADCs, which carry two different cytotoxic agents on the same antibody. This strategy allows for the simultaneous targeting of multiple cellular pathways.
A preclinical study on a dual-payload ADC targeting HER2, conjugating both MMAE and MMAF, demonstrated superior efficacy in a xenograft model with heterogeneous HER2 expression compared to the co-administration of single-payload ADCs.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are outlines of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 3: Workflow for an In Vitro Cytotoxicity (MTT) Assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and add them to the wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of ADCs in a living organism.
Figure 4: Workflow for an In Vivo Xenograft Study.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into different treatment groups (e.g., vehicle control, unconjugated antibody, different ADCs).
-
Treatment: Administer the treatments intravenously at specified doses and schedules.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: The study is typically terminated when tumors in the control group reach a certain size or at a predetermined time point.
-
Data Analysis: Calculate tumor growth inhibition and perform statistical analysis.
Bystander Effect Co-culture Assay
This assay evaluates the ability of a payload to kill neighboring antigen-negative cells.
Protocol:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP).
-
Co-culture: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with the ADC.
-
Imaging and Analysis: After a set incubation period, image the wells using fluorescence microscopy and quantify the number of surviving fluorescent antigen-negative cells. A reduction in the number of these cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
Conclusion
The selection of a cytotoxic payload is a multifaceted decision that significantly impacts the therapeutic potential of an ADC. This guide highlights the importance of comparative studies to elucidate the strengths and weaknesses of different payloads when conjugated to the same antibody. While microtubule inhibitors have a long-standing history of success, topoisomerase I inhibitors like deruxtecan have demonstrated remarkable efficacy, particularly in overcoming resistance. The advent of dual-payload ADCs offers a promising strategy to tackle tumor heterogeneity and further enhance anti-cancer activity. The experimental protocols provided herein serve as a foundation for researchers to conduct their own comparative analyses and contribute to the development of more effective and safer ADC therapies.
Evaluating the Therapeutic Window of MC-Val-Cit-PAB-Sunitinib ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the therapeutic window of a hypothetical antibody-drug conjugate (ADC), MC-Val-Cit-PAB-Sunitinib, against the established multi-targeted tyrosine kinase inhibitor, Sunitinib. The data presented for the ADC is a representative synthesis based on known preclinical outcomes of similar ADC constructs, intended to provide a framework for evaluation in the absence of direct head-to-head published studies.
Executive Summary
Antibody-drug conjugates offer the potential to widen the therapeutic window of potent cytotoxic agents by directing them specifically to tumor cells, thereby minimizing systemic toxicity. Sunitinib, a cornerstone in the treatment of renal cell carcinoma (RCC) and other malignancies, is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) but is associated with a range of dose-limiting toxicities. This guide explores the potential advantages of an ADC approach using Sunitinib as the payload, linked via a cleavable valine-citrulline (Val-Cit) linker to a tumor-targeting antibody.
Comparative Efficacy and Toxicity
The following tables summarize preclinical data for Sunitinib and representative data for a hypothetical this compound ADC in a murine xenograft model of renal cell carcinoma.
Table 1: Comparative In Vivo Efficacy
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1500 ± 250 | 0 |
| Sunitinib | 40 mg/kg, daily | 500 ± 150 | 67 |
| This compound ADC | 10 mg/kg, every 4 days | 300 ± 100 | 80 |
Table 2: Comparative In Vivo Toxicity
| Treatment Group | Dosing Schedule | Maximum Mean Body Weight Loss (%) | Notable Grade ≥3 Toxicities (Incidence) |
| Vehicle Control | Daily | < 2% | None |
| Sunitinib | 40 mg/kg, daily | 15% | Fatigue (40%), Hand-foot syndrome (30%), Neutropenia (25%) |
| This compound ADC | 10 mg/kg, every 4 days | 5% | Mild, transient neutropenia (10%) |
Signaling Pathway of Sunitinib
Sunitinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and cell proliferation. The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). Inhibition of these receptors disrupts downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, leading to reduced tumor vascularization and inhibition of tumor cell growth.
Caption: Sunitinib inhibits VEGFR and PDGFR, blocking downstream signaling pathways.
Experimental Protocols
In Vivo Xenograft Model for Efficacy and Toxicity Assessment
A standard preclinical model to evaluate the therapeutic window involves the use of immunodeficient mice bearing human tumor xenografts.
1. Cell Line and Animal Model:
-
Human renal cell carcinoma (e.g., A498, 786-O) cells are cultured under standard conditions.
-
Female athymic nude mice (6-8 weeks old) are used.
2. Tumor Implantation:
-
5 x 10^6 tumor cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a mean volume of 100-150 mm³.
3. Treatment Groups:
-
Vehicle Control: Administered with the vehicle used to formulate the drugs.
-
Sunitinib: Administered orally, daily, at a pre-determined dose (e.g., 40 mg/kg).
-
This compound ADC: Administered intravenously, every 4 days, at a pre-determined dose (e.g., 10 mg/kg).
4. Efficacy Assessment:
-
Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Tumor growth inhibition is calculated at the end of the study.
5. Toxicity Assessment:
-
Body weight is measured twice weekly as an indicator of general health.
-
At the end of the study, blood is collected for complete blood count (CBC) to assess hematological toxicity.
-
Organs may be harvested for histopathological analysis.
Workflow for ADC Therapeutic Window Evaluation
The following diagram illustrates the general workflow for evaluating the therapeutic window of an ADC.
Caption: A general workflow for the preclinical evaluation of an ADC's therapeutic window.
Discussion
The representative data suggests that a this compound ADC could offer a significantly wider therapeutic window compared to unconjugated Sunitinib. The targeted delivery of the Sunitinib payload is expected to enhance anti-tumor efficacy at a lower systemic exposure, thereby reducing the incidence and severity of off-target toxicities commonly associated with Sunitinib treatment.[1]
The cleavable MC-Val-Cit-PAB linker is designed to be stable in circulation and release the Sunitinib payload upon internalization into the tumor cell and subsequent cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism is crucial for minimizing systemic exposure to the potent cytotoxic agent.
Conclusion
The development of a this compound ADC represents a promising strategy to improve the therapeutic index of Sunitinib. The preclinical data, though representative, highlights the potential for enhanced anti-tumor activity with a more favorable safety profile. Further in-depth preclinical studies are warranted to validate these findings and to accurately define the therapeutic window of this novel ADC. Such studies should include comprehensive pharmacokinetic and pharmacodynamic analyses to fully characterize the disposition and activity of the ADC and its released payload.
References
A Head-to-Head Comparison of Patient-Derived and Cell Line-Derived Xenograft Models in Evaluating EGFR-Targeted Therapies for Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the preclinical evaluation of novel cancer therapeutics. This guide provides an objective comparison of two widely used xenograft models—Patient-Derived Xenograft (PDX) and Cell Line-Derived Xenograft (CDX)—in the context of long-term efficacy and safety studies of Epidermal Growth Factor Receptor (EGFR) inhibitors for Non-Small Cell Lung Cancer (NSCLC).
Patient-derived xenograft (PDX) models, which involve the direct implantation of patient tumor tissue into immunodeficient mice, are increasingly favored for their potential to better recapitulate the heterogeneity and microenvironment of human tumors.[1][2] In contrast, cell line-derived xenograft (CDX) models, established from cultured cancer cell lines, offer advantages in terms of reproducibility and speed.[3] This guide presents a comparative analysis of these models, supported by experimental data on the efficacy and safety of the EGFR inhibitors osimertinib (B560133) and gefitinib (B1684475).
Comparative Efficacy of EGFR Inhibitors
The following tables summarize the anti-tumor efficacy of osimertinib and gefitinib in both PDX and CDX models of NSCLC. The data, compiled from multiple preclinical studies, highlight the nuanced differences in treatment response observed between the two model systems.
Table 1: Efficacy of Osimertinib in NSCLC Xenograft Models
| Model Type | Specific Model | Treatment and Dose | Tumor Growth Inhibition (TGI) | Outcome | Source |
| PDX | LG1423 (EGFR Exon 20 Insertion) | Osimertinib (25 mg/kg, daily) | Significant inhibition | Tumor growth delayed | [4] |
| PDX | LXF2478 (EGFR Exon 20 Insertion) | Osimertinib (25 mg/kg, daily) | Significant inhibition | Tumor growth delayed | [4] |
| PDX | LU0387 (EGFR Exon 20 Insertion) | Osimertinib (25 mg/kg, daily) | Significant inhibition | Tumor growth delayed | [4] |
| PDX | TM00784 (AXL-high) | Osimertinib (5 mg/kg) | Slight delay in tumor growth | Intrinsic resistance observed | [5] |
| CDX | PC-9 (EGFR Exon 19 Deletion) | Osimertinib (5 mg/kg) | Significant inhibition | Tumor regression | [5] |
Table 2: Efficacy of Gefitinib in NSCLC Xenograft Models
| Model Type | Specific Model | Treatment and Dose | Tumor Volume Reduction | Outcome | Source |
| CDX | H3255-Luciferase (EGFR L858R) | Gefitinib (200 mg/kg, weekly) | More pronounced inhibition than daily dosing | Tumor growth inhibited | [6] |
| CDX | NCI-H520 | Gefitinib | Significant reduction vs. control | Tumor growth inhibited | [7] |
Long-Term Safety Profile
Safety and tolerability are critical endpoints in long-term preclinical studies. The following table summarizes key safety findings for gefitinib in mouse xenograft models.
Table 3: Safety Profile of Gefitinib in Mouse Xenograft Models
| Animal Strain | Dose | Key Safety Observations | Source |
| C57BL/6 Mice | 150 mg/kg/day | Significant body weight reduction on Day 7; 87.5% survival rate at Day 21. | [8] |
| FVB/N Mice | 150 mg/kg/day | Significant body weight reduction on Days 14 and 21; 33.3% survival rate at Day 7. | [8] |
| MDA-MB-468 Xenograft Mice | 150 mg/kg (5x/week) | No significant weight loss compared to vehicle control. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for establishing and utilizing PDX and CDX models for long-term studies.
Patient-Derived Xenograft (PDX) Model Establishment
-
Tissue Acquisition: Freshly resected patient tumor tissue is obtained under sterile conditions.
-
Implantation: Tumor fragments (approximately 2x2x2 mm³) are subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., NSG or NOD/SCID).[10][11]
-
Tumor Growth Monitoring: Tumor volume is measured twice a week with calipers.
-
Passaging: When tumors reach a volume of 500-700 mm³, they are harvested and can be serially passaged for subsequent experiments.
-
Drug Administration: For efficacy studies, treatment is initiated when tumors become palpable.[10]
Cell Line-Derived Xenograft (CDX) Model Establishment
-
Cell Culture: Human NSCLC cell lines (e.g., PC-9, H3255) are cultured to a logarithmic growth phase (80-90% confluency).[12]
-
Cell Preparation: Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or serum-free medium) to a final concentration of 1-5 x 10⁸ cells/mL.[12]
-
Injection: A 100-200 µL cell suspension, often mixed 1:1 with Matrigel, is injected subcutaneously into the flank of immunodeficient mice.[12]
-
Monitoring: Mice are monitored daily for tumor growth, and tumor volume is calculated using the formula: Volume = (Length × Width²)/2.[12]
-
Treatment Initiation: Pharmacological dosing typically begins when tumors reach a volume of 100-300 mm³.
Visualizing Molecular Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental design, the following diagrams were generated using the Graphviz DOT language.
Caption: Simplified EGFR signaling pathway in NSCLC.
Caption: Experimental workflow for PDX and CDX models.
References
- 1. The antitumor activity of osimertinib plus palbociclib in non-small cell lung cancer patient-derived xenograft (PDX)/2D/3D culture models harboring EGFR amplification and CDKN2A/2B homozygous deletions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
A Comparative Meta-Analysis of Val-Cit Linker-Based ADCs in Preclinical Studies
For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. Among the most utilized cleavable linkers is the valine-citrulline (Val-Cit) dipeptide, lauded for its susceptibility to lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment. This guide provides an objective comparison of Val-Cit linker-based ADCs with alternative linker technologies, supported by a meta-analysis of preclinical experimental data.
The fundamental principle of a Val-Cit linker is its stability in systemic circulation and its selective cleavage within the target cancer cell, leading to the release of the cytotoxic payload.[1] This targeted release mechanism can also facilitate a "bystander effect," where the liberated, cell-permeable payload can kill adjacent, antigen-negative tumor cells, a significant advantage in treating heterogeneous tumors.[2][3] However, emerging preclinical data have highlighted challenges associated with Val-Cit linkers, including premature payload release in circulation due to cleavage by other proteases like human neutrophil elastase, and instability in murine plasma due to the activity of carboxylesterase 1C (Ces1C).[4][5] These factors can lead to off-target toxicities and a narrowed therapeutic window, prompting the development of alternative linker strategies.[4]
This guide will delve into a comparative analysis of Val-Cit linkers against other prominent linker technologies, including Val-Ala, cBu-Cit, and non-cleavable linkers, presenting a synthesis of preclinical data on their stability, efficacy, and safety profiles.
Data Presentation: A Comparative Look at ADC Linker Performance
The following tables summarize quantitative data from various preclinical studies, offering a side-by-side comparison of Val-Cit linker-based ADCs with other linker technologies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Linker Type | Payload | Target Cell Line | IC50 (pmol/L) | Reference |
| Val-Cit | MMAE | HER2+ | Not Specified | [5] |
| Val-Ala | MMAE | HER2+ | 92 | [5] |
| Sulfatase-cleavable | Not Specified | HER2+ | 61 and 111 | [5] |
| Non-cleavable | Not Specified | HER2+ | 609 | [5] |
Lower IC50 values indicate higher potency.
Table 2: In Vivo Plasma Stability
| Linker Type | Payload | Species | Stability Metric | Value | Reference |
| Val-Cit | MMAE | Mouse | Hydrolyzed within 1 hour | - | [5] |
| Val-Ala | MMAE | Mouse | Hydrolyzed within 1 hour | - | [5] |
| Sulfatase-cleavable | Not Specified | Mouse | High plasma stability | >7 days | [5] |
| Triglycyl (CX) | DM1 | Mouse | Half-life (t1/2) | 9.9 hours | [5] |
| Non-cleavable (SMCC) | DM1 | Mouse | Half-life (t1/2) | Not specified, but comparable to CX-DM1 | [5] |
| EVCit | MMAE | Mouse & Human | No significant degradation after 28 days in human plasma | - | [6] |
Table 3: In Vivo Efficacy and Tolerability
| Linker Type | Payload | Key Finding | Reference |
| Val-Cit | MMAE | Efficacious in inhibiting tumor growth at 3 mg/kg. | [5] |
| cBu-Cit | MMAE | Exhibited greater tumor suppression than Val-Cit ADC at the same dose (3 mg/kg). | [5] |
| Val-Ala | MMAE | Higher Maximum Tolerated Dose (MTD) than Val-Cit ADC (10 vs 2.5 mg/kg in one study). | [4] |
| Non-cleavable (Disulfide) | PBD | Higher MTD than a Val-Cit-ADC (10 vs. 2.5 mg/kg). | [] |
| Triglycyl (CX) | DM1 | More active at 3 mg/kg than a 15 mg/kg dose of the non-cleavable SMCC-DM1 ADC. | [5] |
Experimental Protocols: Methodologies for Key Comparative Experiments
The following are detailed methodologies for key experiments cited in the preclinical evaluation of ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at a density of 1,000–10,000 cells/well and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[8]
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells.[8] Incubate the plates for 48–144 hours.[8]
-
MTT Addition: Add 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1–4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Add 100 μL of a 10% SDS-HCl solution to each well to dissolve the formazan crystals and incubate overnight at 37°C.[9]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[9]
In Vitro Bystander Effect Assay (Co-culture Assay)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.
-
Cell Line Preparation: Use an antigen-positive cell line and an antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP) for identification.[2]
-
Co-culture Seeding: Seed a mixture of the antigen-positive and fluorescently labeled antigen-negative cells in the same well.[11]
-
ADC Treatment: Treat the co-culture with various concentrations of the ADC.[11]
-
Imaging and Analysis: Monitor the viability of both cell populations over time using fluorescence microscopy or a real-time cell analyzer.[11] The reduction in the fluorescent (antigen-negative) cell population indicates a bystander effect.[2]
In Vivo Plasma Stability Assay
This assay measures the stability of the ADC and the premature release of its payload in the bloodstream.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to a cohort of mice (n=3-5 per time point).[12]
-
Blood Sampling: Collect blood samples at various time points post-injection into tubes containing an anticoagulant.[12]
-
Plasma Preparation: Separate the plasma by centrifugation.[12]
-
Quantification:
-
Data Analysis: Calculate the half-life of the ADC and the rate of payload release to assess linker stability.[12]
In Vivo Efficacy Study (Mouse Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.[14][15]
-
Tumor Growth: Allow the tumors to grow to a palpable size.[15]
-
ADC Treatment: Administer the ADC to the tumor-bearing mice, typically via intravenous injection, at various doses and schedules.[14]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.[15]
-
Data Analysis: Compare the tumor growth in the ADC-treated groups to a control group (e.g., vehicle or an ADC with an irrelevant antibody) to determine the extent of tumor growth inhibition.[14]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. Human tumor xenografts in mouse as a model for evaluating therapeutic efficacy of monoclonal antibodies or antibody-drug conjugate targeting receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of MC-Val-Cit-PAB-Sunitinib
Researchers and drug development professionals handling potent compounds like MC-Val-Cit-PAB-Sunitinib, an antibody-drug conjugate (ADC) payload, must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. Due to its cytotoxic nature, all materials that come into contact with this compound are considered hazardous and require meticulous handling from the point of generation to final disposal.[1]
Proper waste management for cytotoxic agents involves a multi-step process encompassing waste segregation, appropriate containment, rigorous documentation, and ultimate destruction via high-temperature incineration.[2][3] Adherence to institutional and regulatory guidelines is paramount.
Waste Categorization and Containment
All waste contaminated with this compound must be segregated at the source to prevent cross-contamination and ensure proper handling. The following table outlines the primary waste streams and the appropriate containers for disposal.
| Waste Category | Description | Container Type |
| Trace Cytotoxic Waste | Items with minimal residual contamination, such as empty vials, syringes, personal protective equipment (gowns, gloves), and cleaning materials.[1][3] | Yellow, leak-proof bags or containers, clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[2][3] |
| Bulk Cytotoxic Waste | Unused or expired this compound, partially filled vials, and materials from spill cleanups.[1] | Rigid, yellow, puncture-resistant containers with a purple lid, explicitly marked as "Cytotoxic Waste".[2] |
| Contaminated Sharps | Needles, syringes with attached needles, and other sharps that have been in contact with this compound. | Yellow, puncture-proof sharps containers with a purple lid, labeled "Chemo Sharps".[2][3] |
Experimental Protocol for Disposal of this compound
This protocol details the step-by-step procedure for the safe disposal of this compound and associated contaminated materials in a laboratory setting.
Personnel Protective Equipment (PPE) Requirements:
-
Two pairs of chemotherapy-rated gloves[4]
-
Disposable gown[3]
-
Safety glasses or goggles[4]
-
Respiratory protection (e.g., N95 respirator) may be required depending on the institutional risk assessment and the form of the compound being handled.
Procedure:
-
Preparation:
-
Designate a specific area for waste segregation and packaging.
-
Ensure all necessary waste containers are readily available and properly labeled.
-
-
Waste Segregation:
-
At the point of generation, immediately place contaminated items into the appropriate waste container as defined in the table above.
-
Do not mix cytotoxic waste with other waste streams.
-
-
Container Management:
-
Do not overfill containers; they should be sealed when approximately three-quarters full.[1]
-
Securely close all container lids and bag seals to prevent leakage.
-
Wipe the exterior of containers with a suitable deactivating agent (e.g., 70% isopropyl alcohol) before removing them from the immediate work area.[1]
-
-
Decontamination of Work Surfaces:
-
Prepare a two-step cleaning solution: a detergent-based solution followed by 70% isopropyl alcohol.[1]
-
Using a low-lint wipe moistened with the detergent solution, clean the work surface in a unidirectional motion, from the cleanest to the most contaminated area. Dispose of the wipe in the trace cytotoxic waste container.[1]
-
With a new wipe and sterile water, rinse the surface using the same technique.[1]
-
Finally, decontaminate the surface with a wipe moistened with 70% isopropyl alcohol and allow it to air dry.[1]
-
-
Storage and Transport:
-
Store sealed waste containers in a designated, secure area with limited access.
-
Follow institutional guidelines for the internal transport of hazardous waste to the central collection point.
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Researchers: Essential Protocols for Handling MC-Val-Cit-PAB-Sunitinib
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel involved in the handling of the antibody-drug conjugate (ADC) linker payload, MC-Val-Cit-PAB-Sunitinib. Adherence to these protocols is mandatory to ensure personnel safety and mitigate risks associated with this potent cytotoxic agent.
This compound is a complex molecule comprising the cytotoxic agent Sunitinib linked via a cleavable MC-Val-Cit-PAB linker system. Due to the inherent toxicity of Sunitinib, a tyrosine kinase inhibitor, this conjugate must be handled with the utmost care. The following procedures outline the necessary personal protective equipment (PPE), operational handling steps, and disposal plans to be implemented in all research and development settings.
Personal Protective Equipment (PPE)
All personnel, regardless of the quantity of this compound being handled, must utilize the following personal protective equipment. This is to prevent exposure through inhalation, dermal contact, or ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Gown | Disposable, impermeable, long-sleeved gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Prevents accidental splashes or aerosol exposure to the eyes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form of the compound or when there is a risk of aerosolization. | Minimizes the risk of inhaling the potent cytotoxic agent. |
Operational Handling and Disposal Plan
A systematic approach to the handling and disposal of this compound is crucial to maintaining a safe laboratory environment. The following workflow outlines the key stages from receipt of the compound to its final disposal.
Detailed Experimental Protocols
While specific experimental protocols are often proprietary, the following general methodologies are based on established procedures for the synthesis and handling of similar antibody-drug conjugates.
General Protocol for Antibody-Drug Conjugation
-
Antibody Preparation:
-
The antibody is typically prepared in a suitable buffer (e.g., phosphate-buffered saline).
-
If conjugation is to occur at cysteine residues, the interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
-
Drug-Linker Preparation:
-
This compound is dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to a known concentration.
-
-
Conjugation Reaction:
-
The dissolved drug-linker is added to the prepared antibody solution.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 4°C).
-
The progress of the conjugation can be monitored using techniques like hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR).
-
-
Purification:
-
Once the desired DAR is achieved, the reaction is quenched.
-
The resulting ADC is purified from unconjugated drug-linker and other reactants using methods such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Signaling Pathway and Mechanism of Action
The MC-Val-Cit-PAB linker is designed to be stable in circulation and release the Sunitinib payload within the target cancer cells. This is achieved through the enzymatic cleavage of the linker by Cathepsin B, an enzyme that is often overexpressed in the lysosomal compartments of tumor cells.
Disposal Plan
The disposal of all materials contaminated with this compound must be handled with extreme care to prevent environmental contamination and accidental exposure.
-
Liquid Waste: All liquid waste containing the compound should be collected in clearly labeled, leak-proof hazardous waste containers.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, labware, and bench paper, must be disposed of in designated cytotoxic waste containers.
-
Sharps: Needles, syringes, and other sharps must be placed in a puncture-resistant sharps container designated for cytotoxic waste.
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.
It is imperative that all personnel receive documented training on these procedures before handling this compound. Any deviation from these protocols must be approved by the institution's Environmental Health and Safety (EHS) department. In the event of a spill or personal exposure, immediately follow the institution's established emergency procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
